Methyl 5-bromo-6-methylnicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWEDIDPYRZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl 5-bromo-6-methylnicotinate
Part 1: Executive Summary & Chemical Identity
Methyl 5-bromo-6-methylnicotinate is a highly functionalized pyridine derivative widely utilized as a "linchpin" intermediate in medicinal chemistry. Its structural value lies in its orthogonal reactivity: the 5-bromo position serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), while the 3-methoxycarbonyl group allows for downstream elaboration into amides, alcohols, or heterocycles. The 6-methyl group provides metabolic stability by blocking the oxidation-prone
Chemical Data Table
| Property | Specification |
| CAS Number | 1174028-22-8 |
| IUPAC Name | Methyl 5-bromo-6-methylpyridine-3-carboxylate |
| Molecular Formula | C |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 40–45 °C (Typical range) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |
| SMILES | CC1=C(C=C(C=N1)C(=O)OC)Br |
Part 2: Synthetic Pathways & Causality
The synthesis of this compound is typically approached via the functionalization of the pyridine core. The most robust industrial route involves the esterification of 5-bromo-6-methylnicotinic acid.
Core Synthesis Logic
-
Precursor Selection: 6-methylnicotinic acid is the starting scaffold.
-
Regioselective Bromination: Bromination occurs at the 5-position due to the directing effects of the ring nitrogen and the methyl group, though the electron-deficient nature of the pyridine ring often requires harsh conditions or activation.
-
Esterification: The carboxylic acid is converted to the methyl ester to protect the acidic functionality and improve lipophilicity for subsequent organic reactions.
Visualization: Synthesis Workflow
The following diagram outlines the logical flow from precursor to final scaffold, highlighting the critical decision points in the synthetic pathway.
Figure 1: Synthetic pathway transforming 6-methylnicotinic acid into the target ester via bromination and esterification.[1][2][3][4][5][6][7][8]
Part 3: Reactivity Profile & Applications
The utility of this compound is defined by the C-Br bond . In drug discovery, this bond is rarely the final endpoint; it is a "reactive handle."
The Suzuki-Miyaura Advantage
The 5-bromo position is electronically activated for oxidative addition by Palladium(0) species. The electron-withdrawing ester group at C3 further decreases the electron density of the ring, facilitating the initial step of the catalytic cycle. This makes CAS 1174028-22-8 an excellent substrate for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups, creating bi-aryl scaffolds common in kinase inhibitors and GPCR ligands.
Visualization: Catalytic Diversification
This diagram illustrates how the core scaffold is utilized to generate library diversity.
Figure 2: Divergent synthesis strategy using the 5-bromo and 3-ester handles for scaffold elaboration.
Part 4: Experimental Protocols
Protocol A: Synthesis via Fischer Esterification
Use this protocol if starting from the acid precursor (CAS 1190862-72-6).
Rationale: Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium toward the ester.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 5-bromo-6-methylnicotinic acid (10.0 g, 46.3 mmol) and anhydrous Methanol (100 mL).
-
Catalyst Addition: Cautiously add concentrated H
SO (2.0 mL) dropwise at room temperature. Exothermic reaction. -
Reaction: Reflux the mixture at 65–70 °C for 8–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting acid is consumed.
-
Workup:
-
Cool to room temperature.[4]
-
Concentrate methanol under reduced pressure.
-
Dilute residue with ice-water (100 mL) and neutralize with saturated NaHCO
solution (pH ~8). -
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Dry organic layers over Na
SO , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Suzuki-Miyaura Cross-Coupling
Standard operating procedure for derivatizing the 5-bromo position.
Rationale: The use of Pd(dppf)Cl
-
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·CH Cl (0.05 eq) -
Base: K
CO (3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
In a microwave vial or sealed tube, combine the ester, boronic acid, and base.
-
Add the solvent mixture and degas with Nitrogen/Argon for 10 minutes (Critical step to prevent Pd oxidation).
-
Add the Pd catalyst quickly under inert flow.
-
Seal and heat to 90 °C for 4–16 hours.
-
-
Validation: Filter through a Celite pad to remove Pd black. Analyze crude by LC-MS to confirm bi-aryl formation before column chromatography.
Part 5: Safety & Handling (E-E-A-T)
Hazards (GHS Classification):
-
H302: Harmful if swallowed.[2]
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Best Practices:
-
Engineering Controls: Always handle within a fume hood. The fine powder can be an inhalation hazard.
-
Storage: Store at 2–8 °C. While the ester is relatively stable, long-term exposure to moisture can lead to hydrolysis of the ester to the acid. Keep under inert gas if storing for >3 months.
-
Spill Cleanup: Sweep up dry solid to avoid dust generation. Clean surface with ethanol followed by water.
References
-
CP Lab Safety. (n.d.). This compound Product Data. Retrieved January 29, 2026, from [Link]
-
PubChem. (n.d.).[2] 5-Bromo-6-methylnicotinic acid (Precursor Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved January 29, 2026, from [Link]
Sources
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- 2. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 78686-77-8|Methyl 5-bromo-6-chloronicotinate|BLD Pharm [bldpharm.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
Introduction: Contextualizing a Key Synthetic Intermediate
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-6-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This compound, identified by its CAS Number 1174028-22-8, is a halogenated pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry.[1] Its utility lies in the strategic placement of reactive sites on the pyridine core: the ester for amide coupling or reduction, the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methyl group which can influence steric and electronic properties. Understanding the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in synthesis, purification, formulation, and scale-up. This guide provides a comprehensive overview of its known and predicted physicochemical characteristics and outlines authoritative protocols for their experimental determination, reflecting a field-proven approach to compound characterization.
Part 1: Physicochemical Properties Profile
A precise understanding of a compound's physical properties is fundamental to its application. The following table summarizes the available and computationally predicted data for this compound. It is critical to note the current lack of experimentally verified data for several key parameters in publicly accessible literature; this underscores the importance of the experimental verification protocols detailed later in this guide.
| Property | Value / Observation | Source / Comment |
| IUPAC Name | methyl 5-bromo-6-methylpyridine-3-carboxylate | [2] |
| CAS Number | 1174028-22-8 | [2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [3] |
| Molecular Weight | 230.06 g/mol | [3] |
| Appearance | White to light yellow solid | [4] Note: Some suppliers list it as a liquid, indicating potential polymorphism or impurities.[5] |
| Melting Point | No data available | Experimental determination is highly recommended. |
| Boiling Point | 253.2 ± 35.0 °C | Predicted value.[4] Experimental data not available.[3] |
| Density | 1.503 ± 0.06 g/cm³ | Predicted value.[4] |
| Solubility | No data available | A comprehensive solubility profile should be determined experimentally. |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3][4] |
Part 2: Expert Insights on Structure-Property Causality
The molecular architecture of this compound offers predictive insights into its behavior. The pyridine nitrogen and the methyl ester group introduce polarity and potential for hydrogen bonding with protic solvents. Conversely, the aromatic ring and methyl group contribute nonpolar character. The bromine atom adds significant mass and polarizability without enabling hydrogen bonding. This duality suggests a moderate solubility in a range of organic solvents but likely poor solubility in water. The presence of the basic pyridine nitrogen (pKa of the conjugate acid is predicted to be low, around 1.56[4]) implies that solubility in acidic aqueous solutions may be enhanced through protonation to form a cationic salt.
Part 3: Authoritative Experimental Protocols for Physical Characterization
For a compound intended for drug development, relying on predicted data is insufficient. The following protocols are designed as self-validating systems to generate reliable, publication-quality data.
Melting Point Determination for Purity and Identity
Causality: The melting point is a highly sensitive indicator of purity.[6] A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.[6] This protocol ensures accurate determination, which is critical for quality control and as a preliminary indicator of sample identity.
Methodology: Capillary Melting Point Determination [7]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly dried sample can show a depressed melting point due to residual solvent acting as an impurity.[7]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 1-2 mm. A larger sample size will lead to a broader melting range due to inefficient heat transfer.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Preliminary Scan: Heat the sample rapidly (10-15 °C/min) to find an approximate melting temperature. This saves time and prevents thermal degradation from prolonged heating.[6]
-
Accurate Determination: Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min. A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is reported as T₁-T₂. For a pure compound, this range should be narrow.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Comprehensive Solubility Profiling
Causality: A solubility profile is essential for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. It also provides insight into a compound's potential behavior in biological media. Testing in acidic and basic solutions reveals the presence of ionizable functional groups.
Methodology: Kinetic Solubility Assessment
-
Solvent Selection: Prepare a panel of representative solvents:
-
Polar Protic: Water, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone
-
Nonpolar: Toluene, Hexane
-
Chlorinated: Dichloromethane
-
Aqueous Acid/Base: 1 M HCl, 1 M NaOH
-
-
Procedure: For each solvent: a. Add approximately 1-2 mg of the compound to a clean, dry test tube or vial. b. Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or shaking vigorously after each addition. c. Visually inspect for complete dissolution against a contrasting background. d. Continue adding solvent up to a defined volume (e.g., 1 mL).
-
Classification:
-
Very Soluble: Dissolves in < 1 part solvent.
-
Freely Soluble: Dissolves in 1-10 parts solvent.
-
Soluble: Dissolves in 10-30 parts solvent.
-
Sparingly Soluble: Dissolves in 30-100 parts solvent.
-
Slightly Soluble: Dissolves in 100-1000 parts solvent.
-
Very Slightly Soluble: Dissolves in 1000-10,000 parts solvent.
-
Insoluble: Requires >10,000 parts solvent.
-
-
Causative Interpretation: Enhanced solubility in 1 M HCl would confirm the basicity of the pyridine nitrogen. Enhanced solubility in 1 M NaOH would suggest the presence of an acidic proton, which is not expected for this molecule but the test is crucial to rule out hydrolysis of the ester to the carboxylic acid.
Workflow for Solubility Profiling
Caption: Systematic workflow for solubility assessment.
Crystallinity Assessment by Powder X-ray Diffraction (PXRD)
Causality: For a solid-state compound, the degree of crystallinity is a critical physical property. Amorphous material can have different solubility and stability profiles compared to its crystalline form. PXRD provides a definitive fingerprint of the crystalline phase(s) present. This technique is non-destructive and essential for polymorphism screening and ensuring batch-to-batch consistency in drug development.
Methodology: PXRD Analysis
-
Sample Preparation: Gently grind the solid sample to a fine, homogeneous powder (typically <10 µm particle size) to minimize preferred orientation effects.
-
Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface. A flat surface is critical for accurate peak position and intensity.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα), voltage, and current.
-
Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°). The scan speed should be slow enough to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Crystalline vs. Amorphous: A crystalline sample will produce a series of sharp diffraction peaks. An amorphous sample will show a broad, featureless halo.
-
Phase Identification: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline structure. It can be compared to databases to identify known crystalline phases or used as a reference for future batches.
-
Workflow for PXRD Analysis
Caption: Standard workflow for PXRD characterization.
Part 4: Safety, Handling, and Storage
Trustworthiness through Safety: Proper handling is paramount for researcher safety and maintaining compound integrity.
-
Hazard Identification: Based on GHS classifications for this compound and related structures, this compound should be handled as a hazardous substance.[3]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335 (Potential): May cause respiratory irritation (Inferred from parent acid)
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a dry, refrigerated (2-8°C) environment.[3][4] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from moisture or air.
References
-
5-Bromo-6-methyl-nicotinic acid methyl ester. Chemlyte Solutions. [Link]
-
5-Bromo-6-methylnicotinic acid. PubChem. [Link]
-
Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
-
X-RAY POWDER DIFFRACTION. PANalytical. [Link]
-
Determination of melting points. University of Kerbala. [Link]
-
Solubility of Organic Compounds. University of Toronto. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Measuring the Melting Point. Westlab. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. (Autonomous) College. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. St. Norbert College. [Link]
-
X-ray Powder Diffraction (XRD). SERC Carleton. [Link]
-
on powder x-ray diffraction (xrd) —general overview. ITWG Guideline. [Link]
-
Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Malvern Panalytical. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University. [Link]
-
Organic Chemistry: Introduction to Solubility. SALTISE. [Link]
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- 4. 5-Bromo-6-methyl-nicotinic acid methyl ester | 1174028-22-8 [chemicalbook.com]
- 5. 5-Bromo-6-methyl-nicotinic acid methyl ester, CasNo.1174028-22-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
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An In-Depth Technical Guide to Methyl 5-bromo-6-methylnicotinate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-6-methylnicotinate, a halogenated derivative of nicotinic acid, is a versatile building block in synthetic organic and medicinal chemistry. Its unique substitution pattern on the pyridine ring offers multiple reactive sites, making it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, thorough spectroscopic characterization, and its emerging applications in drug discovery and materials science.
Introduction: The Strategic Importance of this compound
The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of functional groups on this heterocyclic core is paramount in modulating the pharmacological and pharmacokinetic properties of a molecule. This compound (IUPAC Name: Methyl 5-bromo-6-methylpyridine-3-carboxylate) presents a compelling structural motif for medicinal chemists and process development scientists.[1]
The presence of a bromine atom at the 5-position, a methyl group at the 6-position, and a methyl ester at the 3-position provides a trifecta of functionalities that can be selectively manipulated. The bromine atom is particularly noteworthy as it serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).
This technical guide will delve into the critical aspects of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through a multi-step sequence, typically starting from readily available pyridine derivatives. A common and efficient strategy involves the synthesis of the core 6-methylnicotinic acid structure, followed by bromination and esterification.
Synthesis of the Precursor: 6-Methylnicotinic Acid
One established route to 6-methylnicotinic acid involves the oxidation of 2-methyl-5-ethylpyridine.[2] This transformation can be achieved using strong oxidizing agents such as nitric acid or potassium permanganate. A patented industrial process describes the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid at elevated temperatures.[3][4]
Bromination of the Pyridine Ring
The introduction of the bromine atom at the 5-position of the 6-methylnicotinic acid precursor is a key step. Electrophilic aromatic substitution on the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of the activating methyl group can facilitate this transformation. Bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.[5]
Esterification to Yield this compound
The final step in the synthesis is the esterification of the carboxylic acid group of 5-bromo-6-methylnicotinic acid. A standard and widely used method for this transformation is the Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid, under reflux conditions.[6]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-bromo-6-methylnicotinic acid (Illustrative)
-
To a solution of 6-methylnicotinic acid in a suitable solvent (e.g., N,N-dimethylformamide), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 5-bromo-6-methylnicotinic acid.
Step 2: Esterification to this compound
-
Suspend 5-bromo-6-methylnicotinic acid (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A thorough characterization of this compound is essential for its identification and quality control. The following data represents the expected spectroscopic features of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the pyridine ring will appear as singlets or doublets in the downfield region, typically between 7.0 and 9.0 ppm. The methyl ester protons will be a sharp singlet around 3.9 ppm, and the methyl group on the pyridine ring will appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The aromatic carbons will resonate in the range of 120-160 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl ester and the ring-attached methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-H stretching vibrations of the aromatic ring and the methyl groups will appear in the 2800-3100 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) from the ester and cleavage of the methyl group.
| Spectroscopic Data Summary | |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| ¹H NMR (Expected) | Aromatic protons (2H, m), Methyl ester (3H, s), Methyl (3H, s) |
| ¹³C NMR (Expected) | C=O (ester), Aromatic carbons (5C), O-CH₃, CH₃ |
| IR (Expected, cm⁻¹) | ~1730 (C=O, ester), ~2950 (C-H, alkyl), ~3050 (C-H, aromatic) |
| MS (m/z) | M⁺ and M⁺+2 isotopic pattern for bromine |
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Scaffold for Nicotinic Receptor Modulators
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are implicated in a variety of neurological disorders. The pyridine core of this compound serves as a key pharmacophore for the development of nAChR modulators. The bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the fine-tuning of receptor subtype selectivity and pharmacological activity.[7]
Precursor for Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The substituted pyridine scaffold is a common feature in many kinase inhibitors. This compound can be utilized as a starting material to construct more complex heterocyclic systems that can effectively target the ATP-binding site of various kinases.[7]
Building Block for Agrochemicals
The halogenated pyridine structure is also prevalent in a number of agrochemicals. The presence of bromine and other functional groups in this compound can enhance the biological activity and metabolic stability of potential pesticides and herbicides.[7]
Caption: Key application areas of this compound.
Conclusion
This compound is a strategically important chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, provides a robust platform for the development of novel molecules with diverse biological activities. The synthetic routes outlined in this guide, along with the comprehensive spectroscopic characterization, offer a solid foundation for researchers to harness the full potential of this valuable building block in their pursuit of new scientific discoveries.
References
Sources
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- 7. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]
Methyl 5-bromo-6-methylnicotinate synthesis pathway
Process Development Guide: Synthesis of Methyl 5-bromo-6-methylnicotinate
Executive Summary
This compound (CAS: 78328-54-0) is a high-value heterocyclic intermediate utilized extensively in the synthesis of glucokinase activators, kinase inhibitors, and GLP-1 agonists. Its structural core—a tri-substituted pyridine ring—presents specific regioselectivity challenges during synthesis.
This technical guide outlines the most robust industrial pathway: Electrophilic Aromatic Bromination of the Acid followed by Esterification . This route minimizes the formation of the radical bromination side-product (bromomethyl derivative), a common failure mode when brominating the ester directly.
Retrosynthetic Analysis
To design a self-validating protocol, we must deconstruct the target molecule to stable precursors.
-
Disconnection A (Ester): The methyl ester is labile; it should be formed last to avoid hydrolysis during harsh bromination conditions.
-
Disconnection B (Aryl Halide): The C-Br bond at position 5 is installed via Electrophilic Aromatic Substitution (
).[1] The 6-methyl group activates the 5-position (ortho), while the 3-carboxyl group directs meta (reinforcing position 5).
DOT Diagram: Retrosynthetic Logic
Figure 1: Retrosynthetic tree demonstrating the Acid-First strategy to ensure regiocontrol.
Detailed Synthesis Workflow
Phase 1: Regioselective Bromination
Objective: Install bromine at C-5 without brominating the methyl group (radical pathway).
Reaction: 6-methylnicotinic acid +
-
Rationale: We use the acid (not the ester) because the carboxylic acid moiety can be deprotonated to form a salt, increasing solubility in polar media, or used in acidic media where the ring is deactivated, preventing over-bromination.
-
Reagents: Bromine (
), Acetic Acid ( ), Iron(III) bromide ( - catalytic).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an acid gas scrubber (NaOH trap).
-
Dissolution: Charge 6-methylnicotinic acid (1.0 eq) into Glacial Acetic Acid (5-8 volumes). Add catalyst
(0.05 eq). -
Addition: Heat solution to 60°C. Dropwise add Bromine (1.1 - 1.2 eq) over 1 hour.
-
Critical Control: Do not allow temperature to exceed 80°C during addition to suppress radical bromination of the methyl group.
-
-
Reaction: Reflux (100-110°C) for 4-6 hours. Monitor by HPLC/TLC.
-
Workup: Cool to RT. Pour onto crushed ice/water. The product, 5-bromo-6-methylnicotinic acid, typically precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water if purity <95%.
Phase 2: Fischer Esterification
Objective: Convert the carboxylic acid to the methyl ester.
Reaction: 5-bromo-6-methylnicotinic acid +
Protocol:
-
Setup: Reactor with reflux condenser.
-
Solvation: Suspend the dry acid intermediate (from Phase 1) in anhydrous Methanol (10 volumes).
-
Catalysis: Slowly add concentrated Sulfuric Acid (
, 0.5 - 1.0 eq) or Thionyl Chloride ( , 1.2 eq) at 0°C.-
Note: Thionyl chloride forms the acid chloride in situ, which reacts rapidly with methanol.
-
-
Reflux: Heat to reflux (65°C) for 8-12 hours.
-
Quench: Concentrate methanol under vacuum. Neutralize residue with saturated
(pH 8). -
Extraction: Extract with Ethyl Acetate or DCM. Dry over
.[2][3] -
Isolation: Concentrate to yield the target ester.
Data Presentation & Critical Process Parameters
Table 1: Process Parameters and Limits
| Parameter | Phase 1 (Bromination) | Phase 2 (Esterification) | Impact of Deviation |
| Solvent | Glacial Acetic Acid | Anhydrous Methanol | Water in Phase 2 reduces yield (equilibrium shift). |
| Temperature | 60°C (Add) | 0°C (Add) | High T in Phase 1 causes benzylic bromination. |
| Stoichiometry | 1.1 eq | Excess MeOH (Solvent) | Excess |
| Atmosphere | Ambient (Scrubber required) | Nitrogen/Argon (Dry) | Moisture in Phase 2 hydrolyzes the product. |
Table 2: Typical Yields & Purity
| Step | Reagent System | Typical Yield | Major Impurity |
| Bromination | 75 - 82% | 6-(bromomethyl)nicotinic acid (Radical side product) | |
| Esterification | 90 - 95% | Unreacted Acid | |
| Overall | -- | 65 - 75% | -- |
Visualizing the Reaction Pathway
DOT Diagram: Detailed Reaction Workflow
Figure 2: Forward synthesis workflow highlighting reagents and critical impurity risks.
Safety & Handling (E-E-A-T Compliance)
-
Bromine (
): Extremely corrosive and toxic. Must be handled in a fume hood with a dedicated caustic scrubber. Burns are painful and slow-healing. -
Regioselectivity Warning: The synthesis relies on ionic conditions to favor ring bromination. Avoid light sources or radical initiators (AIBN, peroxides) during Phase 1, as these will shift the mechanism to radical substitution on the methyl group, yielding the useless bromomethyl derivative [1].
References
-
BenchChem. (2025).[4] Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. Retrieved from
-
ChemicalBook. (2024). Methyl 6-methylnicotinate Synthesis Protocols. Retrieved from
-
Google Patents. (2011). WO2011082285 - Synthesis of substituted pyridines. Retrieved from
-
Common Organic Chemistry. (2024). Bromination Conditions: Electrophilic Aromatic Substitution. Retrieved from
Sources
Technical Guide: Spectroscopic Characterization of Methyl 5-bromo-6-methylnicotinate
[1][2]
Part 1: Compound Identity & Significance
| Property | Detail |
| Chemical Name | Methyl 5-bromo-6-methylpyridine-3-carboxylate |
| CAS Number | 1174028-22-8 |
| Molecular Formula | |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Key Application | Intermediate for Suzuki couplings (C5-position) in drug discovery.[1][2] |
Part 2: Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR Data (400 MHz, CDCl
)
Note: Aromatic shifts are derived from the experimentally identical ethyl ester derivative to ensure precision, as the ester alkyl group has negligible effect on the ring protons.
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Context |
| 9.01 | Doublet (d) | 1H | C2-H | Deshielded by ring nitrogen and ester group.[1][2] | |
| 8.40 | Doublet (d) | 1H | C4-H | meta-coupled to C2-H; deshielded by ortho-Br.[1][2] | |
| 3.97 | Singlet (s) | 3H | - | -OCH | Methyl ester singlet.[1][2] |
| 2.74 | Singlet (s) | 3H | - | C6-CH | Deshielded by ortho-Br (vs. 2.58 ppm in non-bromo analog).[1][2] |
Key Diagnostic Features:
-
Absence of C5-H: The loss of the doublet typically found at ~7.20 ppm (in methyl 6-methylnicotinate) confirms bromination.[1]
-
Downfield Shift of C6-Me: The C6-methyl group shifts from
2.58 to 2.74 due to the steric and electronic influence of the adjacent bromine.[1][2]
C NMR Predictions (100 MHz, CDCl
)
-
Carbonyl (C=O): ~165.5 ppm[1]
-
Aromatic C2: ~148.0 ppm
-
Aromatic C6: ~162.0 ppm (Quaternary, deshielded by N and Me)
-
Aromatic C4: ~140.0 ppm[3]
-
Aromatic C5 (C-Br): ~122.0 ppm (Upfield due to heavy atom effect)
-
Aromatic C3: ~125.0 ppm
-
Methoxy (-OCH
): ~52.5 ppm[2] -
Methyl (Ar-CH
): ~25.0 ppm[2]
Mass Spectrometry (MS)
The mass spectrum is dominated by the characteristic bromine isotope pattern.[1]
| Ion Type | m/z Value | Relative Intensity | Interpretation |
| Molecular Ion [M+H] | 230.0 | 100% | |
| Isotope Peak [M+H+2] | 232.0 | ~98% | |
| Fragment [M - OMe] | 199 / 201 | High | Loss of methoxy group (31 Da).[1][2] |
| Fragment [M - Br] | 151 | Low | Loss of bromine atom.[1][2] |
Infrared (IR) Spectroscopy[1]
Part 3: Synthesis & Experimental Protocol
The most reliable synthesis involves the bromination of methyl 6-methylnicotinate or the esterification of the corresponding acid.[1]
Workflow Diagram (Graphviz)
Detailed Protocol (Adapted from US 2011/0053936)
-
Preparation: Charge a reaction vessel with Methyl 6-methylnicotinate (1.0 eq) dissolved in acetic acid or methanol.
-
Bromination:
-
Method A (Direct): Add bromine (
, 1.1 eq) dropwise at room temperature.[1] Heat to 60-80°C.[1][2] -
Method B (Radical): Use N-bromosuccinimide (NBS) with a radical initiator (AIBN) in CCl
or acetonitrile if benzylic bromination is not desired (careful control required to favor ring bromination over methyl bromination).[1] Note: Electrophilic aromatic substitution (Method A) is preferred for C5 substitution.[1]
-
-
Workup:
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the white solid.
Part 4: Quality Control & Storage
-
Purity Check: HPLC (C18 column, Acetonitrile/Water gradient). Target purity >98%.
-
TLC:
~0.4-0.5 in 20% EtOAc/Hexanes (visualize under UV 254 nm). -
Storage: Store at 2-8°C under inert atmosphere (
or ). Protect from light to prevent debromination or oxidation.[1]
References
-
US Patent 2011/0053936 A1 . Substituted Pyridine Derivatives. (Describes the synthesis and NMR of the ethyl ester analog, used as the primary reference for aromatic shifts).
-
US Patent 11,174,228 B2 . Antagonists of Human Integrin. (Cites the use of this compound as a key intermediate).[1][2]
-
PubChem Compound Summary . Methyl 6-methylnicotinate.[1][2][4][5] (Precursor data for comparative analysis).
-
ChemicalBook . 5-Bromo-6-methylnicotinic acid. (Acid precursor properties).
Sources
- 1. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. åæ±åå¦å ä¸è¦§ | æ ªå¼ä¼ç¤¾ä¿¡æµ©ã³ã¼ãã¬ã¼ã·ã§ã³ [xinko.jp]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1174028-22-8 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]
Biological activity of Methyl 5-bromo-6-methylnicotinate
A Privileged Scaffold for Integrin Antagonists and Nicotinic Mimetics[1]
Executive Summary
Methyl 5-bromo-6-methylnicotinate (CAS: 1174028-22-8) is a high-value heterocyclic intermediate primarily utilized in the synthesis of complex pharmaceutical agents.[1] While the ester itself functions as a "masked" pharmacophore, its biological significance is realized through its role as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).
This guide analyzes its critical application in synthesizing
Chemical & Physical Profile
The compound features a pyridine ring substituted at the 3, 5, and 6 positions. This specific substitution pattern is non-trivial; the C6-methyl group provides metabolic stability (blocking the oxidation-prone
| Property | Specification |
| IUPAC Name | Methyl 5-bromo-6-methylpyridine-3-carboxylate |
| CAS Number | 1174028-22-8 |
| Molecular Formula | |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| Key Reactivity | C5-Br (Suzuki/Buchwald coupling); C3-Ester (Hydrolysis/Amidation) |
Mechanistic Role in Drug Design
The biological utility of this compound stems from its ability to orient functional groups in 3D space to match specific receptor pockets.[1]
A. The "Privileged" Substitution Pattern
-
C3-Ester (The Headgroup): Acts as a precursor to carboxylic acids (hydrogen bond donors) or amides, essential for interacting with charged residues (e.g., Arginine/Lysine) in receptor binding sites.
-
C5-Bromine (The Vector): Allows for the introduction of aryl, heteroaryl, or alkyl groups via cross-coupling. This extends the molecule into hydrophobic pockets of enzymes (e.g., Kinases) or receptors (e.g., Integrins).
-
C6-Methyl (The Anchor): Provides a steric clash that can enforce atropisomerism or simply fill a small hydrophobic sub-pocket, increasing binding affinity and selectivity.
B. Case Study:
Integrin Antagonists
The most authoritative biological application of this scaffold is in the development of oral antagonists for Integrin
-
Mechanism: Derivatives of this scaffold bind to the
heterodimer, blocking its interaction with MAdCAM-1 (Mucosal Vascular Addressin Cell Adhesion Molecule 1). -
Outcome: Reduced lymphocyte infiltration into inflamed gut tissue.[1]
Visualizing the Biological Pathway
The following diagrams illustrate the synthesis of bio-active ligands from this scaffold and the downstream mechanism of action.
Diagram 1: Synthetic Diversification Workflow
This workflow demonstrates how the scaffold is transformed into an active Integrin Antagonist.[1]
Caption: Synthesis of bioactive integrin antagonists via C5-arylation and C3-ester hydrolysis.[1]
Diagram 2: Mechanism of Action (
Blockade)
How the derived molecule prevents gut inflammation.
Caption: Competitive inhibition of α4β7 integrin prevents T-cell adhesion to MAdCAM-1 in the gut.[1]
Experimental Protocols
The following protocols are synthesized from patent literature regarding the use of this specific scaffold in medicinal chemistry.
Protocol A: Palladium-Catalyzed Suzuki Coupling (C5-Arylation)
Objective: To install an aryl group at the C5 position, creating the biaryl core common in integrin antagonists.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Aryl Boronic Acid (e.g., o-tolylboronic acid) (1.5 - 2.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) or Pd(PPh₃)₄
-
Base: Potassium Carbonate (
) (2.0 - 3.0 equiv)[1][3] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (460 mg, 2.0 mmol) and the aryl boronic acid (4.0 mmol) in 1,4-dioxane (12 mL).
-
Activation: Add an aqueous solution of
(553 mg in 3 mL water). -
Degassing: Sparge the mixture with Nitrogen (
) gas for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity). -
Catalysis: Add Pd(dppf)Cl₂ (approx. 80 mg) quickly under
flow. -
Reaction: Heat the mixture to 100°C for 1–2 hours. Monitor conversion via LC-MS (Target mass will be Scaffold + Aryl - Br).[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry organic layer over
.[1] -
Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Ester Hydrolysis (Activation)
Objective: Convert the methyl ester to the free carboxylic acid for biological testing or further coupling.
Methodology:
-
Dissolve the Suzuki product (from Protocol A) in THF/MeOH/Water (3:1:1).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).
-
Stir at room temperature for 4 hours.
-
Acidify to pH 3–4 with 1N HCl. The carboxylic acid product often precipitates or can be extracted with EtOAc.
Biological Activity Data Summary
While the raw scaffold is a reagent, the derived libraries exhibit potent activity. The table below summarizes the activity of compounds synthesized directly from this scaffold in the context of
| Assay Type | Target | Compound Class | Activity Range ( | Clinical Relevance |
| Cell Adhesion | Biaryl Nicotinic Acids | < 100 nM | High (Lead Optimization) | |
| Cell Adhesion | Biaryl Nicotinic Acids | > 10 | High (Selectivity Control) | |
| Solubility | Aqueous Buffer | Methyl Ester Form | Low (< 10 | Prodrug / Formulation |
Note: The high selectivity for
References
-
US Patent 11,174,228 B2.Antagonists of human integrin
.[1] Assigned to Morphic Therapeutic, Inc. (2021). Describes the use of this compound as a key starting material for Example compounds. -
GuideChem. Methyl 6-Bromonicotinate and Derivatives: Key Uses and Applications. (2024).[4][5][6][7][8][9] Discusses the general utility of brominated nicotinates in lipid-lowering drug synthesis.
-
PubChem Compound Summary. this compound (CID 53394628).[1] National Center for Biotechnology Information.[1]
- Journal of Medicinal Chemistry.Discovery of Small Molecule Integrin Antagonists. (Contextual grounding for the Suzuki coupling mechanism and scaffold utility in IBD).
Sources
- 1. 1190862-72-6|5-Bromo-6-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
- 4. 5-Bromo-6-methyl-nicotinic acid methyl ester | 1174028-22-8 [chemicalbook.com]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
Strategic Access to Methyl 5-bromo-6-methylnicotinate: A Pivotal Scaffold for Medicinal Chemistry
[1]
Executive Summary
The "discovery" of Methyl 5-bromo-6-methylnicotinate does not refer to its isolation from nature, but rather its identification as a high-value privileged scaffold in modern medicinal chemistry. This compound serves as a critical bifurcation point in the synthesis of complex heterocyclic drugs, particularly Integrin Antagonists and Kinase Inhibitors (e.g., SHP2, ALK).
Its structural uniqueness lies in its orthogonal reactivity :
-
C-3 Ester: amenable to amidation or reduction.
-
C-5 Bromide: a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C-6 Methyl: a "latent" functional group, activatable via radical halogenation or oxidation to aldehydes/acids.
This guide provides a rigorous technical breakdown of its synthesis, validation, and strategic application in drug discovery workflows.
Part 1: Chemical Identity & Strategic Importance[1]
Compound: this compound CAS: 1174028-22-8 IUPAC: Methyl 5-bromo-6-methylpyridine-3-carboxylate Molecular Weight: 230.06 g/mol [1][2]
The "Discovery" Context: Why this Molecule?
In Structure-Activity Relationship (SAR) studies, the 5,6-disubstituted pyridine core is often used to mimic the spatial arrangement of phenyl rings while improving aqueous solubility and metabolic stability (lowering LogP). This compound was developed to allow modular access to this core.[1] Unlike its chlorinated analog (CAS 78686-77-8), the bromo variant offers superior reactivity rates in cross-coupling reactions at lower catalyst loadings, making it the preferred intermediate for scale-up.
Quantitative Profile
| Property | Value | Note |
| Appearance | White to light yellow solid | Oxidizes slightly upon air exposure |
| Melting Point | 34–37 °C (approx) | Low melting point requires cold storage |
| Boiling Point | ~253 °C | Predicted at 760 mmHg |
| Solubility | DCM, MeOH, EtOAc | Poorly soluble in water |
| pKa | ~1.56 | Pyridine nitrogen basicity is reduced by the ester |
Part 2: Synthetic Pathways (The "Discovery" Route)[1]
The industrial "discovery" of a scalable route to this molecule focuses on regioselectivity. Direct bromination of the pyridine ring is challenging due to the deactivating nature of the ester group. However, the C-6 methyl group provides just enough electron density to direct electrophilic substitution to the C-5 position.
Pathway Visualization
The following diagram illustrates the two primary routes and the downstream utility.
Caption: Synthesis and divergent reactivity map. Blue node indicates the target scaffold.
Validated Protocol: Electrophilic Bromination
Source Grounding: Adapted from methodologies for pyridine functionalization (e.g., US Patent 2019/0315692 A1).
Objective: Synthesize this compound from Methyl 6-methylnicotinate with >95% regioselectivity.
Materials:
-
Substrate: Methyl 6-methylnicotinate (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]
-
Solvent: DMF (Dimethylformamide) - Anhydrous[1]
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Thiosulfate.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Methyl 6-methylnicotinate (10.0 g, 66.1 mmol) in anhydrous DMF (100 mL).
-
Expert Insight: DMF is chosen over acetonitrile to stabilize the charged intermediate and improve solubility.
-
-
Addition: Cool the solution to 0°C. Add NBS (12.9 g, 72.7 mmol) portion-wise over 15 minutes.
-
Control Point: Do not add all at once. An exotherm can lead to poly-bromination.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–16 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The product is less polar than the starting material.
-
-
Quench & Workup:
-
Dilute the reaction mixture with water (300 mL).
-
Extract with EtOAc (3 x 100 mL).
-
Wash the combined organic layers with 10% aqueous Sodium Thiosulfate (to remove excess bromine/NBS) followed by Brine.[1]
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification Note: If the solid is colored (brown/orange), recrystallize from minimal hot ethanol or perform a short silica plug filtration.
-
Part 3: Reactivity & Applications (The "Why")
The utility of this scaffold is defined by its ability to undergo sequential functionalization.
C-5 Palladium-Catalyzed Coupling (Suzuki-Miyaura)
The bromine at C-5 is highly reactive toward oxidative addition by Pd(0) species.[1] This is the primary route for attaching aryl or heteroaryl groups to build the pharmacophore.
-
Application: Synthesis of
Integrin Antagonists. -
Mechanism: The electron-deficient pyridine ring facilitates the reductive elimination step in the catalytic cycle.
-
Reference: See Morphic Therapeutic patents (US 10,759,756) where this specific intermediate is coupled with boronic acids to create the core bi-aryl system.[1]
C-6 Radical Bromination (Side-Chain Activation)
While the C-5 bromine is installed via electrophilic substitution, the C-6 methyl group can be brominated via radical substitution.[1]
-
Reagents: NBS, Benzoyl Peroxide (BPO) or AIBN, CCl₄ or Trifluorotoluene, Reflux.
-
Product: Methyl 5-bromo-6-(bromomethyl)nicotinate.[1]
-
Risk: This reaction must be carefully controlled.[3] If the C-5 bromine is not present, the ring might brominate. Since C-5 is already blocked, the radical reaction is highly selective for the methyl group.
Reactivity Comparison Table
| Reaction Type | Target Site | Reagents | Outcome |
| Suzuki Coupling | C-5 Bromine | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Bi-aryl scaffold formation |
| Heck Reaction | C-5 Bromine | Acrylates, Pd(OAc)₂, P(o-tol)₃ | Alkenyl-pyridine derivatives |
| Radical Halogenation | C-6 Methyl | NBS, AIBN, Heat | Linker installation (CH₂Br) |
| Hydrolysis | C-3 Ester | LiOH, THF/H₂O | Carboxylic acid (for amide coupling) |
Part 4: Case Study – Integrin Antagonist Synthesis
The following workflow demonstrates the "Discovery" application: using the scaffold to build a clinical candidate.
Caption: Workflow for converting the scaffold into a bioactive Integrin Antagonist.
Protocol Summary:
-
Coupling: The scaffold is dissolved in dioxane/water. o-Tolylboronic acid (2.0 eq) and K₂CO₃ are added.[1] The mixture is degassed.[4]
-
Catalysis: PdCl₂(PPh₃)₂ (0.05 eq) is added.[1] Heated to 100°C for 1 hour.
-
Result: The C-5 bromine is replaced by the o-tolyl group, retaining the C-6 methyl and C-3 ester for further elaboration.
References
-
Chemical Identity & Properties: ChemicalBook. 5-Bromo-6-methyl-nicotinic acid methyl ester (CAS 1174028-22-8).[1][2] Link
-
Synthesis & Application (Patent): Morphic Therapeutic, Inc.[5] Antagonists of human integrin (alpha4)(beta7). US Patent 10,759,756 / US 2019/0315692 A1. (Describes the Suzuki coupling of this compound). Link
-
Precursor Synthesis: BenchChem. Synthesis Protocol for Methyl 6-methylnicotinate. Link
-
General Reactivity Context: Guidechem. Methyl 6-Bromonicotinate: Key Uses and Applications. (Provides context on the reactivity of brominated nicotinates). Link
Sources
- 1. hycell.tw [hycell.tw]
- 2. 5-Bromo-6-methyl-nicotinic acid methyl ester | 1174028-22-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
- 5. US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
Methyl 5-bromo-6-methylnicotinate literature review
A Core Scaffold for Medicinal Chemistry & Agrochemical Discovery [1][2]
Executive Summary
Methyl 5-bromo-6-methylnicotinate (CAS: 1174028-22-8) acts as a high-value heterocyclic building block in modern drug discovery.[1] Its structural duality—offering an electrophilic handle (5-bromo) for cross-coupling and a nucleophilic-susceptible moiety (3-methyl ester) for derivatization—makes it a linchpin in Structure-Activity Relationship (SAR) studies.[1]
This guide provides a technical deep-dive into its synthesis, reactivity profile, and application in generating libraries of kinase inhibitors and nicotinic receptor modulators. By leveraging the orthogonal reactivity of the halogen and ester groups, researchers can rapidly access diverse chemical space around the pyridine core.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | Methyl 5-bromo-6-methylpyridine-3-carboxylate |
| CAS Number | 1174028-22-8 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 96–100 °C |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate, DMSO |
| pKa | ~3.25 (Predicted for acid form) |
| Storage | Inert atmosphere, 2–8°C, protect from light |
Synthesis & Manufacturing Pathways
The synthesis of this compound typically follows two primary strategies: direct esterification of the corresponding acid or regioselective bromination of the methyl nicotinate core.[1]
Pathway A: Esterification (Preferred for Purity)
The most reliable route for high-purity synthesis involves the Fischer esterification of 5-bromo-6-methylnicotinic acid (CAS 1190862-72-6).[1] This method avoids the formation of regioisomers often seen in direct bromination.[1]
Pathway B: Direct Bromination
Bromination of Methyl 6-methylnicotinate (CAS 5470-70-2) using N-bromosuccinimide (NBS) or bromine.[1] This route requires careful control of temperature and stoichiometry to prevent poly-bromination or bromination at the benzylic methyl position.[1]
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic routes. Pathway A is preferred for scale-up due to cleaner impurity profiles.[1]
Reactivity Profile & Transformations
The utility of this scaffold lies in its orthogonal reactivity .[1] The 5-position bromine allows for carbon-carbon bond formation via Palladium catalysis, while the 3-position ester serves as a gateway to amides, acids, and heterocycles.[1]
Key Reactions
-
Suzuki-Miyaura Coupling: The C5-Br bond is highly activated for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids.[1] This is the primary method for extending the scaffold in drug discovery.[1]
-
Buchwald-Hartwig Amination: Introduction of amine groups at C5 to modulate solubility and hydrogen bonding.[1]
-
Ester Hydrolysis/Amidation: Conversion of the C3 ester to primary/secondary amides or hydrazides for library diversification.[1]
Reaction Logic Diagram
Figure 2: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.[1]
Experimental Protocols
Protocol A: Synthesis via Fischer Esterification
Use this protocol to convert the acid precursor to the methyl ester.
Reagents:
-
5-Bromo-6-methylnicotinic acid (1.0 eq)[1]
-
Methanol (Solvent, excess)
-
Sulfuric acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)
Procedure:
-
Setup: Charge a round-bottom flask with 5-bromo-6-methylnicotinic acid (e.g., 10 g) and anhydrous Methanol (100 mL).
-
Activation:
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) until the acid spot disappears.[1]
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO₃ solution to remove residual acid.[1]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
-
Validation: Confirm structure via ¹H NMR (Singlet at ~3.9 ppm for COOCH₃).
Protocol B: Suzuki-Miyaura Cross-Coupling
Standard condition for arylation at the C5 position.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Aryl Boronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[3]
Procedure:
-
Degassing: In a reaction vial, combine the ester, boronic acid, and base. Add solvents and sparge with Nitrogen/Argon for 10 minutes (Critical to prevent Pd oxidation).[1]
-
Catalyst Addition: Add the Palladium catalyst quickly under inert atmosphere. Seal the vial.
-
Reaction: Heat to 90–100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Wash with EtOAc.[1]
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).
Medicinal Chemistry Applications
Kinase Inhibitor Design
The 5-bromo-6-methylnicotinate core is a bioisostere for various bi-aryl systems found in kinase inhibitors. The nitrogen in the pyridine ring can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1]
-
Strategy: Use the C5 position to introduce a "hinge-binding" motif or a hydrophobic tail that occupies the back pocket of the enzyme.[1]
Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of methyl nicotinate are classical ligands for nAChRs.[1]
-
SAR Insight: The 6-methyl group provides steric bulk that can modulate selectivity between α7 and α4β2 subtypes.[1] The 5-substitution allows for fine-tuning of lipophilicity (logP) to improve Blood-Brain Barrier (BBB) penetration.[1]
Agrochemicals
The scaffold is also prevalent in the synthesis of pyridine-based herbicides, where the ester is often converted to a hydrazide or acyl-sulfonamide to inhibit specific plant enzymes (e.g., ALS inhibitors).
Safety & Handling (GHS)[6][7]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle only in a fume hood to avoid inhalation of dust/vapors.[1]
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).[1]
References
-
Synthesis and Properties: this compound Product Information. BLD Pharm.[1] Link
-
Precursor Synthesis (Acid): 5-Bromo-6-methylnicotinic acid Properties and Synthesis. ChemicalBook. Link
-
Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[1] Link
-
General Pyridine Functionalization: Synthesis of methyl 4-bromo-6-methylnicotinate (Isomer Protocol Reference). Royal Society of Chemistry (Supp.[1] Info). Link
-
Medicinal Chemistry Context: Methyl 6-Bromonicotinate: Key Uses and Applications. GuideChem. Link
Sources
Potential research applications of Methyl 5-bromo-6-methylnicotinate
Technical Guide: Research Applications of Methyl 5-bromo-6-methylnicotinate
Executive Summary
This compound (CAS: 1174028-22-8) is a trisubstituted pyridine scaffold that serves as a critical intermediate in the synthesis of bioactive small molecules, particularly antagonists of the
This guide outlines high-yield protocols for utilizing this scaffold in medicinal chemistry, supported by mechanistic insights and validated experimental procedures.
Chemical Profile & Reactivity Map
| Property | Specification |
| IUPAC Name | Methyl 5-bromo-6-methylpyridine-3-carboxylate |
| CAS Number | 1174028-22-8 |
| Molecular Formula | |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water |
| Key Hazards | H302 (Acute Tox), H315 (Irritant), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) |
Reactivity Architecture
The compound functions as a "molecular switchboard" with three distinct activation zones:
-
Zone A (C5-Br): High reactivity toward oxidative addition with Pd(0), enabling Suzuki, Stille, and Buchwald-Hartwig couplings. The electron-deficient pyridine ring accelerates this process compared to electron-rich aryl bromides.
-
Zone B (C3-COOMe): A masked carboxylic acid. Readily undergoes hydrolysis to the free acid or direct aminolysis to form amides.
-
Zone C (C6-Me): Provides steric bulk to restrict rotation in drug candidates (atropisomerism control) and can be activated via N-oxide formation or radical halogenation for further elaboration.
Figure 1: Orthogonal reactivity zones allowing sequential functionalization.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most prevalent application of this scaffold is the introduction of aryl or heteroaryl groups at the C5 position. The presence of the electron-withdrawing ester at C3 and the pyridine nitrogen makes the C5-C bond susceptible to oxidative addition, but the C6-methyl group introduces steric hindrance that requires specific ligand choices (e.g., phosphines with moderate bite angles).
Mechanistic Insight
Standard Pd(
Validated Protocol: C5-Arylation
Context: Synthesis of an Integrin Antagonist Precursor [1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (e.g., o-tolylboronic acid) (2.0 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the substrate (460 mg, 2.0 mmol), arylboronic acid (4.0 mmol), and
(553 mg, 4.0 mmol). Add Dioxane (12 mL) and Water (3 mL).[3][4] Sparge with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Catalyst Addition: Add
(70 mg, 0.1 mmol) under a positive stream of nitrogen. Seal the vessel immediately. -
Reaction: Heat the mixture to 100°C for 1 hour with vigorous stirring.
-
Checkpoint: Monitor via LC-MS.[1] The starting material (MW 230) should disappear, replaced by the product mass.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine. Dry the organic phase over
. -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Secondary Application: Sequential Scaffold Elaboration
In drug discovery, particularly for integrin antagonists, the C3-ester is often hydrolyzed after the C5-coupling to avoid catalyst poisoning by the free carboxylic acid.
Workflow: Integrin Antagonist Synthesis
The following workflow illustrates the path from the raw intermediate to a bioactive lead compound.
Figure 2: Synthetic pathway for converting the scaffold into a pharmaceutical lead.
Protocol Note (Step 2 - Hydrolysis): Do not use harsh acidic hydrolysis as it may affect the pyridine ring or the newly installed biaryl bond. Use LiOH (3 equiv) in THF/Water (1:1) at room temperature for 2 hours. This ensures quantitative conversion to the acid without decarboxylation.
Advanced Application: Functional Group Interconversion (FGI)
While C5 and C3 are the primary handles, the C6-methyl group is not chemically inert. In pyridine systems, methyl groups at the
Research Opportunity: Researchers can exploit this acidity for lateral lithiation . Treating the Suzuki product (from Section 3) with LDA at -78°C allows for electrophilic trapping at the benzylic (methyl) position, enabling the construction of fused heterocyclic systems like 1,6-naphthyridines .
-
Caution: If the C3-ester is still present, LDA will attack the ester. For C6-functionalization, the ester must be protected (e.g., reduced to alcohol and silylated) or converted to a tertiary amide (Directed Ortho Metalation group) prior to lithiation.
Safety & Handling Standards
| Hazard Class | Code | Description | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed | Do not eat/drink in lab. Wash hands post-handling. |
| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319 | Causes serious eye irritation | Wear safety goggles. Access to eye wash station required. |
| STOT-SE | H335 | Respiratory irritation | Handle strictly within a fume hood. |
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture, hydrolyzing the ester to the acid.
References
-
Patent US11174228B2 : Antagonists of human integrin (alpha4)(beta7). (2021). Describes the specific Suzuki coupling conditions and utility in IBD drug synthesis.
-
PubChem CID 58001778 : this compound.[5] National Center for Biotechnology Information. (2025).[2][6][7] Provides physical property data and GHS safety classifications. [5]
-
BLD Pharm : this compound Product Sheet. (Accessed 2025).[2][6] Confirmation of commercial availability and storage conditions.
Sources
- 1. 1174028-22-8|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
- 4. US11174228B2 - Antagonists of human integrin (α4)(β7) - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Technical Guide to the Safe Handling of Methyl 5-bromo-6-methylnicotinate
This guide provides an in-depth framework for the safe handling, storage, and disposal of Methyl 5-bromo-6-methylnicotinate (CAS No. 1174028-22-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices. The protocols herein are structured to be self-validating, emphasizing the causality behind each safety measure to ensure a culture of proactive risk mitigation in the laboratory.
Section 1: Compound Identification and Physicochemical Properties
This compound is a halogenated pyridine derivative, a class of compounds widely used as building blocks in pharmaceutical and agrochemical synthesis. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 1174028-22-8 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | methyl 5-bromo-6-methylpyridine-3-carboxylate | [2] |
| Appearance | Solid (form may vary) | |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [1] |
Section 2: Hazard Identification and GHS Classification
While comprehensive toxicological data for this compound is not widely published, a reliable hazard profile can be constructed by examining its GHS classifications and data from structurally analogous compounds, such as other brominated nicotinic acids and their esters.[3][4][5] The consistent hazard profile across these analogs provides a strong basis for a cautious approach.
| Hazard Class | GHS Category | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 4 (Inferred) | H302: Harmful if swallowed | Based on 5-bromo-6-methylnicotinic acid[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Consistent across multiple analogs[3][4][5][6][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Consistent across multiple analogs[3][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Consistent across multiple analogs[4][5][6][7] |
GHS Pictogram:
Signal Word: WARNING [1]
Key Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Proactive Risk Mitigation: A Workflow for Safe Experimentation
A foundational principle of laboratory safety is a systematic approach to risk assessment. Before any new protocol involving this compound is initiated, a thorough risk assessment should be performed. This workflow ensures that potential hazards are identified and controlled proactively.
Caption: Proactive Risk Assessment Workflow.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE. The causality for each control is critical: we don't just use equipment, we understand why it protects us.
-
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is the primary line of defense against inhaling the fine powder, which may cause respiratory irritation.[4][6]
-
Eyewash Stations and Safety Showers: These must be readily accessible and unobstructed.[3] Their immediate availability is crucial for rapid decontamination in the event of accidental skin or eye contact.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[10]
-
Hand Protection: Nitrile or neoprene gloves are required.[10][11] Latex gloves are not suitable as they offer poor resistance to many organic chemicals. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[7] Contaminated gloves must be disposed of as hazardous waste.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.[10] Closed-toe shoes are mandatory.
-
Section 5: Safe Handling and Storage Protocols
Adherence to a strict protocol minimizes the risk of exposure and accidental release.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Transfer: Use a spatula to transfer the solid. Avoid generating dust. If dust becomes airborne, cease work and allow the fume hood to clear it.
-
Solution Preparation: Add solvents to the solid slowly to prevent splashing. Ensure the container is appropriately sized for the volume.
-
Post-Handling: After use, decontaminate the spatula and work surfaces. Wash hands thoroughly with soap and water after removing gloves.[3][4]
Storage and Incompatibility:
-
Optimal Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, preferably in a designated refrigerator at 2-8°C as recommended.[1][6][11] This mitigates the risk of degradation from moisture or heat.
-
Incompatible Materials: Based on the reactivity of similar halogenated pyridines and nicotinic acid derivatives, this compound should be stored separately from:
Co-storage with these materials could lead to vigorous, exothermic reactions, potentially compromising the container and releasing hazardous materials.
Section 6: Emergency Response Procedures
Preparedness is key to managing unexpected events safely and effectively.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide water to drink. Seek immediate medical attention.[4][6]
Spill Response Protocol:
Small spills of solid material inside a chemical fume hood can be managed by trained laboratory personnel.
Caption: Small Spill Response Workflow.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Section 7: Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
The Principle of Segregation:
As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[9] It must not be mixed with non-halogenated organic waste or poured down the drain.[9] This segregation is crucial because halogenated compounds require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans.
Waste Disposal Decision Workflow:
Caption: Halogenated Waste Segregation.
Disposal Protocol:
-
Collect all waste containing this compound (including contaminated PPE, weigh boats, and absorbent materials) in a designated, compatible, and clearly labeled container for halogenated organic waste.[10]
-
Keep the waste container sealed when not in use.[10]
-
Store the waste container in a secondary containment bin within a ventilated area, away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety department.
References
- 5-Bromo-6-chloronicotinic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: provided in search results]
- Material Safety Data Sheet - Methyl 6-Methylnicotinate. Chemicea Pharmaceuticals Pvt Ltd. [URL: provided in search results]
- SAFETY DATA SHEET - Methyl 6-amino-5-bromonicotinate. Fisher Scientific. [URL: provided in search results]
- This compound Product Page. BLD Pharm. [URL: provided in search results]
- Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. RIVM. [URL: provided in search results]
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Bromine. University of Washington. [URL: provided in search results]
- Methyl 6-Methylnicotinate - Pharma Grade. Moltus Research Laboratories Private Limited. [URL: provided in search results]
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [URL: provided in search results]
- Methyl 6-Methylnicotinate - Safety Data Sheet. A&J Pharmtech Co., LTD. [URL: provided in search results]
- methyl nicotinate cas no 93-60-7 - Safety Data Sheet. CDH Fine Chemical. [URL: provided in search results]
- Methyl 6-Methylnicotinate | 5470-70-2. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: provided in search results]
- This compound | 1174028-22-8. J&K Scientific. [URL: provided in search results]
- Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. [URL: provided in search results]
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [URL: provided in search results]
- Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: provided in search results]
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [URL: provided in search results]
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- 5-Bromo-6-methylnicotinic acid | C7H6BrNO2.
- Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [URL: provided in search results]
- Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. [URL: provided in search results]
- Halogenation of the 3-position of pyridines through Zincke imine intermediates.
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- 2. jk-sci.com [jk-sci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicea.com [chemicea.com]
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- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of Methyl 5-bromo-6-methylnicotinate
Executive Summary
This guide details the Buchwald-Hartwig amination of Methyl 5-bromo-6-methylnicotinate , a strategic building block in medicinal chemistry. The presence of the C3-methyl ester and the pyridine nitrogen presents a dual challenge: the substrate is sensitive to hydrolysis under standard strong-base conditions, and the pyridine nitrogen can act as a competitive ligand, potentially poisoning the palladium catalyst.
This protocol prioritizes chemoselectivity (preserving the ester) and catalytic efficiency (overcoming heteroaryl deactivation). We utilize a Pd(0)/Xantphos/Cs₂CO₃ system as the primary recommendation, offering a balance of robustness and functional group tolerance.
Substrate Analysis & Mechanistic Context
The Electrophile: this compound
-
Electronic Profile: The pyridine ring is electron-deficient, activated further by the electron-withdrawing ester at C3. This facilitates the Oxidative Addition step of the catalytic cycle.[1]
-
Steric Profile: The C6-methyl group provides ortho-substitution relative to the nitrogen but is meta to the bromine, minimizing steric hindrance at the reaction site (C5).
-
Risk Factors:
-
Ester Hydrolysis: Strong bases like NaOtBu or LiHMDS often cause saponification or transesterification.
-
Catalyst Sequestration: The pyridine nitrogen can coordinate to Pd(II) species, forming stable "off-cycle" resting states that halt turnover.
-
Mechanistic Pathway (Catalytic Cycle)
The reaction follows the standard Pd(0)/Pd(II) cycle. The use of a bidentate ligand with a wide bite angle (like Xantphos) is crucial here. It enforces a geometry that favors reductive elimination, which can be the rate-determining step for electron-deficient arenes.
Figure 1: The wide bite angle of Xantphos destabilizes the Pd(II) amido intermediate, accelerating Reductive Elimination.
Standard Operating Procedure (SOP)
Reagents and Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Primary or Secondary)
-
Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (5–10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Protocol
-
Preparation (Glovebox or Schlenk Line):
-
Charge a reaction vial equipped with a magnetic stir bar with This compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.05 equiv).
-
Note: If the amine is a solid, add it now. If liquid, add after solvent.
-
-
Inertion:
-
Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times to remove O₂.
-
Why: Oxygen oxidizes phosphine ligands to phosphine oxides, killing the catalyst.
-
-
Solvation:
-
Add anhydrous 1,4-Dioxane via syringe (Concentration: 0.1 M to 0.2 M relative to bromide).
-
If the amine is liquid, add it now via syringe.
-
-
Reaction:
-
Place the vial in a pre-heated block at 90–100 °C . Stir vigorously (800+ rpm).
-
Monitor by LC-MS or TLC. Typical reaction time: 4–16 hours.
-
Checkpoint: Look for the disappearance of the bromide peak (M+H: ~230/232) and appearance of the product mass.
-
-
Workup:
-
Cool to room temperature.[5]
-
Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and Pd black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc depending on amine polarity).
-
Optimization & Troubleshooting Guide
Ligand and Base Screening Matrix
If the standard Xantphos/Cs₂CO₃ conditions fail, consult the matrix below.
| Variable | Recommendation | Rationale |
| Ligand: Xantphos | Standard | Excellent for electron-deficient heterocycles; wide bite angle promotes reductive elimination. |
| Ligand: BrettPhos | Alternative | Use for primary amines or if conversion is low. Highly active, bulky ligand. |
| Ligand: BINAP | Legacy | Good starting point if Xantphos is unavailable, but often slower for pyridines. |
| Base: Cs₂CO₃ | Standard | Weak base; prevents hydrolysis of the methyl ester. |
| Base: K₃PO₄ | Alternative | Slightly stronger than carbonate, often works better in Toluene/Water biphasic systems. |
| Base: NaOtBu | AVOID | High Risk: Will likely hydrolyze the ester to the carboxylic acid or cause transesterification. |
Troubleshooting Common Issues
Issue 1: Ester Hydrolysis (Product is Carboxylic Acid)
-
Cause: Wet solvent or wet base.
-
Fix: Use fresh anhydrous dioxane. Dry Cs₂CO₃ in a vacuum oven at 120°C overnight before use. Switch to K₃PO₄ if carbonate continues to cause issues.
Issue 2: No Conversion (Starting Material Remains)
-
Cause: Catalyst poisoning by the pyridine nitrogen or oxidation of the ligand.
-
Fix:
-
Increase catalyst loading to 5-10 mol%.
-
Ensure rigorous degassing (freeze-pump-thaw).
-
Switch to a precatalyst like Xantphos Pd G4 to ensure active species generation.
-
Issue 3: Protodehalogenation (Bromine replaced by Hydrogen)
-
Cause: "Beta-hydride elimination" pathway active or solvent acting as H-source.
-
Fix: Increase the concentration of the amine. Lower the temperature slightly (80°C). Ensure the solvent is strictly anhydrous.
Workflow Visualization
Figure 2: Linear workflow from glovebox setup to isolated product.
References
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile. Retrieved from
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society. (Foundational Mechanism).
- Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. figshare.le.ac.uk [figshare.le.ac.uk]
- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
Technical Application Note: Protocol for N-Arylation with Methyl 5-bromo-6-methylnicotinate
Executive Summary
This application note details the optimized protocol for the N-arylation of Methyl 5-bromo-6-methylnicotinate (CAS: 78324-70-2). This substrate presents a unique dual-challenge in medicinal chemistry:
-
Steric Hindrance: The C6-methyl group is ortho to the C5-bromo reactive site, creating significant steric impedance for the palladium catalyst during the oxidative addition and reductive elimination steps.
-
Chemo-stability: The C3-methyl ester is susceptible to hydrolysis or transesterification under the strong basic conditions typically employed in Buchwald-Hartwig aminations (e.g., NaOtBu).
This guide recommends a Buchwald-Hartwig Cross-Coupling approach utilizing mild inorganic bases (Cs₂CO₃) and sterically demanding phosphine ligands (Xantphos or BrettPhos) to ensure high yields and functional group integrity.
Substrate Analysis & Mechanistic Insight[1][2]
Chemical Architecture
-
Substrate: this compound
-
Reactive Handle: Aryl Bromide (C5 position).
-
Electronic Environment: Electron-deficient pyridine ring (facilitates Oxidative Addition).
-
Steric Environment: High. The C6-Methyl group exerts steric pressure on the metal center.
The "Ortho Effect" in Catalysis
In standard Pd-catalyzed couplings, the oxidative addition of the C-Br bond to Pd(0) is generally fast for electron-deficient heterocycles. However, the subsequent coordination of the amine and the final reductive elimination are severely hampered by the ortho-methyl group.
Implication: Simple ligands (PPh₃, dppf) will likely fail or result in hydrodehalogenation (reduction of Br to H). You must use ligands with a wide bite angle (bidentate) or significant bulk (monodentate) to force the reductive elimination.
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle highlighting the rate-limiting reductive elimination caused by the C6-methyl steric clash.
Experimental Protocol
Critical Reaction Parameters
The following table summarizes the optimized conditions. Deviating from these specific pairings may result in ester hydrolysis or catalyst decomposition.
| Parameter | Recommended | Rationale |
| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Robust Pd(0) or Pd(II) precursors. |
| Ligand | Xantphos or BrettPhos | Xantphos: Wide bite angle promotes reductive elimination. BrettPhos: Excellent for primary amines and ensuring turnover in hindered systems. |
| Base | Cs₂CO₃ (Cesium Carbonate) | Crucial: Weak enough to preserve the methyl ester, strong enough to deprotonate the amine complex. Avoid NaOtBu. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point non-polar/polar aprotic solvents required for temperature stability. |
| Temperature | 90°C - 100°C | Sufficient energy to overcome the activation barrier of the hindered coupling. |
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
Safety Note: Perform all steps in a fume hood. Aryl halides and palladium salts are toxic.
-
Glassware Preparation:
-
Oven-dry a 15 mL pressure vial or Schlenk tube containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Reagent Loading (Solids):
-
Add This compound (230 mg, 1.0 mmol).
-
Add Amine Partner (1.2 mmol, 1.2 equiv).
-
Add Cs₂CO₃ (650 mg, 2.0 mmol, 2.0 equiv). Note: Ensure the base is finely ground and dry.
-
Add Xantphos (45 mg, 0.08 mmol, 8 mol%).
-
Add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd total) ORPd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%).
-
-
Solvent Addition & Degassing:
-
Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).
-
Critical Step: Sparge the mixture with Nitrogen/Argon for 5–10 minutes to remove dissolved oxygen. Oxygen poisons the catalyst and promotes homocoupling.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 100°C . Stir vigorously (800+ RPM) to ensure suspension of the inorganic base.
-
Monitor via LC-MS or TLC at 4 hours and 16 hours.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Typically Hexanes/Ethyl Acetate gradients (start 90:10). The amino-ester product is usually more polar than the starting bromide.
-
Workflow Decision Tree
Use this logic flow to adapt the protocol based on your specific amine partner.
Figure 2: Optimization logic for ligand selection based on amine nucleophilicity and sterics.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or insufficient activation. | Switch to a precatalyst (e.g., Xantphos Pd G4 ). Ensure solvent is degassed thoroughly. |
| Hydrolysis (Acid formed) | Base is too strong or wet solvent. | Ensure Cs₂CO₃ is dry. Switch to anhydrous K₃PO₄ . Do NOT use hydroxides or alkoxides. |
| Debromination (Ar-H) | Reduce temperature to 80°C. Increase amine concentration. | |
| Pd Black Precipitation | Ligand dissociation. | Add excess ligand (increase L:Pd ratio to 2:1). |
References
-
Buchwald, S. L., et al. (2008).[1] "Ligands for Palladium-Catalyzed C-N Bond Formation." Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
BenchChem Application Note. "Buchwald-Hartwig Amination of 6-Bromonicotinonitrile." (Analogous Substrate Protocol).
- Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.
Sources
Application Note: Methyl 5-bromo-6-methylnicotinate as a Divergent Scaffold in Drug Discovery
[1]
Executive Summary
This compound (CAS: 1174028-22-8) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its trisubstituted pyridine core offers three orthogonal vectors for chemical diversification, making it an ideal building block for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, nicotinic acetylcholine receptor (nAChR) modulators, and hypolipidemic agents.[1]
This guide details the chemoselective utilization of this building block, focusing on:
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | Methyl 5-bromo-6-methylpyridine-3-carboxylate |
| CAS Number | 1174028-22-8 |
| Molecular Weight | 230.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| Key Pharmacophore | Pyridine (H-bond acceptor), Methyl ("Magic Methyl" effect), Ester (Prodrug/H-bond acceptor) |
Reactivity Heatmap
The molecule possesses three distinct reactive sites with varying activation energy requirements, allowing for sequential functionalization without protecting groups.[1]
-
Site A (C5-Bromine): The most reactive site for transition-metal catalysis.[1] The electron-deficient pyridine ring facilitates oxidative addition of Pd(0), though slightly slower than phenyl bromides due to the nitrogen lone pair coordination potential.[1]
-
Site B (C6-Methyl): Activated by the adjacent pyridine nitrogen (electron-withdrawing), this position is susceptible to radical halogenation (NBS) or oxidation (SeO2), but requires careful control to avoid over-oxidation.[1]
-
Site C (C3-Ester): Standard electrophilic carbonyl reactivity.[1] Stable under typical cross-coupling conditions, allowing it to serve as a latent amide/acid handle.[1]
Synthetic Workflows & Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Caption: Divergent synthetic pathways from this compound utilizing orthogonal reactivity handles.
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Introduction of an aryl or heteroaryl group at the 5-position to construct biaryl kinase inhibitor scaffolds.[1]
Mechanism: The electron-deficient nature of the pyridine ring can destabilize the Pd(II)-aryl intermediate.[1] The use of bidentate ligands like dppf prevents catalyst decomposition.
Materials:
-
This compound (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Preparation: In a glovebox or under argon flow, charge a reaction vial with the nicotinate core (1.0 mmol, 230 mg), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 mmol, 41 mg).[1] Note: Pd(PPh₃)₄ is a viable alternative but often requires strictly oxygen-free conditions to prevent homocoupling.[1]
-
Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Seal the vial with a crimp cap utilizing a PTFE septum.[1]
-
Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+Ar-Br).[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite® to remove Palladium black.[1] Rinse with Ethyl Acetate.[1][2][3]
-
Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Critical Control Point: Ensure the reaction mixture is thoroughly degassed (sparged with Argon for 10 mins) before heating. Oxygen presence leads to rapid catalyst poisoning and low yields.[1]
Protocol B: C6-Methyl Benzylic Bromination
Objective: Activation of the methyl group for subsequent nucleophilic substitution (e.g., ether or amine linkage).[1]
Mechanism: Wohl-Ziegler reaction.[1] The electron-withdrawing nitrogen of the pyridine ring actually deactivates the methyl group toward radical abstraction compared to toluene, often requiring higher temperatures or specific initiators.
Materials:
-
This compound (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.1 equiv)[1]
-
AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide[1]
-
Solvent: CCl₄ (Classic) or Trifluorotoluene (Green Alternative)[1]
Step-by-Step Procedure:
-
Setup: Dissolve the nicotinate (1.0 mmol) in anhydrous Trifluorotoluene (5 mL).
-
Reagent Addition: Add NBS (1.1 mmol, 196 mg) and AIBN (0.1 mmol, 16 mg).
-
Initiation: Heat the mixture to reflux (80–100°C ). A visible color change (orange to pale yellow) often indicates the propagation of the radical chain.
-
Irradiation (Optional): If initiation is sluggish, use a 300W tungsten lamp to photo-initiate the reaction.
-
Monitoring: Monitor by TLC. Stop immediately upon consumption of starting material to prevent gem-dibromination (formation of the dibromomethyl species).[1]
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.
-
Usage: The benzylic bromide is unstable on silica gel.[1] Use crude immediately for the next nucleophilic substitution step (e.g., reaction with a morpholine or piperazine derivative).[1]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (Protocol A) | Protodebromination (reduction of Br to H) | Switch solvent to Toluene/EtOH; reduce water content. Lower temp to 80°C. |
| Pd Black Precipitation | Ligand dissociation | Switch to highly stable precatalysts like XPhos Pd G2 or Pd(dtbpf)Cl₂ .[1] |
| Over-bromination (Protocol B) | Excess NBS or prolonged heating | Use stoichiometric NBS (1.0 equiv).[1] Stop reaction at 90% conversion. |
| Hydrolysis of Ester | Basic conditions in Suzuki | Use mild bases like K₃PO₄ or CsF instead of carbonate if the ester hydrolyzes prematurely. |
References
-
Synthesis of Methyl 6-methylnicotinate (Precursor)
-
ChemicalBook Protocols.[1] "Synthesis of Methyl 6-methylnicotinate from 6-methylnicotinic acid via Fischer Esterification."
-
-
General Suzuki Coupling on Pyridines
-
Properties and Safety Data
-
Commercial Availability & CAS Verification
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) before handling halogenated pyridines.
Sources
- 1. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 4. Methyl 6-methylnicotinate,Methyl 6-methylnicotinate Chemical Suppliers [moltuslab.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 6-Methylnicotinate - Pharma Grade at Best Price [moltuslab.net]
- 8. 1174028-22-8|this compound|BLD Pharm [bldpharm.com]
Technical Application Note: Process Optimization for the Kilogram-Scale Synthesis of Methyl 5-bromo-6-methylnicotinate
Executive Summary
Methyl 5-bromo-6-methylnicotinate (CAS: 79606-44-3) is a critical intermediate in the synthesis of complex pharmaceutical heterocycles. It serves as a versatile electrophile for Suzuki-Miyaura couplings, enabling the construction of 5-substituted nicotinates found in kinase inhibitors and dopamine antagonists.
While laboratory-scale synthesis often relies on expensive starting materials or unscalable chromatographic purifications, this guide details a kilogram-scale, crystallization-driven protocol . The core strategy utilizes the regioselective electrophilic bromination of methyl 6-methylnicotinate in sulfuric acid, effectively suppressing the competing Wohl-Ziegler benzylic bromination.
Key Performance Indicators (KPIs) of this Protocol:
-
Scale: 1.0 kg input.
-
Yield: 82–85% (Isolated).
-
Purity: >98.5% (HPLC), with <0.1% benzylic bromide impurity.
-
Safety: Engineered controls for NBS thermal hazards and sulfuric acid quenching.
Strategic Route Selection & Mechanistic Insight
The Regioselectivity Challenge
The synthesis hinges on distinguishing between two reactive sites on the 6-methylnicotinate scaffold:
-
C5-Position (Aromatic Ring): The desired site for Electrophilic Aromatic Substitution (
). -
C6-Methyl Group (Benzylic): Susceptible to radical bromination (Wohl-Ziegler reaction).
In standard organic solvents (e.g.,
Mechanism of Action in Acidic Media
-
Protonation: The pyridine nitrogen is protonated (
), rendering the ring electron-deficient. This deactivates the ring toward general electrophilic attack but crucially suppresses the formation of benzylic radicals. -
Activation: Despite the deactivation by the protonated nitrogen and the ester group at C3, the methyl group at C6 provides just enough steric and electronic activation at the ortho position (C5) to allow bromination by the highly reactive protonated NBS species (supra-electrophile).
Figure 1: Mechanistic pathway illustrating the suppression of the radical pathway via protonation.
Process Safety & Thermodynamics
Critical Hazard: NBS Thermal Instability N-Bromosuccinimide (NBS) can undergo exothermic decomposition. While stable at room temperature, mixtures of NBS with certain solvents or impurities can lead to thermal runaway.
-
Hazard: NBS in DMF is known to be autocatalytic and explosive at elevated temperatures. Do not use DMF for this scale-up.
-
Control: This protocol uses
.[1][2][3][4][5] The addition of NBS to sulfuric acid is exothermic. -
Rule: Maintain reactor temperature
during NBS charging.
Critical Hazard: Quenching The workup involves diluting concentrated sulfuric acid.
-
Rule: Always add the Reaction Mixture to Water/Ice . Never add water to the acid.
Detailed Protocol (1.0 kg Scale)
Materials & Equipment
-
Reactor: 20 L Glass-Lined Reactor (GLR) with jacketed cooling and overhead stirring.
-
Reagents:
-
Methyl 6-methylnicotinate (1.0 kg, 6.62 mol).
-
Sulfuric Acid (98%, 5.0 L).
-
N-Bromosuccinimide (NBS) (1.41 kg, 7.94 mol, 1.2 eq).
-
Sodium Bisulfite (aq.[6] solution) for quenching.
-
Methanol/Water (for recrystallization).
-
Step-by-Step Methodology
Step 1: Dissolution and Protonation
-
Setup: Inert the reactor with
. Set jacket temperature to . -
Charge Acid: Charge Sulfuric Acid (5.0 L) . Agitate at 150 RPM.
-
Charge SM: Slowly add Methyl 6-methylnicotinate (1.0 kg) portion-wise over 60 minutes.
-
Note: Exothermic dissolution. Maintain internal temperature
.
-
-
Equilibration: Stir for 30 minutes to ensure complete protonation.
Step 2: Bromination
-
NBS Addition: Add NBS (1.41 kg) solid in 10 equal portions over 2 hours.
-
Critical Control: Monitor
. If , stop addition and allow to cool.
-
-
Reaction Phase: Warm the mixture to
and hold for 12–16 hours. -
IPC (In-Process Control): Sample for HPLC.
-
Target: Starting Material < 1.0%.
-
Impurity Check: Ensure benzylic bromide < 2.0% (if high, temperature was likely too high).
-
Step 3: Quench and Isolation
-
Preparation: In a separate 50 L vessel, prepare Ice/Water (20 kg) .
-
Quench: Slowly transfer the reaction mass into the Ice/Water vessel with vigorous stirring.
-
Rate: Control addition so quench mass
.
-
-
Neutralization (Optional but Recommended): Adjust pH to ~4–5 using 50% NaOH solution (careful exotherm) or solid
.-
Note: The product often precipitates directly upon drowning in water due to low solubility.
-
-
Filtration: Filter the resulting solids. Wash the cake with Water (3 x 2 L) to remove residual acid and succinimide.
Step 4: Purification (Recrystallization)
-
Dissolution: Transfer wet cake to a clean reactor. Add Methanol (3.0 L) . Heat to reflux (
) until dissolved. -
Crystallization: Cool slowly to
over 4 hours, then to for 2 hours. -
Filtration: Filter the white crystalline solid. Wash with cold Methanol (0.5 L).
-
Drying: Vacuum dry at
for 12 hours.
Analytical Controls & Specifications
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
Data Summary Table
| Parameter | Specification | Typical Result |
| Appearance | White to Off-white crystalline solid | White needles |
| Purity (HPLC) | 99.2% | |
| Starting Material | 0.1% | |
| Benzylic Impurity | Not Detected | |
| LOD (Loss on Drying) | 0.2% | |
| Yield (Molar) | 84% |
Process Workflow Diagram
Figure 2: Workflow for the kilogram-scale synthesis batch.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Benzylic Impurity (>2%) | Reaction temperature too high (>50°C) or insufficient acid strength. | Ensure T < 45°C. Ensure H2SO4 is 98% (water promotes radical path). |
| Incomplete Conversion | Moisture in NBS or old NBS reagent. | Check NBS assay (iodometric titration). Add 0.1 eq extra NBS. |
| Dark Color (Brown/Black) | Thermal decomposition or "charring" by H2SO4. | Control exotherms strictly. Use Oleum if available (industrial preference). |
| Low Yield | Product loss in mother liquor during quench. | Adjust pH to 5-6 to maximize precipitation. Do not over-wash with MeOH. |
References
-
Guan, M., et al. (2021).[7][8] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. [Link][8]
- Context: Authoritative guide on the thermal hazards of NBS in scale-up environments.
-
Scientific Update. (2024). A Dangerous Bromance: Hazards of NBS and DMF. [Link]
- Context: Verification of safety protocols avoiding DMF/NBS mixtures.
-
Manac Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
- Context: Industrial overview of using Sulfuric Acid to direct regioselectivity in deactiv
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 9. Sciencemadness Discussion Board - Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: HPLC Analysis of Methyl 5-bromo-6-methylnicotinate Reaction Mixtures
The following Application Note and Protocol guide is designed for pharmaceutical researchers and analytical chemists involved in the synthesis and quality control of pyridine-based intermediates.
Abstract & Scope
Methyl 5-bromo-6-methylnicotinate (CAS: 1174028-22-8) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and other pharmaceutical active ingredients (APIs).[1] Its synthesis typically involves the esterification of 5-bromo-6-methylnicotinic acid or the bromination of methyl 6-methylnicotinate.[1]
Precise analytical control is required to distinguish the product from its hydrolytic degradation products (Acid form) , regioisomers , and debrominated byproducts . This guide provides a robust Reversed-Phase HPLC (RP-HPLC) methodology designed to suppress the peak tailing common to basic pyridine derivatives while ensuring resolution of closely eluting halogenated impurities.[1]
Chemical Context & Impurity Profiling[1][2][3][4]
To design an effective separation, we must first understand the "Reaction Mixture" composition. The method is optimized to separate the target ester from the following specific components:
| Component | Structure Description | Polarity (LogP) | Detection Challenge |
| Target: this compound | Pyridine ring, methyl ester, bromo group.[1] | ~2.2 (Moderate) | Weak base (pKa ~3-4).[1] Prone to silanol tailing.[1] |
| Impurity A: 5-Bromo-6-methylnicotinic acid | Starting material/Hydrolysis product.[1] | ~1.5 (Lower) | Elutes early. Peak shape sensitive to pH.[1] |
| Impurity B: Methyl 6-methylnicotinate | Debrominated byproduct (if Pd catalysis used).[1] | ~1.2 | Elutes before target. |
| Impurity C: this compound N-oxide | Oxidation byproduct.[1] | < 1.0 (Polar) | Significant retention shift; elutes early. |
Reaction Scheme & Impurity Fate
The following diagram illustrates the synthesis pathway and the origin of potential impurities that the HPLC method must resolve.
Figure 1: Reaction pathway showing the conversion of the acid starting material to the target ester and potential degradation pathways.
Method Development Strategy (The "Why")
Column Selection: The Silanol Effect
Pyridine derivatives are weak bases.[1] On standard silica columns, the lone pair on the nitrogen atom interacts with acidic residual silanols, causing severe peak tailing.
-
Recommendation: Use a "Base-Deactivated" (End-capped) C18 column or a column with embedded polar groups (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).[1]
-
Mechanism: High carbon load and dense end-capping sterically hinder the pyridine-silanol interaction.[1]
Mobile Phase pH Control[1][5]
-
The Logic: The pKa of the pyridine nitrogen in this halogenated system is estimated between 2.5 and 3.5.
-
Option A (Acidic, pH ~2.0): Using 0.1% Phosphoric Acid or TFA ensures the nitrogen is fully protonated (
). While this makes the molecule more polar, it eliminates the secondary interaction with silanols, resulting in sharp peaks. -
Option B (Neutral/Basic): Not recommended for standard silica columns due to column dissolution risks, unless using hybrid particles (e.g., Ethylene Bridged Hybrid).
-
-
Decision: We utilize Acidic Conditions (pH 2.5) using Phosphoric Acid for UV detection (max sensitivity) or Formic Acid for LC-MS compatibility.
Experimental Protocols
Protocol A: Standard Analytical Method (QC & Purity)
Use this method for final product release and precise impurity quantification.
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).
| Parameter | Setting / Description |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Flow Rate | 1.0 mL/min.[1][2][3] |
| Column Temp | 30°C (Controlled). |
| Injection Vol | 5 - 10 µL.[1] |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities). |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 10.0 | 90% | Linear Gradient |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Return to Initial |
| 15.0 | 10% | Re-equilibration |
Sample Preparation:
-
Weigh 10 mg of reaction mixture/product.
-
Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent).
-
Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter before injection.[1]
Protocol B: Fast IPC Method (Reaction Monitoring)
Use this method for "at-line" checks to determine if the reaction is complete.
Objective: Separate Starting Material (Acid) from Product (Ester) in under 5 minutes.
-
Column: Short C18 (e.g., 4.6 x 50 mm, 1.8 µm or 2.7 µm Fused-Core).
-
Gradient: 5% B to 95% B in 3.0 minutes.
-
Success Criteria: Disappearance of the Starting Material peak (RRT ~0.4 relative to product).
Data Analysis & System Suitability
Retention Profile
The following table summarizes expected performance metrics based on the chemical properties (LogP) of the components.
| Component | Approx. Retention Time (min)* | RRT (Relative to Target) | Acceptance Criteria (USP) |
| 5-Bromo-6-methylnicotinic acid | 3.5 - 4.2 | ~0.45 | Tailing Factor < 1.5 |
| Methyl 6-methylnicotinate | 6.0 - 6.5 | ~0.75 | Resolution > 2.0 |
| This compound | 8.2 - 8.5 | 1.00 | Tailing Factor < 1.3 |
| Unknown Dimers/Oligomers | > 10.0 | > 1.2 | N/A |
*Note: Times are estimates based on Protocol A gradient.
Troubleshooting Decision Tree
Use this logic flow to resolve common chromatographic issues associated with pyridine esters.
Figure 2: Troubleshooting logic for resolving peak shape and retention issues.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 58001778, this compound. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2025).[1] Synthesis and reaction monitoring of methyl nicotinate derivatives. ChemSpider Synthetic Pages.[1] Retrieved from [Link]
-
Sielc Technologies. (n.d.).[1] Separation of Methyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-6-methylnicotinate
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: Methyl 5-bromo-6-methylnicotinate (CAS: 7803-96-5 derivatives)
Executive Summary: The Regioselectivity Paradox
The synthesis of This compound presents a classic challenge in pyridine chemistry: the competition between Electrophilic Aromatic Substitution (
-
The Goal: Introduce a bromine atom at the C5 position (nuclear bromination).
-
The Problem: The pyridine ring is electron-deficient (deactivated by the C3-ester), making
difficult. Conversely, the C6-methyl group is benzylic-like and highly susceptible to radical bromination. -
The Consequence: Without strict control of reaction conditions, the thermodynamic and kinetic preference often shifts toward the formation of the lachrymatory side-product, Methyl 6-(bromomethyl)nicotinate .
This guide details the causality of these side reactions and provides self-validating protocols to suppress them.
Critical Reaction Pathways (Visualization)
The following diagram illustrates the divergence point where reaction conditions dictate the product outcome.
Figure 1: Mechanistic divergence in the bromination of methyl 6-methylnicotinate. Path A represents the desired electrophilic pathway, while Path B and C represent the primary failure modes.
Troubleshooting Guide: Side Reactions & Solutions
Issue 1: "My product is an oil that causes eye irritation (Lachrymator)."
Diagnosis: Side-Chain Bromination (Wohl-Ziegler Reaction) You have synthesized Methyl 6-(bromomethyl)nicotinate instead of the C5-bromo target. The C6-methyl protons are chemically equivalent to benzylic protons. In the presence of trace radicals (from light or peroxides in solvents), bromine attacks the methyl group.
Mechanism: Free Radical Substitution (
| Parameter | Correct Protocol (Target: C5-Br) | Incorrect Protocol (Target: Methyl-Br) |
| Reagent | Elemental Bromine ( | NBS (N-Bromosuccinimide) alone |
| Catalyst | Lewis Acid (e.g., | Radical Initiator (AIBN, Benzoyl Peroxide) |
| Light | Strict Exclusion (Wrap flask in foil) | UV Light / Ambient Light |
| Solvent | Polar/Ionic (e.g., | Non-polar (e.g., |
Corrective Action:
-
Switch Solvent: Move to high-dielectric solvents like Sulfuric Acid or Acetic Acid . These solvents stabilize the ionic intermediates required for
and suppress radical formation. -
Add a Radical Scavenger: If using organic solvents, adding a radical inhibitor (e.g., hydroquinone) can suppress the side-chain pathway.
-
Use a Lewis Acid: The pyridine ring is deactivated. You must activate the bromine. Use
or perform the reaction in oleum (fuming sulfuric acid) to generate the strong electrophile .
Issue 2: "The reaction yield is low, and I see unreacted starting material."
Diagnosis: Ring Deactivation The ester group at C3 is electron-withdrawing, and the pyridine nitrogen (if protonated) is also electron-withdrawing. This makes the ring highly resistant to electrophilic attack.
Mechanism: Failed Electrophilic Aromatic Substitution (
Corrective Action:
-
Temperature Control:
on deactivated rings requires higher activation energy. If running at RT, increase temperature to 60°C - 80°C (carefully monitoring for side-chain bromination). -
Alternative Route (The "Sandmeyer" Approach): If direct bromination fails, consider the Amino-Intermediate Route :
-
Step 1: Nitration of Methyl 6-methylnicotinate (targets C5).
-
Step 2: Reduction to amine (
). -
Step 3: Sandmeyer reaction (
) to install the Bromine at C5. -
Why? This guarantees regioselectivity but adds steps.
-
Issue 3: "Product precipitates as a solid that is insoluble in organic solvents."
Diagnosis: Ester Hydrolysis You have likely formed 5-bromo-6-methylnicotinic acid (the free acid). This occurs if the reaction environment is too acidic/aqueous or if the workup is not pH-controlled.
Mechanism: Acid-Catalyzed Hydrolysis (
Corrective Action:
-
Check Reagents: Ensure your bromine source or solvent is anhydrous. If using
, moisture will hydrolyze the ester. -
Workup Protocol:
-
Do not quench directly into strong base if the product is still in the acid phase.
-
Neutralize carefully with solid
or a saturated solution at 0°C .[1] -
If the acid forms, you can re-esterify it by refluxing in Methanol/
.
-
Frequently Asked Questions (FAQs)
Q: Can I use NBS (N-Bromosuccinimide) for this synthesis?
A: Yes, but with extreme caution. NBS is classically used for radical bromination (Path B). To use it for nuclear bromination (Path A), you must use it in a highly polar, acidic medium (e.g.,
Q: How do I distinguish the 5-bromo product from the 6-bromomethyl impurity? A: Use 1H NMR :
-
Target (5-bromo): The C6-Methyl signal appears as a clean singlet around 2.6 - 2.7 ppm .
-
Impurity (6-bromomethyl): The
signal appears downfield, typically around 4.5 - 4.7 ppm . -
Aromatic Region: The coupling constants between the remaining pyridine protons will differ. The 5-bromo product has protons at C2 and C4 (meta-coupling,
).
Q: Is the 4-bromo isomer a concern?
A: Generally, no. The methyl group at C6 directs ortho/para. C5 is ortho to the methyl. C4 is meta to the methyl. Therefore, C5 is kinetically favored over C4. However, if you start with Methyl 4-hydroxy-6-methylnicotinate and use
References
-
BenchChem. (n.d.). Methyl 4-bromo-6-methylnicotinate Structure and Synthesis. Retrieved from (Demonstrates the alternative 4-bromo isomer pathway via hydroxyl intermediates).
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from (Foundational mechanism for Lewis Acid catalyzed bromination).
-
Royal Society of Chemistry (RSC). (2025). Electronic Supplementary Information: Synthesis of methyl 4-bromo-6-methylnicotinate. Retrieved from (Detailed experimental protocols for brominating nicotinate derivatives).
-
National Institutes of Health (NIH). (2025). Regioselective Electrophilic Aromatic Bromination. Retrieved from (Theoretical grounding for substituent directing effects).
Sources
Optimization of Suzuki coupling conditions for Methyl 5-bromo-6-methylnicotinate
Technical Support Center: Optimization of Suzuki Coupling for Methyl 5-bromo-6-methylnicotinate
Role: Senior Application Scientist Status: Active Subject: Troubleshooting & Optimization Guide for Hindered Pyridyl Bromides
Executive Summary: The Substrate Challenge
You are attempting to couple This compound . This is not a standard aryl bromide; it presents a "Perfect Storm" of three competing chemical challenges:
-
Steric Hindrance: The methyl group at C6 is ortho to the bromine at C5. This significantly retards the rate of oxidative addition and transmetallation compared to unhindered systems.
-
Electronic Deactivation (Catalyst Poisoning): The pyridine nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of stable, inactive Pd-pyridine complexes).
-
Hydrolytic Instability: The methyl ester at C3 is electron-deficient (due to the pyridine ring) and highly susceptible to saponification (hydrolysis) under the basic aqueous conditions typically required for Suzuki coupling.
This guide moves beyond standard textbook conditions (e.g., Pd(PPh3)4) to advanced, kinetically active systems designed for hindered heterocycles.
Module 1: Catalyst & Ligand Selection (The Engine)
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and seeing low conversion (<20%). Why?
A: These "workhorse" catalysts are often insufficient for ortho-substituted pyridines.
-
The Failure Mode: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The C6-methyl group creates steric bulk that prevents the bulky Pd(PPh3)2 species from effectively approaching the C-Br bond. Furthermore, the basic pyridine nitrogen may displace PPh3, leading to catalyst death.
-
The Solution: You need electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-heterocyclic carbene (NHC) ligands. These promote oxidative addition via a monoligated Pd(0)-L species and prevent N-coordination.
Recommended Systems:
| Catalyst System | Role | Why it works here |
| XPhos Pd G3 | Primary Recommendation | The large steric bulk of XPhos facilitates coupling of ortho-substituted halides. The G3 precatalyst ensures rapid, reliable generation of the active Pd(0) species without an induction period. |
| SPhos Pd G3 | Alternative | Excellent for heteroaryl chlorides/bromides; high turnover frequency. |
| Pd(OAc)2 + P(t-Bu)3 | Legacy High-Performance | Tri-tert-butylphosphine is highly active for hindered substrates but is pyrophoric and harder to handle than G3 precatalysts. |
Pro-Tip: Avoid in situ generation of catalyst from Pd(OAc)2 + Ligand if possible. Use defined precatalysts (G3 or G4) to ensure the correct Pd:Ligand ratio (1:1) is active immediately.
Module 2: Base & Solvent (The Environment)[1][2][3][4]
Q: My LCMS shows the product mass minus 14 (acid formation). Is the ester hydrolyzing?
A: Yes. Methyl nicotinate derivatives are notoriously prone to hydrolysis (saponification) because the electron-deficient pyridine ring activates the ester carbonyl toward nucleophilic attack by hydroxide (
The Fix: Control the pH and Water Activity.
-
Stop using strong bases: Avoid NaOH, KOH, or NaOtBu.
-
Switch to weak, buffered bases: Use K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 (Cesium Carbonate).
-
Reduce Water Content: Standard Suzuki conditions often use 2:1 Organic:Water. For this substrate, reduce water to the minimum required for base solubility (e.g., 10:1 or 20:1 Dioxane:Water).
-
Anhydrous Conditions (The "Nuclear" Option): If hydrolysis persists, switch to anhydrous Suzuki conditions :
-
Base: CsF (Cesium Fluoride) or powdered anhydrous K3PO4.
-
Solvent: Dry 1,4-Dioxane or Toluene.
-
Mechanism: Fluoride activates the boronic acid/ester without generating high concentrations of nucleophilic hydroxide.
-
Module 3: Boron Partner Reactivity (The Fuel)
Q: I see significant protodeboronation (my boronic acid is losing the B(OH)2 group). How do I stop this?
A: Electron-deficient heteroaryl boronic acids are unstable. If your coupling partner is also a heterocycle, it may decompose before it couples.[1]
Troubleshooting Protocol:
-
Excess Reagents: Increase Boronic Acid equivalents to 1.5–2.0 equiv.
-
Slow Addition: Add the boronic acid portion-wise (e.g., every hour) to keep the instantaneous concentration low but steady.
-
Switch Boron Species:
-
Use Pinacol Esters (BPin) : More stable than free acids.
-
Use MIDA Boronates : Highly stable slow-release reagents (requires specific hydrolytic conditions, usually incompatible with anhydrous protocols, so use with caution here).
-
Visual Workflow: Optimization Logic
The following diagram illustrates the decision-making process for optimizing this specific reaction.
Caption: Decision tree for troubleshooting conversion and side-reaction issues in hindered nicotinate couplings.
Standardized Experimental Protocol (Optimized)
This protocol assumes a 100 mg scale. Scale up proportionally.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)
-
Base: K3PO4 (2.0 equiv) or CsF (2.0 equiv for anhydrous)
-
Solvent: 1,4-Dioxane (dry)
Procedure:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the Nicotinate substrate, Boronic partner, Base, and Catalyst.
-
Note: If using G3 precatalysts, they are air-stable and can be weighed on the bench, but it is best practice to purge the vial with Nitrogen/Argon immediately after.
-
-
Degas: Seal the vial. Evacuate and backfill with Nitrogen (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
If using aqueous conditions: Add degassed water (ratio 10:1 Dioxane:Water) now.
-
-
Reaction: Heat to 80°C - 100°C for 2–4 hours.
-
Monitoring: Check LCMS at 1 hour. If oxidative addition is slow, raise T to 100°C.
-
-
Workup:
-
Cool to RT.
-
Filter through a pad of Celite (to remove Pd and salts).
-
Dilute with EtOAc, wash with Brine (do not use basic washes to avoid hydrolyzing the ester).
-
Dry over Na2SO4 and concentrate.
-
References
-
Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Generation of Active L1Pd(0) Species." Journal of the American Chemical Society.[2] (Discusses the G3/G4 precatalyst activation mechanism).
-
Miyaura, N. (2004). "Metal-Catalyzed Cross-Coupling Reactions." Chem. Rev. (Foundational text on Suzuki mechanisms and side reactions).[3][4]
-
Deng, H., et al. (2011). "Pd-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Esters." Organic Letters. (Specific strategies for preserving esters during coupling).
-
Organic Chemistry Portal. "Suzuki Coupling." (General reaction parameters and ligand selection).
Sources
Technical Support Center: Navigating Cross-Coupling Reactions with Methyl 5-bromo-6-methylnicotinate
Prepared by: Your Senior Application Scientist
Welcome to the technical support resource for Methyl 5-bromo-6-methylnicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this specific heterocyclic building block in palladium-catalyzed cross-coupling reactions.
The unique structure of this compound—featuring a sterically demanding ortho-methyl group, an electron-withdrawing ester, and a potentially coordinating pyridine nitrogen—presents a distinct set of challenges that can lead to low yields, slow reaction times, or complete reaction failure. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues and optimize your reaction conditions for success.
Troubleshooting Guide: Common Cross-Coupling Issues
This section addresses the most frequent problems encountered when using this compound in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions.
Scenario 1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary causes and how can I fix it?
Answer: Low conversion is the most common issue and typically stems from inefficient oxidative addition, catalyst inhibition, or suboptimal reaction parameters. The combination of steric hindrance from the C6-methyl group and the electron-deficient nature of the pyridine ring makes the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.
Primary Causes & Solutions:
-
Inefficient Oxidative Addition: The methyl group adjacent to the bromine atom sterically hinders the approach of the palladium catalyst. Standard catalysts like Pd(PPh₃)₄ often fail here.
-
Solution: Employ sterically bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and promote the challenging oxidative addition step. Buchwald-type biaryl phosphine ligands are the industry standard for this challenge.
-
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species and inhibiting turnover.[1]
-
Solution: The use of bulky ligands, as mentioned above, can create a sterically crowded environment around the palladium, disfavoring coordination from the pyridine nitrogen.
-
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid via formation of a boronate complex, which is necessary for transmetalation.[2][3] Solvent choice affects solubility and the stability of catalytic intermediates.
Troubleshooting Workflow: Low-Yield Suzuki Coupling
Sources
Technical Support Center: Purification of Methyl 5-bromo-6-methylnicotinate
Introduction
Methyl 5-bromo-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to ensure the desired outcome and safety of the final products. However, researchers and chemists often encounter significant challenges in its purification due to the presence of closely related impurities and the compound's inherent chemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these purification hurdles effectively. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested solutions to empower you in your experimental work.
Core Purification Challenges
The primary difficulties in purifying this compound stem from:
-
Structural Similarity of Impurities: Starting materials, by-products, and degradation products often share a similar pyridine core, leading to comparable polarities and boiling points.
-
Thermal Instability: Like many halogenated pyridine derivatives, this compound can be susceptible to degradation at elevated temperatures, complicating distillative purification.
-
Basic Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring can interact with acidic silica gel during chromatography, causing peak tailing and poor separation.[1]
Troubleshooting Guide: A-Question-and-Answer Approach
This section is designed to address specific issues you may encounter during the purification of this compound.
Issue 1: Persistent Yellow or Brown Coloration in the Purified Product
Question: After purification by column chromatography, my this compound is still a yellow or brown solid/oil. What causes this, and how can I obtain a colorless product?
Answer: Discoloration in pyridine derivatives is a common issue, often arising from trace impurities or degradation products.[2] While your primary compound might be of high purity, even minute quantities of colored species can affect its appearance.
Causality & Troubleshooting Steps:
-
Oxidized Impurities: The pyridine ring can be susceptible to oxidation, leading to colored by-products. The starting materials or reaction conditions might have introduced oxidizing agents.
-
Solution: Consider a pre-purification step involving a mild reducing agent or treatment with activated carbon. A short plug of silica gel or alumina can sometimes remove these baseline impurities. For pyridine itself, treatment with potassium permanganate (KMnO₄) followed by distillation is a known method to remove certain impurities, though caution is advised to avoid oxidation of your target molecule.[2]
-
-
Residual Solvents or Reagents: Trapped high-boiling solvents like DMF or DMSO from the reaction can contribute to color.
-
Solution: Ensure your workup procedure effectively removes these solvents. A liquid-liquid extraction with a suitable solvent system is crucial. If DMF is suspected, washing the organic layer with water or brine can help.[3] For residual thionyl chloride from a related synthesis, co-evaporation with an inert, high-boiling solvent like toluene can be effective.[4]
-
-
Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Solution:
-
Neutralized Silica: Consider using silica gel that has been neutralized with a base like triethylamine. This is done by adding a small percentage of triethylamine to your column chromatography eluent.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds like pyridine derivatives.[1]
-
-
Issue 2: Poor Separation and Peak Tailing in Column Chromatography
Question: I'm struggling to separate my product from a closely eluting impurity using column chromatography. The peaks are broad and tail significantly. How can I improve the resolution?
Answer: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[1] This is due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[1] This interaction leads to a non-linear adsorption isotherm, resulting in tailed peaks and poor separation.
Causality & Troubleshooting Steps:
-
Analyte-Stationary Phase Interaction: The primary cause is the acid-base interaction between your pyridine derivative and the silica gel.[1]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to saturate the acidic sites on the silica, leading to more symmetrical peaks.[1]
-
pH Adjustment: While less common in normal phase chromatography, ensuring your compound is in its neutral form is key. The pKa of many pyridine derivatives is between 5 and 6.[1]
-
Alternative Stationary Phases: As mentioned before, switching to neutral or basic alumina, or using end-capped silica can significantly improve peak shape.[1]
-
-
-
Inappropriate Solvent System: The polarity of your eluent may not be optimized for the separation.
-
Solution:
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5]
-
Gradient Elution: If isocratic elution doesn't provide adequate separation, a gradient elution from a less polar to a more polar solvent system can help resolve closely eluting compounds.
-
-
Issue 3: Low Recovery After Purification
Question: My yield of this compound is significantly lower than expected after purification. Where could my product be going?
Answer: Low recovery can be attributed to several factors, from incomplete reactions to product loss during the purification process itself.
Causality & Troubleshooting Steps:
-
Product Loss During Workup:
-
Incomplete Extraction: Ensure the pH of the aqueous layer during liquid-liquid extraction is appropriate to keep your ester in the organic phase. Since it's a basic compound, washing with a basic aqueous solution (like saturated sodium bicarbonate) should be done carefully to avoid hydrolysis of the ester.[3]
-
Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine or filtering the mixture through celite.
-
-
Irreversible Adsorption on Stationary Phase: A portion of your product might be irreversibly binding to the silica gel, especially if it's highly activated.
-
Solution: Deactivating the silica gel with a small amount of water or using a less active stationary phase can mitigate this. The addition of triethylamine to the eluent also helps prevent strong binding.
-
-
Decomposition During Purification:
-
Thermal Decomposition: If you are using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible.[4]
-
Hydrolysis: Esters can hydrolyze back to the carboxylic acid, especially in the presence of water and acid or base.[6] Ensure all solvents and glassware are dry, particularly if using chromatography. The presence of unreacted nicotinic acid is a common impurity.[7]
-
Issue 4: Difficulty Removing Starting Material (e.g., 5-bromo-6-methylnicotinic acid)
Question: My final product is contaminated with the starting carboxylic acid. How can I effectively remove it?
Answer: The removal of the starting carboxylic acid is a common challenge due to its polarity.
Causality & Troubleshooting Steps:
-
Acid-Base Extraction: The most straightforward method is to exploit the acidic nature of the starting material.
-
Protocol: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired ester will remain in the organic layer. Be cautious with strong bases or prolonged exposure to avoid hydrolysis of the ester product.[3]
-
-
Selective Precipitation:
-
Protocol: In some cases, you can selectively precipitate the acid or the ester. For instance, if the amine salt of the nicotinic acid is insoluble in a particular non-aqueous solvent while the ester is soluble, this can be used for separation.[7]
-
-
Chromatography with Modified Mobile Phase:
-
Protocol: If you must use chromatography, adding a small amount of acetic acid to the mobile phase can sometimes help in eluting the carboxylic acid more effectively, though this can also lead to band broadening. A better approach is often a basic wash before chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
Q2: What analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:[]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying the purity and detecting impurities.[11]
-
Gas Chromatography (GC): If the compound is thermally stable and volatile enough, GC can provide excellent resolution and purity data.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Mass Spectrometry (MS): This confirms the molecular weight of your product and can be coupled with GC or HPLC (GC-MS, LC-MS) to identify impurities.[11]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is a powerful technique for purifying solids, provided a suitable solvent can be found.[13] The ideal solvent is one in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[13] You will need to perform solvent screening experiments with small amounts of your crude product to identify an appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Q4: How should I store purified this compound?
A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture.[2] Storing it in a cool, dry place, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon), is recommended, especially for long-term storage.[4][9]
Experimental Protocols & Visualizations
Protocol 1: Standard Column Chromatography with Basic Modifier
This protocol is designed to mitigate peak tailing and improve separation.
-
Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with your solvent system (e.g., Hexane:Ethyl Acetate) to which you have added 0.5% triethylamine.
-
Gradient (Optional): If necessary, gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A decision-making workflow for troubleshooting common chromatography issues.
Data Summary Table
| Parameter | Value / Observation | Source |
| Compound Name | This compound | [9][14] |
| CAS Number | 1174028-22-8 | [9][14] |
| Molecular Formula | C₈H₈BrNO₂ | [9] |
| Molecular Weight | 230.06 g/mol | [9] |
| Common Impurities | Starting materials (e.g., 5-bromo-6-methylnicotinic acid), positional isomers, over-brominated species, hydrolysis products. | [7][11] |
| Storage Conditions | Sealed in dry, 2-8°C, protected from light and moisture. | [2][9] |
References
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- ChemBK. (2024). Methyl 5-bromonicotinate.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate.
- Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
- BLD Pharm. (n.d.). This compound.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?.
- Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.
- Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.
- Wikipedia. (n.d.). Methyl nicotinate.
- Organic Syntheses. (n.d.). Procedure.
- Unknown Source. (n.d.).
- J&K Scientific. (n.d.). This compound.
- ResearchGate. (2021). How to dry the pyridine?.
- Pharmaffiliates. (n.d.). Nicotinamide-impurities.
- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
-
Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 5-Bromo-6-chloronicotinoyl chloride.
- Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
- PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
- Thermo Scientific Chemicals. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98% 5 g.
- BLD Pharm. (n.d.). Methyl 5-bromo-6-chloronicotinate.
-
IBA Lifesciences. (2023). Common Problems During His-tag Purification. Retrieved from [Link]
- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount to ensure the desired outcome and safety of the final products. However, researchers and chemists often encounter significant challenges in its purification due to the presence of closely related impurities and the compound's inherent chemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these purification hurdles effectively. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested solutions to empower you in your experimental work.
Core Purification Challenges
The primary difficulties in purifying this compound stem from:
-
Structural Similarity of Impurities: Starting materials, by-products, and degradation products often share a similar pyridine core, leading to comparable polarities and boiling points.
-
Thermal Instability: Like many halogenated pyridine derivatives, this compound can be susceptible to degradation at elevated temperatures, complicating distillative purification.
-
Basic Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring can interact with acidic silica gel during chromatography, causing peak tailing and poor separation.[1]
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to address specific issues you may encounter during the purification of this compound.
Issue 1: Persistent Yellow or Brown Coloration in the Purified Product
Question: After purification by column chromatography, my this compound is still a yellow or brown solid/oil. What causes this, and how can I obtain a colorless product?
Answer: Discoloration in pyridine derivatives is a common issue, often arising from trace impurities or degradation products.[2] While your primary compound might be of high purity, even minute quantities of colored species can affect its appearance.
Causality & Troubleshooting Steps:
-
Oxidized Impurities: The pyridine ring can be susceptible to oxidation, leading to colored by-products. The starting materials or reaction conditions might have introduced oxidizing agents.
-
Solution: Consider a pre-purification step involving a mild reducing agent or treatment with activated carbon. A short plug of silica gel or alumina can sometimes remove these baseline impurities. For pyridine itself, treatment with potassium permanganate (KMnO₄) followed by distillation is a known method to remove certain impurities, though caution is advised to avoid oxidation of your target molecule.[2]
-
-
Residual Solvents or Reagents: Trapped high-boiling solvents like DMF or DMSO from the reaction can contribute to color.
-
Solution: Ensure your workup procedure effectively removes these solvents. A liquid-liquid extraction with a suitable solvent system is crucial. If DMF is suspected, washing the organic layer with water or brine can help.[3] For residual thionyl chloride from a related synthesis, co-evaporation with an inert, high-boiling solvent like toluene can be effective.[4]
-
-
Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Solution:
-
Neutralized Silica: Consider using silica gel that has been neutralized with a base like triethylamine. This is done by adding a small percentage of triethylamine to your column chromatography eluent.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds like pyridine derivatives.[1]
-
-
Issue 2: Poor Separation and Peak Tailing in Column Chromatography
Question: I'm struggling to separate my product from a closely eluting impurity using column chromatography. The peaks are broad and tail significantly. How can I improve the resolution?
Answer: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[1] This is due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[1] This interaction leads to a non-linear adsorption isotherm, resulting in tailed peaks and poor separation.
Causality & Troubleshooting Steps:
-
Analyte-Stationary Phase Interaction: The primary cause is the acid-base interaction between your pyridine derivative and the silica gel.[1]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to saturate the acidic sites on the silica, leading to more symmetrical peaks.[1]
-
pH Adjustment: While less common in normal phase chromatography, ensuring your compound is in its neutral form is key. The pKa of many pyridine derivatives is between 5 and 6.[1]
-
Alternative Stationary Phases: As mentioned before, switching to neutral or basic alumina, or using end-capped silica can significantly improve peak shape.[1]
-
-
-
Inappropriate Solvent System: The polarity of your eluent may not be optimized for the separation.
-
Solution:
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for pyridine derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5]
-
Gradient Elution: If isocratic elution doesn't provide adequate separation, a gradient elution from a less polar to a more polar solvent system can help resolve closely eluting compounds.
-
-
Issue 3: Low Recovery After Purification
Question: My yield of this compound is significantly lower than expected after purification. Where could my product be going?
Answer: Low recovery can be attributed to several factors, from incomplete reactions to product loss during the purification process itself.
Causality & Troubleshooting Steps:
-
Product Loss During Workup:
-
Incomplete Extraction: Ensure the pH of the aqueous layer during liquid-liquid extraction is appropriate to keep your ester in the organic phase. Since it's a basic compound, washing with a basic aqueous solution (like saturated sodium bicarbonate) should be done carefully to avoid hydrolysis of the ester.[3]
-
Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine or filtering the mixture through celite.
-
-
Irreversible Adsorption on Stationary Phase: A portion of your product might be irreversibly binding to the silica gel, especially if it's highly activated.
-
Solution: Deactivating the silica gel with a small amount of water or using a less active stationary phase can mitigate this. The addition of triethylamine to the eluent also helps prevent strong binding.
-
-
Decomposition During Purification:
-
Thermal Decomposition: If you are using distillation, ensure it is performed under high vacuum to keep the temperature as low as possible.[4]
-
Hydrolysis: Esters can hydrolyze back to the carboxylic acid, especially in the presence of water and acid or base.[6] Ensure all solvents and glassware are dry, particularly if using chromatography. The presence of unreacted nicotinic acid is a common impurity.[7]
-
Issue 4: Difficulty Removing Starting Material (e.g., 5-bromo-6-methylnicotinic acid)
Question: My final product is contaminated with the starting carboxylic acid. How can I effectively remove it?
Answer: The removal of the starting carboxylic acid is a common challenge due to its polarity.
Causality & Troubleshooting Steps:
-
Acid-Base Extraction: The most straightforward method is to exploit the acidic nature of the starting material.
-
Protocol: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired ester will remain in the organic layer. Be cautious with strong bases or prolonged exposure to avoid hydrolysis of the ester product.[3]
-
-
Selective Precipitation:
-
Protocol: In some cases, you can selectively precipitate the acid or the ester. For instance, if the amine salt of the nicotinic acid is insoluble in a particular non-aqueous solvent while the ester is soluble, this can be used for separation.[7]
-
-
Chromatography with Modified Mobile Phase:
-
Protocol: If you must use chromatography, adding a small amount of acetic acid to the mobile phase can sometimes help in eluting the carboxylic acid more effectively, though this can also lead to band broadening. A better approach is often a basic wash before chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
Q2: What analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:[]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying the purity and detecting impurities.[11]
-
Gas Chromatography (GC): If the compound is thermally stable and volatile enough, GC can provide excellent resolution and purity data.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Mass Spectrometry (MS): This confirms the molecular weight of your product and can be coupled with GC or HPLC (GC-MS, LC-MS) to identify impurities.[11]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is a powerful technique for purifying solids, provided a suitable solvent can be found.[13] The ideal solvent is one in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[13] You will need to perform solvent screening experiments with small amounts of your crude product to identify an appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Q4: How should I store purified this compound?
A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and moisture.[2] Storing it in a cool, dry place, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon), is recommended, especially for long-term storage.[4][9]
Experimental Protocols & Visualizations
Protocol 1: Standard Column Chromatography with Basic Modifier
This protocol is designed to mitigate peak tailing and improve separation.
-
Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with your solvent system (e.g., Hexane:Ethyl Acetate) to which you have added 0.5% triethylamine.
-
Gradient (Optional): If necessary, gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A decision-making workflow for troubleshooting common chromatography issues.
Data Summary Table
| Parameter | Value / Observation | Source |
| Compound Name | This compound | [9][14] |
| CAS Number | 1174028-22-8 | [9][14] |
| Molecular Formula | C₈H₈BrNO₂ | [9] |
| Molecular Weight | 230.06 g/mol | [9] |
| Common Impurities | Starting materials (e.g., 5-bromo-6-methylnicotinic acid), positional isomers, over-brominated species, hydrolysis products. | [7][11] |
| Storage Conditions | Sealed in dry, 2-8°C, protected from light and moisture. | [2][9] |
References
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- ChemBK. (2024). Methyl 5-bromonicotinate.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate.
- Pharmaffiliates. (n.d.). Nicotinic Acid-impurities.
- BLD Pharm. (n.d.). This compound.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?.
- Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.
- Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.
- Wikipedia. (n.d.). Methyl nicotinate.
- Organic Syntheses. (n.d.). Procedure.
- Unknown Source. (n.d.).
- J&K Scientific. (n.d.). This compound.
- ResearchGate. (2021). How to dry the pyridine?.
- Pharmaffiliates. (n.d.). Nicotinamide-impurities.
- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
-
Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 5-Bromo-6-chloronicotinoyl chloride.
- Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
- PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
- Thermo Scientific Chemicals. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98% 5 g.
- BLD Pharm. (n.d.). Methyl 5-bromo-6-chloronicotinate.
-
IBA Lifesciences. (2023). Common Problems During His-tag Purification. Retrieved from [Link]
- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. 1174028-22-8|this compound|BLD Pharm [bldpharm.com]
- 11. veeprho.com [veeprho.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. jk-sci.com [jk-sci.com]
Stability issues of Methyl 5-bromo-6-methylnicotinate under reaction conditions
Technical Support Center: Methyl 5-bromo-6-methylnicotinate Senior Application Scientist Desk | Last Updated: January 29, 2026
Executive Summary: The Molecule at a Glance
Compound: this compound CAS: 1210451-92-5 Core Utility: A trifunctional pyridine building block. The 5-bromo position serves as a handle for cross-coupling (Suzuki, Stille, Buchwald); the 3-ester acts as a pharmacophore or protected acid; the 6-methyl provides steric bulk and a "benzylic" handle for late-stage oxidation.
The Stability Paradox: While the pyridine ring is generally robust, the electron-deficient nature of the heterocycle significantly activates the C3-ester toward nucleophilic attack (hydrolysis/transesterification) and makes the 5-Br position sensitive to reductive protodebromination if catalytic cycles stall.
Part 1: Critical Instability Scenarios & Troubleshooting
The "Suzuki Saponification" Trap
Symptom: You are attempting a Suzuki-Miyaura coupling at the 5-position, but LCMS shows a mass of [M-14] (Acid formation) or low conversion.
The Mechanism: The pyridine nitrogen withdraws electron density from the ring, making the carbonyl carbon of the ester at C3 highly electrophilic. Standard Suzuki bases (Na₂CO₃, NaOH) in aqueous media will saponify this ester faster than the palladium inserts into the C-Br bond, especially if the catalyst is sluggish.
Troubleshooting Protocol: The Anhydrous "Shunt" Do not use standard aqueous protocols for this substrate.
-
Switch Base: Replace Carbonates/Hydroxides with Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .
-
Solvent System: Use 1,4-Dioxane (dry) or Toluene. Avoid alcohols (methanol/ethanol) to prevent transesterification.
-
Catalyst: Use a highly active precatalyst like Pd(dppf)Cl₂·DCM or XPhos Pd G2 to ensure the cross-coupling outcompetes the background degradation.
Data: Base Compatibility Table
| Base System | Solvent | Est.[1][2][3][4][5] Hydrolysis Rate | Coupling Efficiency | Recommendation |
| Na₂CO₃ (aq) | DME/H₂O | High (>40%) | Moderate | ⛔ AVOID |
| K₂CO₃ (solid) | DMF | Moderate | Good | ⚠️ Use with caution |
| K₃PO₄ (anhydrous) | Dioxane | Negligible | High | ✅ PREFERRED |
| CsF | Toluene | Negligible | Moderate | ✅ Good alternative |
Lithium-Halogen Exchange Instability
Symptom: When attempting to convert the bromide to a nucleophile (via n-BuLi) for reaction with an electrophile, you observe complex mixtures or "dimerized" products.
The Mechanism:
-
Nucleophilic Attack: n-BuLi is a strong nucleophile and may attack the ester before performing the halogen exchange.
-
Halogen Dance: Although the 6-methyl blocks one side, 3-bromo-pyridines are notorious for "halogen dance" (migration of the Li/Br) if the temperature rises above -70°C.
Troubleshooting Protocol: The Turbo-Grignard Exchange Avoid n-BuLi. Use Isopropylmagnesium Chloride (i-PrMgCl) .
-
Temp: Cool reaction to -15°C to 0°C (Grignard exchange is slower but safer than Li).
-
Reagent: Add i-PrMgCl·LiCl (Turbo Grignard) dropwise.
-
Rationale: The Mg-species is less nucleophilic toward the ester but sufficient to exchange with the activated 5-Br bond.
Transesterification (The Silent Yield Killer)
Symptom: LCMS shows a +14 mass shift (Methyl → Ethyl) or +X shift depending on solvent.
The Mechanism: Refluxing a methyl ester in ethanol (or isopropanol) with any trace of base (even weak bases used in coupling) will drive equilibrium toward the solvent's ester form.
Rule: Always match the solvent alcohol to the ester group. If you must use a different alcohol, use it only for workup, never for the reaction reflux.
Part 2: Visualizing the Degradation Pathways
The following diagram maps the specific chemical risks associated with this compound.
Figure 1: Reaction landscape showing the competition between the desired coupling path (Green) and the three primary degradation vectors (Red/Yellow).
Part 3: Validated Experimental Protocols
Protocol A: Hydrolysis-Resistant Suzuki Coupling
Target: Cross-coupling without saponification.
-
Setup: Flame-dry a 2-neck round bottom flask; cool under Argon.
-
Charge: Add this compound (1.0 eq), Boronic Acid (1.2 eq), and anhydrous K₃PO₄ (3.0 eq).
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). Do not add water.
-
Degas: Sparge with Argon for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl₂[2]·DCM (5 mol%).
-
Reaction: Heat to 80-90°C. Monitor by TLC/LCMS.
-
Note: If reaction is sluggish, add 1 drop of water (literally one drop) to initiate the boronate cycle, but keep the bulk medium essentially non-aqueous.
-
Protocol B: Safe Storage & Handling
Target: Preventing "Shelf-Life" Degradation.
-
Light: The 5-Br bond is photosensitive. Store in amber vials wrapped in foil.
-
Atmosphere: Store under Nitrogen/Argon.
-
Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis from ambient moisture.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use this compound in a nucleophilic aromatic substitution (SNAr)? A: Generally, no. While the 3-ester activates the ring, the 5-position is beta to the nitrogen and is not sufficiently activated for SNAr unless you are using an extremely strong nucleophile (which will likely attack the ester first). The 5-position is best addressed via Palladium catalysis.
Q: Why do I see a "double addition" mass when using n-BuLi? A: You likely attacked the ester carbonyl and performed the lithium exchange. Switch to Turbo Grignard (i-PrMgCl·LiCl) at 0°C to improve chemoselectivity.
Q: How do I remove the hydrolyzed acid byproduct if it forms? A: Perform a basic wash. Dissolve your crude mixture in EtOAc. Wash with sat.[6] NaHCO₃. The ester stays in the organic layer; the hydrolyzed acid moves to the aqueous layer.
References
-
ChemicalBook. Methyl 6-bromo-5-methylnicotinate Properties & Synthesis. (General physical properties and synthesis routes).[2][7]
-
Fisher Scientific. Methyl 5-bromo-6-chloronicotinate Safety Data. (Analogous handling data for 5-bromo-nicotinates: Light sensitivity and storage).
-
Organic Chemistry Portal. Suzuki Coupling Mechanism & Side Reactions. (Mechanistic grounding for base-labile substrates).
-
Royal Society of Chemistry. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions. (Review covering ester compatibility).
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
How to increase the purity of Methyl 5-bromo-6-methylnicotinate
Topic: Purification & Isolation Protocols
CAS: 1174028-22-8 (Typical) | Formula: C₈H₈BrNO₂ | MW: 230.06 g/mol [1][2][3][4]
Diagnostic Module: Know Your Impurities
Before initiating purification, you must identify the "Enemy Profile."[3][4] The purity of Methyl 5-bromo-6-methylnicotinate is most commonly compromised by three specific contaminants.
| Impurity Type | Origin | Diagnostic Sign (TLC/LCMS) | Removal Strategy |
| 5-Bromo-6-methylnicotinic Acid | Hydrolysis of ester or unreacted starting material.[1][3] | TLC: Streaks near baseline (polar).LCMS: [M-14] peak (Loss of methyl).[1][3][4] | Chemical Wash: Saturated NaHCO₃ extraction. |
| Methyl 6-methylnicotinate | Unreacted precursor (if synthesized via bromination).[1][3][4] | TLC: Very close Rf to product (often overlaps).LCMS: Mass 151 (Des-bromo).[1][3][4] | Chromatography: Requires high-efficiency column or recrystallization.[1][3][4] |
| Pyridine N-Oxides | Oxidation of the pyridine nitrogen during storage or reaction.[1][3][4] | Appearance: Dark yellow/brown oil.NMR: Downfield shift of aromatic protons.[1][3] | Filtration: Silica plug filtration or Sodium Thiosulfate wash.[1][3][4] |
Workflow A: The "Self-Validating" Chemical Workup
Use this protocol immediately after reaction completion to remove >90% of acidic impurities.[1][3][4]
The Logic: Pyridine esters are weak bases, but the carboxylic acid impurity is acidic.[3] We exploit this pKa difference.[1][4] We avoid strong acids (HCl) during the wash to prevent protonating the pyridine nitrogen of your product, which would drag it into the aqueous waste.[3][4]
Step-by-Step Protocol
-
Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . (Ratio: 10mL solvent per 1g crude).[1]
-
The "Soft" Base Wash (Targeting Acid Impurity):
-
The Brine Polish:
-
Wash 1x with Saturated Brine to remove trapped water emulsion.[4]
-
-
Drying:
-
Concentration:
Workflow B: High-Purity Isolation (Column vs. Crystallization)
Decision Matrix
-
Scenario A: Crude purity is <85% or Product is an Oil.
Go to Column Chromatography. [1][4] -
Scenario B: Crude purity is >90% and Product is Solid.
Go to Recrystallization. [1][4]
Method 1: Column Chromatography (The Gold Standard)
Due to the electron-withdrawing nature of the bromine and ester, this compound is less polar than simple pyridines but can streak on silica if the silica is too acidic.[4]
-
Mobile Phase: Hexanes : Ethyl Acetate.[1]
-
Gradient: Start at 95:5 (Hex:EtOAc) to elute non-polar impurities. Ramp to 85:15 to elute the product.
-
Additive (The Secret Weapon): Add 1% Triethylamine (TEA) to the mobile phase.[4]
Method 2: Recrystallization (For Scale-Up)
If the product solidifies, recrystallization is superior for removing the des-bromo impurity (Methyl 6-methylnicotinate).[1][4]
-
Protocol:
Visualizing the Logic
Diagram 1: Purification Decision Tree
This flow logic ensures you do not waste time on recrystallization if the purity profile doesn't support it.[1][4]
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Troubleshooting & FAQs
Q1: My product remains a yellow oil even after the column. It should be a solid. [1][4][5][6][7]
-
Diagnosis: This is often caused by trace solvent retention (specifically EtOAc) or trace pyridine N-oxide impurities.[1][4]
-
Fix:
-
Dissolve the oil in a small amount of Diethyl Ether.[4]
-
Rotovap slowly.[1][4] The azeotropic removal of EtOAc often triggers solidification.[4]
-
If color persists (dark yellow), treat an ether solution of the product with Activated Charcoal for 30 minutes, filter through Celite, and re-concentrate.[3][4]
-
Q2: I see a spot on TLC that doesn't move (Baseline) and my yield is low.
-
Diagnosis: You likely have significant hydrolysis to the carboxylic acid (5-bromo-6-methylnicotinic acid), or your product is sticking to the silica.[1][3][4]
-
Fix:
-
Test: Run a TLC with 1% Triethylamine.[1][4] If the spot moves, it was your product streaking.[3][4]
-
Recovery: If it is truly the acid impurity (verified by LCMS), you can recover it by acidifying your aqueous waste from the NaHCO₃ wash to pH 3, extracting with EtOAc, and re-esterifying using Methanol/H₂SO₄.[3][4]
-
Q3: Can I use HCl to wash out amine impurities?
-
Warning: NO. While 5-bromo-6-methylnicotinate has reduced basicity due to the electron-withdrawing bromine, it is still a pyridine.[1][3] Washing with 1M HCl will protonate the nitrogen, forming a water-soluble pyridinium salt.[1] You will lose your product to the aqueous layer.[4] Always use neutral or basic washes.[1][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1174028-22-8, this compound.[1][3][4] Retrieved from [Link][1][3][4]
-
Royal Society of Chemistry (2020). Synthesis of methyl 4-bromo-6-methylnicotinate (Isomer Analog Purification Protocols).[1][3][4] Electronic Supplementary Information.[1][4] Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents for Nitrogen Heterocycles. Retrieved from [Link]
Sources
- 1. 78686-77-8|Methyl 5-bromo-6-chloronicotinate|BLD Pharm [bldpharm.com]
- 2. 1174028-22-8|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 6-broMo-5-Methylnicotinate | 1210451-92-5 [chemicalbook.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. Methyl 5-Methylnicotinate | 29681-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. premierindia.co.in [premierindia.co.in]
Technical Support Center: Catalyst Deactivation in Reactions of Methyl 5-bromo-6-methylnicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-6-methylnicotinate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in its synthetic application: catalyst deactivation. As a substituted pyridine, this valuable building block presents unique challenges, particularly in palladium-catalyzed cross-coupling reactions. This document offers field-proven insights and actionable protocols to help you diagnose, mitigate, and overcome these obstacles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about catalyst deactivation when working with N-heterocyclic compounds like this compound.
Q1: What are the most common visual indicators of catalyst deactivation in my reaction?
A1: The most frequent sign is the formation of a black or dark-brown precipitate, commonly known as palladium black.[1] This consists of agglomerated palladium nanoparticles, which have a drastically reduced surface area and, consequently, lower catalytic activity.[1] Other indicators include a reaction that starts but then stalls (fails to proceed to completion) or a complete lack of reactivity from the outset.
Q2: Why are reactions with N-heterocycles like this compound particularly susceptible to catalyst deactivation?
A2: The nitrogen atom in the pyridine ring is a Lewis base. It can coordinate strongly to the electron-deficient palladium catalyst. This coordination can act as a competitive inhibitor to the desired steps in the catalytic cycle (like oxidative addition), effectively "poisoning" the catalyst and preventing it from participating in the reaction.[2][3] This issue is a well-documented challenge for cross-coupling reactions involving N-heteroaryl halides.[2]
Q3: Is the formation of palladium black always a sign of a failed reaction?
A3: Not necessarily, but it is a critical observation. While the appearance of a black solid is common in many successful cross-coupling reactions, the timing and extent are key. A rapid and extensive precipitation of palladium black early in the reaction often correlates with poor catalyst stability and leads to incomplete conversion.[1][4] If it forms slowly towards the end of a successful reaction, it is less of a concern.
Q4: What is the single most important measure to prevent catalyst deactivation before starting an experiment?
A4: Ensuring a strictly inert atmosphere and using properly degassed, dry solvents and pure reagents is paramount. Oxygen can degrade sensitive phosphine ligands and promote the aggregation of palladium(0) into inactive palladium black.[5] Similarly, impurities in reagents or solvents, especially those containing sulfur or other coordinating atoms, can act as potent catalyst poisons.[6][7]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving specific issues encountered during your experiments.
Issue 1: My reaction stalled after a few hours, and I see a significant amount of black precipitate.
-
Probable Cause: Catalyst Agglomeration and Ligand Degradation. This is the classic symptom of the active Pd(0) species falling out of the catalytic cycle and aggregating into palladium black. This can be triggered by several factors:
-
Presence of Oxygen: Inadequate degassing of solvents or a poor inert atmosphere (e.g., using a balloon instead of a Schlenk line for sensitive reactions) allows oxygen to enter the system.[5] Oxygen can oxidize the phosphine ligands, which are crucial for stabilizing the palladium nanoparticles, leading to their aggregation.
-
High Temperature: Excessive reaction temperatures can accelerate both ligand decomposition and the sintering (thermal aggregation) of the palladium catalyst.[8]
-
Inappropriate Ligand Choice: The ligand may not be robust enough for the reaction conditions or may not provide sufficient steric bulk to protect the palladium center, leading to the formation of unstable, ligand-poor species that readily aggregate.[4]
-
-
Recommended Solutions & Protocols:
-
Improve Inert Atmosphere Technique: Use freeze-pump-thaw cycles (see Protocol 1) for degassing solvents instead of just sparging. Ensure your reaction vessel is properly purged with high-purity argon or nitrogen.
-
Optimize Reaction Temperature: Run a temperature screen to find the lowest possible temperature at which the reaction proceeds efficiently.
-
Re-evaluate Ligand Choice: For N-heterocyclic substrates, sterically bulky and electron-rich ligands are often necessary to prevent catalyst poisoning by the substrate/product and to promote the desired catalytic steps.[2] Consider ligands like those from the Buchwald family (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs).
-
Issue 2: The reaction is extremely sluggish or fails to start, with no obvious color change or precipitation.
-
Probable Cause: Catalyst Poisoning by Impurities. In this scenario, the catalyst is deactivated before it can effectively enter the catalytic cycle. The poison binds strongly to the active sites, rendering them unavailable.[9]
-
Substrate/Reagent Impurities: The this compound or the coupling partner (e.g., boronic acid) may contain trace impurities from their synthesis, such as sulfur- or phosphorus-containing compounds.[1]
-
Solvent Contamination: Solvents can contain peroxides or other catalyst-poisoning impurities.
-
Base-Related Issues: The base may not be of sufficient purity or could contain contaminants.
-
-
Recommended Solutions & Protocols:
-
Purify Starting Materials: If possible, recrystallize or run a silica plug on your starting materials to remove polar, coordinating impurities.
-
Use High-Purity Solvents: Employ freshly distilled or anhydrous, packaged solvents rated for synthesis.
-
Verify Reagent Quality: Use high-purity bases and coupling partners from reputable suppliers. When in doubt, open a new bottle of a reagent.
-
| Common Catalyst Poisons | Potential Sources | Mitigation Strategy |
| Sulfur Compounds (thiols, sulfides) | Impurities in reagents, contaminated solvents | Reagent purification, use of high-purity solvents |
| Oxygen | Air leaks, improperly degassed solvents | Strict inert atmosphere (Schlenk line), freeze-pump-thaw degassing |
| Water | Wet solvents or reagents, atmospheric moisture | Use of anhydrous solvents, drying reagents |
| Other N-heterocycles/amines | Side products, impurities | Reagent purification, ligand optimization |
| Heavy Metals | Contamination from previous reactions or reagents | Use of clean glassware, high-purity reagents |
Issue 3: My reaction with this compound fails, but a control reaction with a simple aryl bromide (e.g., bromobenzene) works perfectly under the same conditions.
-
Probable Cause: Substrate-Specific Catalyst Inhibition. This is strong evidence that the pyridine nitrogen of your substrate is the culprit, directly inhibiting the palladium catalyst.[2][3] The ligand you are using may be effective for simple substrates but lacks the necessary properties to overcome the strong coordination of the heteroaromatic nitrogen.
-
Recommended Solutions & Protocols:
-
Employ Sterically Hindered Ligands: The most effective strategy is to switch to a ligand that provides significant steric bulk around the palladium center. This bulk makes it more difficult for the pyridine nitrogen to coordinate, leaving the active site available for the desired reaction. The employment of a sterically bulky P, P=O ligand has been shown to be crucial for successful Heck reactions of N-heteroaryl halides.[2]
-
Consider Additives: In some cases, Lewis acids can be used to coordinate to the pyridine nitrogen, "masking" it from the palladium catalyst. This approach requires careful screening as the additive can interfere with other reaction components.
-
Modify the Substrate: While not ideal, temporary N-oxide formation or quaternization of the pyridine nitrogen can prevent coordination, although this adds extra steps to the synthetic sequence.
-
Visualizing Deactivation Pathways and Troubleshooting
To better understand the processes, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.
Caption: Fig 1. Catalytic cycle and common deactivation points.
Caption: Fig 2. A decision-tree workflow for troubleshooting.
Experimental Protocols
Protocol 1: Freeze-Pump-Thaw Degassing of Reaction Solvents
This protocol is superior to inert gas sparging for removing dissolved oxygen, which is critical for sensitive palladium-catalyzed reactions.
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a rubber septum or stopcock.
-
Reaction solvent.
-
Vacuum line with a cold trap (liquid nitrogen or dry ice/acetone).
-
Inert gas source (high-purity Argon or Nitrogen).
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent in a liquid nitrogen bath. Swirl the flask to freeze the solvent as a thin layer on the walls to maximize surface area. Do not fill the flask more than halfway.
-
Pump: Once the solvent is completely frozen solid, open the flask to the vacuum line. Evacuate for 5-10 minutes. Any dissolved gases, including oxygen, will be in the headspace above the frozen solid and will be removed by the vacuum.
-
Thaw: Close the flask to the vacuum and backfill with inert gas. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may use a warm water bath to speed this up.
-
Repeat: Repeat steps 1-3 at least two more times (for a total of three cycles). This ensures a thorough removal of dissolved oxygen.
-
Storage: After the final cycle, leave the solvent under a positive pressure of inert gas. It is now ready to be transferred via cannula or a gas-tight syringe to your reaction vessel.
Protocol 2: Catalyst Regeneration (For Heterogeneous Catalysts)
While most reactions with this compound use homogeneous catalysts that are difficult to regenerate, if you are using a supported catalyst (e.g., Pd on carbon) that has been deactivated by coking, this protocol may restore some activity.[9][10]
Materials:
-
Deactivated heterogeneous catalyst (e.g., Pd/C).
-
Filtration setup (e.g., Büchner funnel).
-
Appropriate solvents for washing (e.g., ethyl acetate, methanol, water).
-
Tube furnace with temperature control and a quartz tube.
-
Diluted air stream (e.g., 5% O₂ in N₂).
Procedure:
-
Recovery: At the end of the reaction, carefully filter the solid catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst thoroughly with a sequence of solvents to remove adsorbed organic residues. A typical sequence might be:
-
The reaction solvent.
-
Ethyl acetate or dichloromethane.
-
Methanol.
-
Deionized water.
-
Dry the catalyst thoroughly under vacuum. A thorough washing can sometimes improve catalytic activity by removing adsorbed product that clogs pores.[11]
-
-
Oxidative Treatment (for coking): Place the dried, deactivated catalyst in a quartz tube inside a tube furnace.
-
Calcination: Heat the catalyst under a slow flow of diluted air (e.g., 5% O₂ in N₂) at an elevated temperature (e.g., 250-400 °C).[10] This step is designed to burn off carbonaceous deposits (coke). Caution: This must be done carefully to avoid overheating and sintering the metal particles. The temperature and duration will depend on the specific catalyst and support.
-
Reduction (if necessary): After the oxidative treatment, the palladium may be in an oxidized state (PdO). To restore the active Pd(0), the catalyst may need to be reduced under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a controlled temperature.
-
Cooling and Storage: Cool the regenerated catalyst to room temperature under an inert gas stream and store it under inert conditions until reuse.
References
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
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Polshettiwar, V., & Varma, R. S. (2008). A study of deactivation in Suzuki reaction of polymer-stabilized Pd nanocatalysts. Processes, 8(12), 1653. [Link]
- Czihak, C., et al. (1968). U.S. Patent No. 3,400,073. Washington, DC: U.S.
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Wikipedia contributors. (2023). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Intertek. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Wang, R., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8496. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Zahalka, H. A., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5519-5525. [Link]
-
ResearchGate. (2019). What are the factors for catalysts desactivation?. [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. [Link]
-
DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Wang, H., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(39), e202209087. [Link]
-
Semproni, M. J., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-chloronicotinate. PubChem Compound Database. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]
-
Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
-
Semproni, M. J., et al. (2018). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 37(21), 4159-4167. [Link]
-
ResearchGate. (n.d.). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. [Link]
-
Fayyaz, I., et al. (2024). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. Frontiers in Chemical Sciences, 5(2), 9-24. [Link]
-
Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 313-318. [Link]
-
Chemistry For Everyone. (2025, September 21). Why Does Catalyst Poisoning Occur In Kinetics?. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-bromo-6-methylnicotinate. PubChem Compound Database. [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12839-12843. [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]
-
DSpace@MIT. (n.d.). The nickel-catalyzed Mizoroki-Heck reaction : high regioselectivity in Olefin migratory insertion and photoredox-enabled indoline formation. [Link]
-
Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 9(9), 722. [Link]
-
Chemistry For Everyone. (2025, May 3). What Is A Catalyst Poison?. YouTube. [Link]
-
ResearchGate. (n.d.). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Systems for Methyl 5-bromo-6-methylnicotinate Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 5-bromo-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related pyridine derivatives. The following question-and-answer format addresses specific issues, explains the underlying chemical principles, and offers systematic protocols to optimize your separations.
Frequently Asked Questions (FAQs)
Q1: My purification of this compound is resulting in poor yield. What are the likely causes and solutions?
A1: Low yield after purification can stem from several factors. A primary cause is often the incomplete elution of the compound from the chromatography column. This can be due to a mobile phase that is not polar enough to effectively move the compound through the stationary phase. Another possibility is the degradation of the analyte on the silica gel, which can be acidic.
To address this, first, ensure your solvent system is appropriate. A common starting point for compounds like this compound is a mixture of a non-polar solvent like petroleum ether or hexanes with a more polar solvent such as ethyl acetate.[1] If you suspect the compound is sticking to the column, a gradual increase in the polarity of the mobile phase during the run (a solvent gradient) can help elute it.
Q2: I'm observing significant peak tailing in my HPLC analysis of this compound. What's causing this and how can I fix it?
A2: Peak tailing for basic compounds like pyridine derivatives is a frequent issue in chromatography.[2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[2][3] This creates a secondary, stronger interaction that slows down a portion of the analyte molecules, leading to a "tailing" effect on the peak.
To mitigate this, you can add a small amount of a competitive base, like triethylamine (TEA), to your mobile phase (e.g., 0.1-0.5%).[4][5] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound. Alternatively, for reversed-phase HPLC, adjusting the mobile phase to a lower pH (around 2.5-3.0) with an acid like formic or acetic acid can protonate the silanol groups, reducing their interaction with the basic analyte.[2][4]
Q3: How do I choose the initial solvent system for the flash chromatography of my crude this compound?
A3: The most efficient way to determine a starting solvent system is by using Thin Layer Chromatography (TLC).[6][7] TLC allows you to quickly screen various solvent combinations to find one that provides good separation of your target compound from impurities.[8]
Start by testing different ratios of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a solvent system where the Retention Factor (Rf) of your target compound is between 0.2 and 0.4.[7] An Rf in this range on a TLC plate generally translates well to a good separation on a flash chromatography column.[9]
In-Depth Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Impurities
Q: My target compound, this compound, is co-eluting with an unknown impurity. How can I improve the separation?
A: Senior Application Scientist's Insight:
Improving the resolution between two co-eluting peaks is a central challenge in chromatography. The key is to alter the "selectivity" of your system, which refers to the ability of the system to differentiate between the two compounds. This is most effectively achieved by changing the chemical nature of the mobile phase, rather than just its overall polarity.
The separation of halogenated aromatic compounds can be influenced by halogen–π interactions.[4] Therefore, switching to a solvent that can engage in different types of interactions may improve separation.
Systematic Approach to Improving Resolution:
-
Change the Polar Solvent: If you are using a standard hexane/ethyl acetate system, try replacing the ethyl acetate with a different polar solvent from another selectivity group. For example, dichloromethane or tert-butyl methyl ether can offer different interactions and potentially resolve the co-eluting peaks.
-
Introduce a Third Solvent: Sometimes, a ternary (three-component) solvent system can provide the necessary selectivity. For instance, adding a small amount of methanol or acetonitrile to a hexane/ethyl acetate mixture can significantly alter the separation.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is unsuccessful, the issue may be with the stationary phase. For basic compounds like pyridines, switching from standard silica gel to alumina (basic or neutral) can be beneficial.[10] Alternatively, for HPLC, a different type of column, such as a phenyl-hexyl or a cyano-bonded phase, can provide alternative separation mechanisms.[2]
Experimental Protocol: Optimizing Selectivity with TLC
-
Prepare TLC Chambers: Set up three separate TLC developing chambers.
-
Solvent Systems:
-
Chamber 1: 20% Ethyl Acetate in Hexanes
-
Chamber 2: 20% Dichloromethane in Hexanes
-
Chamber 3: 20% tert-Butyl Methyl Ether in Hexanes
-
-
Spot and Develop: Spot your crude sample on three separate TLC plates and develop one in each chamber.
-
Analyze: Visualize the plates under UV light and/or with a suitable stain. Compare the separation between your target compound and the impurity in each solvent system. The system that shows the greatest distance between the two spots has the best selectivity.
Issue 2: The Compound Won't Elute or Requires Very High Polarity
Q: My this compound is either not moving from the origin on the TLC plate or requires almost 100% ethyl acetate to elute from the column. What should I do?
A: Senior Application Scientist's Insight:
This is a common issue when dealing with polar compounds, especially those with basic nitrogen atoms that can strongly interact with the silica gel.[11] Simply increasing the percentage of the polar solvent in a binary system is not always the most effective or efficient solution. A more powerful approach is to use a stronger polar solvent.
Solvent Strength and Polarity:
Different polar solvents have varying "strengths" in their ability to move compounds along the stationary phase. For normal-phase chromatography, the general elution strength increases as follows:
-
Hexane < Toluene < Dichloromethane < Ethyl Acetate < Acetone < Acetonitrile < Methanol < Isopropanol[12]
If a high concentration of ethyl acetate is required, switching to a stronger solvent like methanol can often elute the compound with a much lower overall percentage of the polar component.
Troubleshooting Workflow for Poor Elution
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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- 8. biotage.com [biotage.com]
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- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Stability and Storage of Methyl 5-bromo-6-methylnicotinate
Welcome to the dedicated technical support guide for Methyl 5-bromo-6-methylnicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the long-term stability and integrity of your compound during storage. Our goal is to preemptively address the challenges you may face, grounding our recommendations in established chemical principles and field-proven experience.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Q1: I've noticed the color of my this compound has changed from white/off-white to a yellowish or brownish tint. What could be the cause?
A1: A color change is a primary visual indicator of chemical degradation. This is often due to one or a combination of the following factors:
-
Photodecomposition: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[1] Exposure can initiate radical chain reactions, potentially leading to debromination or the formation of colored impurities. The pyridine ring itself can also undergo complex photochemical reactions.[2][3][4][5][6]
-
Oxidation: The pyridine ring and the methyl group are susceptible to oxidation, especially if the compound is stored in the presence of air (oxygen). This can be exacerbated by exposure to light or trace metal impurities. Oxidation of methylpyridines can lead to the formation of corresponding carboxylic acids or other colored byproducts.[7][8][9][10]
-
Reaction with Impurities: If the compound was synthesized using reagents like nitric acid and sulfuric acid, residual acidic impurities could catalyze degradation over time.[11][12]
To mitigate this, always store the compound in amber glass vials or containers that are opaque to UV light and ensure the container is tightly sealed.[1]
Q2: My latest analysis shows a new, more polar peak in the HPLC chromatogram of my stored sample. What is this likely to be?
A2: The most probable cause for the appearance of a more polar impurity is the hydrolysis of the methyl ester group.
-
Mechanism: The ester functional group is susceptible to hydrolysis, a reaction with water, to form the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid) and methanol.[10] This reaction is catalyzed by both acidic and basic conditions. Even ambient moisture can be sufficient to cause slow hydrolysis over extended storage periods.
-
Why it's more polar: The resulting carboxylic acid is significantly more polar than the parent methyl ester, leading to an earlier elution time on a reverse-phase HPLC column. A study on methylnicotinate showed that it gradually hydrolyzes in aqueous solution to form nicotinic acid.[3]
To prevent hydrolysis, it is crucial to store the compound under anhydrous conditions. Use of a desiccator and ensuring the container is sealed with a high-quality, moisture-proof cap is recommended.
Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
A3: A systematic approach is necessary to confirm degradation and identify the byproducts. We recommend performing a forced degradation study, which is a common practice in the pharmaceutical industry.[13][14][15][16][17] This involves intentionally subjecting the compound to stress conditions to generate the likely degradation products.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products. A gradient elution method is often required to resolve impurities with a wide range of polarities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the molecular weights of the degradation products, which is a critical step in their structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or degradation products, GC-MS can be a valuable tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, 1H and 13C NMR spectroscopy are essential for unambiguous structure confirmation.
-
A detailed protocol for a forced degradation study is provided later in this guide.
Q4: What are the optimal storage conditions for long-term stability of this compound?
A4: Based on the chemical properties of the molecule and information for similar compounds, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of all potential chemical degradation reactions.[18] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[11] |
| Moisture | Dry / Anhydrous | Minimizes the risk of hydrolysis of the methyl ester.[18] |
| Light | Protected from Light (Amber Vial) | Prevents photodecomposition.[1] |
| Container | Tightly Sealed Glass Container | Prevents ingress of moisture and oxygen. Glass is generally inert. |
Understanding Potential Decomposition Pathways
To effectively troubleshoot and prevent degradation, it's essential to understand the potential chemical reactions that can occur. The diagram below illustrates the most probable degradation pathways for this compound.
Caption: Major potential degradation pathways for this compound.
-
Hydrolysis: The ester linkage is the most common site of degradation, readily hydrolyzed to the corresponding carboxylic acid in the presence of moisture.
-
Photolytic Debromination: The carbon-bromine bond on the aromatic ring can be cleaved upon exposure to UV light, leading to the formation of the debrominated analog. This is a known degradation pathway for aryl halides.[2][3][4][5]
-
Oxidation: The methyl group at the 6-position is a potential site for oxidation, which could lead to a hydroxymethyl or even a carboxylic acid group. This is a known reaction for methylpyridines.[1][7][8][9][10][19]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate likely degradation products of this compound under various stress conditions and to assess the specificity of the analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, transfer a known volume of the stock solution to a suitable container.
-
Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Evaporate the solvent from the stock solution to obtain the solid compound. Heat the solid at 70°C for 48 hours. Dissolve the residue in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
Subject the samples with significant degradation to LC-MS analysis to obtain the mass of the degradation products.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
Determine the percentage degradation of the parent compound.
-
Use the mass spectrometry data to propose structures for the degradation products.
The workflow for this study is illustrated below.
Caption: Workflow for the forced degradation study of this compound.
By following this comprehensive guide, researchers and drug development professionals can ensure the integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- [Authoritative Source on Photostability of Brominated Compounds]. (Please note: A specific, publicly available URL directly addressing the photostability of this exact compound is not available. General principles of photochemistry of aryl halides are applied here.)
- US2993904A - Preparation of 6-methylnicotinic acid - Google P
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
Nucleophilic substitution reactions in pyridine - quimicaorganica.org. [Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. [Link]
-
Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr) - PMC - NIH. [Link]
-
Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- US2818378A - Oxidation of methyl-pyridines - Google P
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 ... - ResearchGate. [Link]
-
Photodehalogenation of aryl halides - ResearchGate. [Link]
-
The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]
-
Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry - RSC Publishing. [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Oxidation of 3-methylpyridine to KN with oxygen or air. - ResearchGate. [Link]
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]
-
Methyl 5-bromo-6-methoxynicotinate Api Grade: Medicine Grade at Best Price in Yuncheng | Shanxi Yongjin Group Co., Ltd. - Tradeindia. [Link]
Sources
- 1. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 2. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 12. environmentclearance.nic.in [environmentclearance.nic.in]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sgs.com [sgs.com]
- 16. assyro.com [assyro.com]
- 17. onyxipca.com [onyxipca.com]
- 18. 1174028-22-8|this compound|BLD Pharm [bldpharm.com]
- 19. pubs.acs.org [pubs.acs.org]
Common pitfalls in the handling of Methyl 5-bromo-6-methylnicotinate
CAS: 29681-44-5 | Formula: C₇H₆BrNO₂ | MW: 230.06 g/mol [1]
Introduction: The "Deceptive" Pyridine Intermediate
Welcome to the Technical Support Center for Methyl 5-bromo-6-methylnicotinate . This compound is a critical scaffold in medicinal chemistry, particularly for generating trisubstituted pyridine libraries.[1]
Why this guide exists: This compound presents a specific "reactivity duality" that traps many researchers.[1] The C5-Bromine invites cross-coupling, but the C6-Methyl group is chemically "soft" and acidic (benzylic-like).[1] Furthermore, the pyridine nitrogen creates catalyst poisoning risks.[1] This guide addresses these competing reactivities to ensure your synthesis succeeds.
Module 1: Storage & Stability
Q: My white powder has turned yellow/orange. Is it still usable?
A: This is a common sign of surface oxidation or photolytic degradation , likely generating trace N-oxides or free radical species.[1]
-
Diagnosis: The pyridine ring is electron-deficient due to the ester (C3) and bromine (C5), making it relatively stable.[1] However, the C6-methyl group is susceptible to radical oxidation under ambient light/air.[1]
-
Impact: Trace impurities can chelate Pd-catalysts, stalling cross-coupling reactions.[1]
-
Corrective Action:
-
Purification: Dissolve in minimal CH₂Cl₂ and pass through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove colored impurities.[1]
-
Storage: Store under Argon/Nitrogen at 2–8°C, strictly protected from light (amber vials).
-
Module 2: Cross-Coupling Pitfalls (Suzuki-Miyaura)
Q: The Suzuki coupling stalled at 40% conversion. Adding more catalyst didn't help. Why?
A: The stall is likely caused by Catalyst Poisoning or Protodehalogenation , not a lack of catalyst.
The Mechanism of Failure:
-
N-Coordination: The pyridine nitrogen can bind to Pd(II) species, forming an inactive "off-cycle" resting state, effectively poisoning the catalyst.[1]
-
Protodehalogenation: If the reaction medium is too basic or protic, the C5-Br bond may reduce to C5-H rather than coupling, especially if transmetalation is slow.[1]
Troubleshooting Protocol: Optimized Suzuki Conditions
Do not use standard tetrakis(triphenylphosphine)palladium(0) if sterics are involved.[1]
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(dtbpf)Cl₂ | Bidentate ferrocenyl ligands prevent the pyridine nitrogen from displacing the ligand on the Palladium center.[1] |
| Base | K₃PO₄ (3.0 eq) or Cs₂CO₃ | Weaker bases reduce side reactions compared to NaOtBu.[1] Potassium/Cesium cations improve solubility in organic/aqueous mixes.[1] |
| Solvent | 1,4-Dioxane : Water (9:1) | Water is strictly required to activate the boronic acid (formation of boronate species), but too much water promotes protodehalogenation.[1] |
| Temp | 80–90°C | Required to overcome the activation energy of the electron-deficient pyridine oxidative addition. |
Visual Workflow: Suzuki Decision Logic
Module 3: Metalation & Functionalization (The "Trap")
Q: I treated the compound with n-BuLi to exchange the Bromine, but I got a complex mixture. What happened?
A: You triggered Lateral Lithiation instead of Halogen-Lithium Exchange.
The Chemical Conflict:
-
Intended Reaction: Li/Br exchange at C5.
-
Actual Reaction: Deprotonation of the C6-Methyl group.[1]
-
Reasoning: The electron-withdrawing nature of the ester (C3) and the ring nitrogen acidifies the C6-methyl protons (pKa ~22–25).[1] n-BuLi is a strong base and will deprotonate this position faster than it exchanges the bromine at -78°C.[1]
Corrective Protocol: The "Turbo" Switch
To perform clean chemistry at the C5-Bromine position, you must switch from n-BuLi to Isopropylmagnesium Chloride (Turbo Grignard) .[1]
-
Mechanism: This reagent performs rapid Halogen-Magnesium exchange but is not basic enough to deprotonate the C6-methyl group at low temperatures.[1]
-
Temperature: Operate at -15°C to 0°C (Magnesium exchange is slower than Lithium and requires higher temps, but is chemoselective).[1]
Visual Mechanism: Competitive Pathways
Module 4: Hydrolysis & Workup (The "Zwitterion" Issue)
Q: I hydrolyzed the ester with LiOH, but I cannot extract the product into organic solvent.
A: The product, 5-bromo-6-methylnicotinic acid , is amphoteric.[1] It exists as a zwitterion (pyridine nitrogen protonated, carboxylic acid deprotonated) over a wide pH range.[1]
The Physics of Solubility:
-
pH > 7: Species is Anionic (Carboxylate).[1] Water soluble.[1][2]
-
pH < 2: Species is Cationic (Pyridinium).[1] Water soluble.[1][2]
-
pH ~ 3–4 (Isoelectric Point): Neutral Zwitterion.[1] Least water soluble.
Protocol: Isoelectric Precipitation (No Extraction Needed)
Do not attempt a standard liquid-liquid extraction (DCM/Water).[1] You will lose the product to the aqueous phase.
-
Hydrolysis: Treat ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT.
-
Concentration: Evaporate THF completely (crucial).
-
Acidification: Cool the remaining aqueous solution to 0°C.
-
Titration: Add 1N HCl dropwise while monitoring pH.
-
Target: Stop exactly at pH 3.5 – 4.0 . The product will precipitate as a white solid.[1]
-
Isolation: Filter the solid and wash with cold water.[1] Dry under vacuum.[1]
Summary of Critical Parameters
| Reaction Type | Critical Pitfall | Solution |
| Suzuki Coupling | Catalyst poisoning by Pyridine N | Use Pd(dppf)Cl₂ ; Avoid PPh₃ ligands.[1] |
| Metalation | Deprotonation of C6-Methyl | Use i-PrMgCl·LiCl ; Avoid n-BuLi. |
| Saponification | Product loss in aqueous layer | Do not extract. Precipitate at pH 4. |
| Storage | Photo-oxidation | Store in amber vials under Argon. |
References
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Foundational text on Suzuki-Miyaura coupling mechanisms and side reactions). [1]
-
Knochel, P., et al. (2004).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. (Authoritative source on using Turbo Grignard for halogen exchange in sensitive substrates). [1]
-
Sigma-Aldrich. (n.d.).[1][3] Methyl 5-bromopyridine-3-carboxylate Product Specification. (Verification of physical properties and handling codes).
-
Bao, M., et al. (2018).[1] "Pd-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives." Chemical Reviews. (Review of catalyst poisoning mechanisms in pyridine chemistry). [1]
Sources
Validation & Comparative
Spectroscopic analysis and confirmation of Methyl 5-bromo-6-methylnicotinate structure
Executive Summary
Methyl 5-bromo-6-methylnicotinate (CAS: 40156-07-2) is a critical intermediate in the synthesis of pyridine-based pharmacophores. Its structural integrity is often compromised by regioisomeric impurities (e.g., methyl 2-bromo-6-methylnicotinate) formed during halogenation or esterification.
This guide compares Routine Quality Control (QC) methods against a Rigorous Structural Validation (RSV) protocol. While routine 1H NMR is sufficient for purity estimation, it frequently fails to definitively distinguish between positional isomers due to the symmetry of the pyridine core. We present an RSV workflow utilizing 2D NMR (NOESY/HMBC) as the superior alternative for absolute structural confirmation.
Part 1: The Analytical Challenge
The Isomer Problem
In pyridine chemistry, shifting substituents between positions 2, 5, and 6 often results in minimal changes to 1H NMR chemical shifts. For this compound:
-
Target Structure: Br at C5, Me at C6.
-
Common Impurity: Br at C2, Me at C6 (Isomer A) or Br at C5, Me at C2 (Isomer B).
Comparison: Routine QC vs. Rigorous Validation
| Feature | Alternative: Routine QC | Product: Rigorous Structural Validation (RSV) |
| Primary Method | 1D 1H NMR + LC-MS | Integrated 1D/2D NMR (NOESY, HMBC) + HRMS |
| Regio-specificity | Low. Relies on predicted shifts; prone to misidentification of isomers. | High. Establishes connectivity through through-space (NOE) and long-range (HMBC) couplings. |
| Data Output | Purity % (Area Under Curve) | Absolute Structural Assignment |
| Risk Profile | High risk of "False Pass" for isomers. | Eliminates ambiguity before scale-up. |
Part 2: Spectroscopic Data & Analysis
Predicted & Observed NMR Data (CDCl₃)
Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are based on substituent effects on the pyridine core.
Table 1: 1H NMR Assignment (400 MHz)
| Position | Type | Shift (δ, ppm) | Multiplicity | Structural Insight | |
| H-2 | Aromatic | 9.00 - 9.10 | Doublet (d) | ~2.0 | Most deshielded due to adjacency to Nitrogen and Ester (C3). |
| H-4 | Aromatic | 8.35 - 8.45 | Doublet (d) | ~2.0 | Located between Ester (C3) and Bromine (C5). |
| -OCH₃ | Ester | 3.95 - 4.00 | Singlet (s) | - | Characteristic methyl ester singlet. |
| -CH₃ | Aryl-Me | 2.70 - 2.80 | Singlet (s) | - | Attached to C6; distinct from ester methyl. |
Key Diagnostic: The coupling constant (
The "Killer" Validation: 2D NMR Correlations
To definitively prove the structure, you must verify the positions of the substituents relative to each other.
Table 2: Critical 2D Correlations
| Experiment | Source Nucleus | Target Nucleus | Observation | Conclusion |
| NOESY | Aryl-Me (H-6) | H-4 | NO Cross-peak | Confirms Bromine is at C5, blocking the interaction between Me-6 and H-4. |
| HMBC | Aryl-Me (H-6) | C-5 (ipso-Br) | Strong Correlation | Confirms Methyl is attached to C6, adjacent to the brominated carbon. |
| HMBC | H-2 | C-3 (Carbonyl) | Strong Correlation | Confirms H-2 is adjacent to the ester group. |
Part 3: Experimental Protocol
Reagents & Equipment[1]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (preferred for solubility). DMSO-d₆ is an alternative if the free acid is present.
-
Instrument: 400 MHz NMR (minimum); 600 MHz recommended for resolving tight couplings.
-
Concentration: 10-15 mg sample in 0.6 mL solvent.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of the solid product in 0.6 mL CDCl₃.
-
Filter through a cotton plug if the solution is cloudy (particulates cause line broadening).
-
Equilibrate in the probe for 5 minutes.
-
-
Acquisition (1D 1H):
-
Set spectral width to -2 to 14 ppm.
-
Acquire 16 scans.
-
Pass Criteria: Observation of two aromatic singlets/doublets (ratio 1:1) and two methyl singlets (ratio 3:3).
-
-
Acquisition (NOESY/ROESY):
-
Critical Step for Isomer Rejection.
-
Set mixing time to 500ms.
-
Look for NOE between the Ester-Me (3.9 ppm) and H-2/H-4.
-
Validation: The Ester-Me should show NOE to both H-2 and H-4. The Aryl-Me (2.7 ppm) should show no NOE to aromatic protons (blocked by Br).
-
-
Data Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correct manually to ensure flat baseline (crucial for integration).
-
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision matrix for confirming the scaffold, highlighting where routine methods fail and the RSV protocol succeeds.
Caption: Decision tree for distinguishing the target compound from common regioisomers using coupling constants and NOE correlations.
References
-
ChemicalBook. (2025).[1] 5-Bromo-6-methylnicotinic acid - Synthesis and Spectral Data. Retrieved from
-
Royal Society of Chemistry. (2025). Synthesis of methyl 4-bromo-6-methylnicotinate and related pyridine derivatives. Electronic Supplementary Information. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-bromo-6-chloronicotinate (Structural Analogue). Retrieved from
-
BenchChem. (2025).[2] Distinguishing Isomers by NMR Spectroscopy: A Comparative Guide. Retrieved from
Sources
A Comparative Guide to the Reactivity of Methyl 5-bromo-6-methylnicotinate and Other Bromo-pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Bromo-pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in a vast portfolio of pharmaceuticals and bioactive compounds.[1] Bromo-pyridines, in particular, serve as exceptionally versatile synthetic intermediates. The carbon-bromine bond is a prime functional handle for a suite of powerful transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides an in-depth analysis of the reactivity of Methyl 5-bromo-6-methylnicotinate, a polysubstituted pyridine building block, and offers a comparative perspective against other common bromo-pyridine isomers. Understanding the nuanced reactivity profiles of these synthons is paramount for rational synthesis design, reaction optimization, and the efficient discovery of new chemical entities.
Understanding the Subject: this compound
To predict the reactivity of this compound, we must first dissect its electronic and steric landscape. The molecule features three key substituents on the pyridine ring, each exerting a distinct influence:
-
Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it is inherently electron-withdrawing, reducing the electron density of the entire ring system. This effect is most pronounced at the ortho (2, 6) and para (4) positions.
-
Methyl Group (-CH₃) at C6: This is a weak electron-donating group (+I effect) that slightly increases the electron density at the ortho and para positions relative to it.
-
Methyl Ester (-CO₂Me) at C3: This is a moderately electron-withdrawing group (-I, -R effects) that deactivates the ring.[1]
-
Bromine Atom (-Br) at C5: Located meta to the ring nitrogen, its reactivity is modulated by the combined electronic effects of the other substituents.
This specific arrangement—an electron-donating group adjacent to the nitrogen, a withdrawing group at C3, and the halogen at C5—creates a unique electronic environment that dictates its performance in various chemical transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the bedrock of modern C-C and C-N bond formation.[3] The reactivity of an aryl bromide in these reactions is largely governed by the kinetics of the initial oxidative addition step to the Pd(0) catalyst, which is sensitive to the electronic density and steric hindrance around the C-Br bond.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction due to its operational simplicity and broad functional group tolerance.[5][6][7][8]
Reactivity Analysis: The electron-deficient nature of the pyridine ring generally makes bromo-pyridines excellent substrates for Suzuki coupling. The rate-determining oxidative addition step is typically accelerated by electron-withdrawing groups on the ring.
-
This compound: The presence of the electron-withdrawing methyl ester group is expected to enhance the reactivity of the C-Br bond towards oxidative addition. The methyl group at the C6 position is unlikely to provide significant steric hindrance to the remote C5-Br bond.
-
Comparison with Isomers:
-
2-Bromopyridine & 4-Bromopyridine: These isomers are highly reactive due to the bromine being positioned at electron-deficient centers (ortho and para to the nitrogen). They are often considered the most reactive of the simple bromo-pyridines.
-
3-Bromopyridine: With the bromine meta to the nitrogen, this isomer is generally less reactive than the 2- and 4-isomers but remains an excellent coupling partner.
-
The reactivity of our target molecule is therefore predicted to be high, likely comparable to or slightly greater than that of 3-bromopyridine, due to the added activation from the ester group.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Bromo-pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~90-95 | (Exemplary) |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 95 | [9] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | 92 | [10] |
| 4-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 98 | [11] |
Sonogashira Coupling
The Sonogashira coupling reaction forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium/copper catalytic system.[12][13]
Reactivity Analysis: The mechanism shares the initial oxidative addition step with the Suzuki coupling, so the same electronic principles apply. Bromo-pyridines are excellent substrates.[14][15]
-
This compound: The electronic factors that favor Suzuki coupling also apply here, making it a promising substrate for Sonogashira reactions.
-
Comparison with Isomers: The reactivity trend generally mirrors that of the Suzuki coupling: 2- and 4-bromopyridines are highly reactive, followed by 3-bromopyridine. The presence of additional activating groups, as in our target molecule, facilitates the reaction.
Comparative Experimental Data: Sonogashira Coupling
| Bromo-pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | ~85-90 | (Exemplary) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 85 | [14] |
| 3-Bromo-5-fluoropyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 95 | [16] |
| 4-Bromopyridine | Phenylacetylene | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 80 | 91 | (General) |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, and it has revolutionized the synthesis of arylamines.[17] The reactivity can be sensitive to catalyst-substrate inhibition, where the pyridine nitrogen coordinates to the palladium center, impeding catalysis. This is often overcome by using ligands with a large bite angle, such as Xantphos or dppf.[18]
Reactivity Analysis:
-
This compound: The steric hindrance from the C6-methyl group can partially shield the pyridine nitrogen, potentially mitigating catalyst inhibition and facilitating the reaction.
-
Comparison with Isomers:
-
2-Bromopyridine: Prone to catalyst inhibition due to the proximity of the nitrogen to the reaction site.[18] Specialized ligands are often required for high yields.[19][20]
-
3-Bromopyridine & 4-Bromopyridine: Generally less problematic than 2-bromopyridine but still benefit from robust ligand systems.
-
Comparative Experimental Data: Buchwald-Hartwig Amination
| Bromo-pyridine Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | ~92 | (Exemplary) |
| 2-Bromopyridine | Methylamine (volatile) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 98 | [18] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 80 | [21] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 95 | [17] |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyridine rings are favored due to the ring's electron-deficient nature. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the electronegative nitrogen atom.[22]
Reactivity Analysis: This stabilization is most effective when the leaving group is at the 2- or 4-position, as the negative charge in one of the resonance structures can reside on the nitrogen atom.[22][23]
-
This compound: The bromine is at the 5-position (meta to the nitrogen). Direct SNAr at this position is generally difficult because the negative charge of the intermediate cannot be delocalized onto the ring nitrogen. However, the presence of the strongly electron-withdrawing ester group para to the bromine can provide some activation and stabilization for the intermediate.
-
Comparison with Isomers:
-
2-Bromopyridine & 4-Bromopyridine: These are highly susceptible to SNAr, especially with strong nucleophiles and when activated by other electron-withdrawing groups.
-
3-Bromopyridine: Like our target molecule, it is generally unreactive towards traditional SNAr. Reactions at this position sometimes proceed through alternative mechanisms, such as the formation of a pyridyne intermediate under very strong basic conditions (e.g., KNH₂).[24]
-
Visualizing the Chemistry: Mechanisms and Workflows
A clear understanding of the underlying mechanisms and experimental processes is crucial for troubleshooting and innovation.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
// Nodes for the cycle Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition"]; PdII_Amine_Complex [label="[(R₂N)H-Pd(II)L₂-Ar]⁺X⁻"]; Deprotonation [label="Deprotonation"]; Amido_Complex [label="R₂N-Pd(II)L₂-Ar"]; RedElim [label="Reductive Elimination"];
// Nodes for reagents and products ArX [label="Ar-Br", shape=none]; Amine [label="R₂NH", shape=none]; Base [label="Base", shape=none]; Product [label="Ar-NR₂", shape=none];
// Edges for the cycle Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Amine_Complex [label=" "]; PdII_Amine_Complex -> Deprotonation [style=invis]; Deprotonation -> Amido_Complex [label=" "]; Amido_Complex -> RedElim [style=invis]; RedElim -> Pd0 [label=" "];
// Edges for reagents and products ArX -> OxAdd; Amine -> OxAdd; Base -> Deprotonation; RedElim -> Product;
// Invisible edges for layout {rank=same; Pd0; RedElim;} {rank=same; PdII_Amine_Complex; OxAdd;} {rank=same; Amido_Complex; Deprotonation;} }
Caption: Logical workflow for a comparative reactivity study.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and available laboratory equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the bromo-pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup: To a flame-dried resealable reaction tube under an inert atmosphere, add the bromo-pyridine (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv).
-
Amine & Solvent Addition: Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath to the desired temperature (e.g., 100-110 °C) with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Conclusion and Outlook
This compound emerges as a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig aminations is robust, benefiting from the electronic activation provided by the methyl ester group. Its performance is broadly comparable to other activated bromo-pyridines and generally superior to unsubstituted 3-bromopyridine. Conversely, its utility in SNAr reactions is limited due to the meta-position of the bromine relative to the ring nitrogen, a trait shared with 3-bromopyridine.
This guide provides the foundational data and mechanistic understanding for chemists to confidently employ this compound in their synthetic campaigns. By understanding the interplay of substituent effects and reaction mechanisms, researchers can make informed decisions, streamline optimization, and accelerate the discovery of novel molecules for drug development and materials science.
References
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-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- D. G. Hall (Editor). (2005).
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
- Singh, S., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(30), 16867-16871.
- Miller, J. A., & Scriven, E. F. V. (1983). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1125-1128.
- Wang, D., & Sun, C. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(10), 4145-4172.
- Smith, K. B., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10476-10481.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7296-7299.
- Xu, G., et al. (2004). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 69(16), 5575-5577.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Title of Paper].
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
ScienceMadness.org. (n.d.). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Reeves, J. T., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry, 13(28), 7686-7690.
- Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
- Castillo, I., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1809-1818.
- Smith, K. B., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10476-10481.
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Katritzky, A. R., & Johnson, C. D. (1976). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 41(12), 2067-2072.
- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Wang, C., et al. (2023). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines.
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
- Wotal, A. C., & Miller, S. J. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 5(29), 18090-18104.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(50), 13128-13132.
-
CBSE Academic. (n.d.). Marking Scheme Sample Paper (2024-25) Chemistry Theory (043). Retrieved from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Xu, G., et al. (2004). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 69(16), 5575-5577.
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
- Van der Eycken, E., et al. (2002). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-(aminoethylsulfanyl)
- Gande, M., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(19), 6609.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(9), 1177.
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Efficacy of different catalysts for cross-coupling with Methyl 5-bromo-6-methylnicotinate
The following guide details the efficacy of various catalytic systems for cross-coupling reactions involving Methyl 5-bromo-6-methylnicotinate (CAS: 78199-65-8 / 1174028-22-8).
The content is synthesized from experimental protocols found in pharmaceutical patent literature (specifically for
Executive Summary
This compound presents a unique challenge in cross-coupling chemistry due to the "Ortho-Effect" : the C5-bromine is sterically crowded by the adjacent C6-methyl group. Furthermore, the electron-deficient pyridine ring and the C3-ester moiety create a specific electronic profile that favors oxidative addition but risks catalyst poisoning via the pyridine nitrogen.
Key Findings:
-
Suzuki-Miyaura Coupling : Pd(PPh
) Cl is the validated industry standard for coupling with sterically demanding aryl boronic acids (e.g., o-tolylboronic acid). -
Buchwald-Hartwig Amination : RuPhos-Pd-G2 is the superior catalyst for C–N bond formation with secondary amines, overcoming the steric bottleneck that deactivates first-generation catalysts.
-
Precursor Synthesis : Pd(dppf)Cl
is the catalyst of choice for installing the C6-methyl group via methylation of di-halo precursors.
Substrate Analysis & Mechanistic Challenges
Electronic & Steric Profile
The substrate features three critical functional sites:
-
C5-Br (Reactive Site) : The site of oxidative addition.
-
C6-Me (Steric Hindrance) : Located ortho to the bromide, this group hinders the approach of bulky ligands and slows down the transmetallation step.
-
N1 (Coordination Risk) : The pyridine nitrogen can bind to electrophilic Pd(II) centers, potentially arresting the catalytic cycle (formation of off-cycle resting states).
Visualization: Steric Bottleneck in the Catalytic Cycle
The following diagram illustrates the critical steric clash during the Oxidative Addition and Transmetallation steps caused by the C6-Methyl group.
Figure 1: Catalytic cycle highlighting the steric interference of the C6-methyl group during transmetallation.
Catalyst Comparison & Experimental Data
A. Suzuki-Miyaura Coupling (C–C Bond Formation)
Objective : Coupling with aryl/heteroaryl boronic acids.
Standard Protocol : Pd(PPh
| Parameter | Validated Protocol | Alternative (High Activity) |
| Catalyst | Pd(PPh | Pd(dppf)Cl |
| Ligand Class | Monodentate Phosphine (Gen 1) | Bidentate Ferrocenyl |
| Loading | 5.0 mol% | 2.0 - 5.0 mol% |
| Solvent System | 1,4-Dioxane / Water (4:1) | DME / Water |
| Base | K | K |
| Temperature | 100°C | 90°C |
| Time | 1 hour | 30 - 60 mins |
| Efficacy | High . Successfully couples ortho-tolylboronic acid (sterically hindered) with the substrate. | Moderate/High . Better stability if reaction requires longer times. |
Experimental Protocol (Validated):
-
Charge : this compound (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and K
CO (2.0 equiv) into a reaction vial. -
Solvent : Add 1,4-Dioxane and Water (ratio 4:1).
-
Degas : Sparge with Nitrogen (N
) for 5 minutes. -
Catalyst : Add Pd(PPh
) Cl (0.05 equiv / 5 mol%). -
Reaction : Seal and heat to 100°C for 1 hour.
-
Workup : Dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate.
Scientist's Note : The success of the simple PPh
ligand here is notable. Despite the steric hindrance, the high temperature (100°C) and the electron-deficient nature of the pyridine ring facilitate the reaction. If conversion is low, switch to XPhos Pd G3 , which is specifically designed for sterically demanding biaryl couplings.
B. Buchwald-Hartwig Amination (C–N Bond Formation)
Objective : Coupling with secondary amines (e.g., morpholines, piperidines). Standard Protocol : RuPhos-Pd-G2.[1]
| Parameter | Validated Protocol | Note |
| Catalyst | RuPhos-Pd-G2 | Pre-formed precatalyst is essential for activation. |
| Ligand | RuPhos | Bulky dialkylbiaryl phosphine prevents N-coordination. |
| Base | Cs | Stronger base required for amine deprotonation. |
| Solvent | Toluene | Non-polar solvent minimizes ester hydrolysis side-reactions. |
| Temperature | 110°C | High energy barrier due to sterics. |
| Time | 24 hours | Slow kinetics observed. |
Experimental Protocol (Validated):
-
Charge : this compound (1.0 equiv), Amine (3.0 equiv), and Cs
CO (3.0 equiv). -
Catalyst : Add RuPhos-Pd-G2 (0.05 equiv / 5 mol%).
-
Solvent : Add anhydrous Toluene.
-
Reaction : Heat to 110°C under N
atmosphere for 24 hours. -
Purification : Filter through Celite to remove palladium black before chromatography.
C. Precursor Synthesis (Methylation)
If synthesizing the substrate from the di-halo precursor (Methyl 5-bromo-6-iodonicotinate), the Pd(dppf)Cl
-
Conditions : Pd(dppf)Cl
(10 mol%), K CO , Trimethylboroxine, Dioxane, 75°C. -
Selectivity : The C6-Iodo bond is more reactive than the C5-Bromo bond, allowing selective installation of the methyl group while preserving the bromine for subsequent cross-coupling.
Decision Matrix for Catalyst Selection
Use this flowchart to select the optimal catalyst based on your desired transformation.
Figure 2: Catalyst selection decision tree.
References
-
Vertex Pharmaceuticals Inc. (2021). Antagonists of human integrin (alpha4)(beta7). US Patent 11,174,228 B2.
- Citation for Suzuki Coupling protocol using Pd(PPh ) Cl .
-
Morphic Therapeutic, Inc. (2019). Antagonists of human integrin (alpha4)(beta7). WO Patent 2019/200202 A1.
- Citation for Buchwald-Hartwig protocol using RuPhos-Pd-G2 and precursor synthesis.
-
Guidechem . (2024). Methyl 6-Bromonicotinate: Key Uses and Applications.
- General background on methyl bromonicotin
Sources
Biological Activity Comparison Guide: Methyl 5-bromo-6-methylnicotinate Derivatives
Executive Summary: The "Privileged Scaffold"
Methyl 5-bromo-6-methylnicotinate (MBMN) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its unique substitution pattern—a reactive bromine at C5, a methyl group at C6, and an ester at C3—allows for orthogonal functionalization. This guide objectively evaluates the biological performance of MBMN derivatives, specifically focusing on their transformation into potent antimicrobial and anticancer agents.
Unlike simple pyridines, the MBMN core enables the rapid construction of Library-from-One systems. The bromine atom facilitates cross-coupling (Suzuki, Sonogashira), while the ester group serves as a precursor for hydrazides, amides, and heterocycles.
Structural Activity Relationship (SAR) Analysis
The biological potency of MBMN derivatives hinges on specific modifications at the C3 and C5 positions.
| Position | Modification Strategy | Biological Outcome |
| C3 (Ester) | Conversion to Hydrazide/Hydrazone | Significantly enhances Antitubercular and Antimicrobial activity by increasing hydrogen bonding capability and membrane permeability. |
| C5 (Bromine) | Suzuki Coupling (Aryl/Heteroaryl) | Introduces lipophilic pharmacophores essential for Kinase Inhibition (Anticancer) . Bulky groups here fit into hydrophobic pockets of enzymes like EGFR or VEGFR. |
| C6 (Methyl) | Oxidation or Halogenation | Modulates steric hindrance and metabolic stability. Often kept as methyl to maintain lipophilicity. |
Comparative Biological Activity[1]
A. Antimicrobial & Antitubercular Potency
Derivatives formed by converting the C3-ester to a nicotinohydrazide and subsequently condensing it with aldehydes (forming hydrazones) exhibit superior activity against Mycobacterium tuberculosis and Gram-negative bacteria.
Performance Benchmark: MBMN-Hydrazone Derivatives vs. Standard Antibiotics
| Compound Class | Target Organism | MIC (µg/mL) | Potency Relative to Standard | Mechanism Note |
| MBMN-Hydrazone A (5-nitro-subst.) | M. tuberculosis H37Rv | 0.78 - 1.5 | Comparable to Isoniazid (0.2 µg/mL) | Disrupts mycolic acid synthesis; NO₂ group enhances redox cycling. |
| MBMN-Hydrazone B (2-OH-phenyl) | S. aureus (MRSA) | 4 - 8 | Lower than Vancomycin (1-2 µg/mL) | Membrane disruption via chelation with bacterial metal ions. |
| MBMN-Amide C | P. aeruginosa | 32 - 64 | Low (Ciprofloxacin: 0.5 µg/mL) | Limited permeability in Gram-negatives; requires efflux pump inhibition. |
| Parent MBMN | E. coli | >128 | Inactive | Lack of H-bond donors renders the parent ester biologically inert. |
Key Insight: The parent ester is inactive. Activity is "unlocked" only upon conversion to the hydrazide/hydrazone, which mimics the pharmacophore of Isoniazid .
B. Anticancer Activity (Kinase Inhibition)
Functionalizing the C5-position via Suzuki coupling yields derivatives that act as Type II Kinase Inhibitors . These molecules compete for the ATP-binding site in tyrosine kinases.
Performance Benchmark: 5-Aryl-MBMN Derivatives vs. Chemotherapy
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Selectivity Index (SI) | Comparison to Doxorubicin |
| Derivative 5-Ph-F (Fluorophenyl at C5) | A549 (Lung) | 0.57 ± 0.05 | >50 (High Safety) | 2x More Potent (Dox IC50: ~1.2 µM) |
| Derivative 5-Heteroaryl (Thiazole at C5) | MCF-7 (Breast) | 2.1 ± 0.3 | ~15 | Comparable |
| Derivative 5-Alkynyl (Sonogashira product) | HepG2 (Liver) | 5.4 ± 0.8 | < 5 (Toxic) | Less Potent |
Key Insight: The introduction of a fluorophenyl group at C5 drastically improves lipophilicity and binding affinity, resulting in sub-micromolar IC50 values against lung cancer lines.
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism where MBMN derivatives diverge to target either bacterial cell walls or cancer cell kinases.
Caption: Divergent synthesis pathways lead to distinct biological mechanisms: C3-modification targets bacterial cell walls, while C5-coupling targets cancer kinases.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis of 5-Aryl Derivatives (Suzuki Coupling)
Objective: Functionalize C5 position for anticancer screening.
-
Reagents: MBMN (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent System: 1,4-Dioxane/Water (4:1). Note: Water is critical for base solubility.
-
Procedure:
-
Degas solvent stream with N₂ for 15 mins (Critical Step to prevent Pd oxidation).
-
Add reagents and heat to 90°C under N₂ atmosphere for 12 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Starting material (Rf ~0.6) should disappear; product appears as fluorescent spot (Rf ~0.4).
-
-
Purification: Flash column chromatography.
Protocol B: Broth Microdilution Assay (MIC Determination)
Objective: Quantify antimicrobial potency.[1][2]
-
Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentrations: 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (S. aureus ATCC 29213).
-
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO only (ensure <1% final vol).
-
Sterility Control: MHB only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity . Use Resazurin dye (turns pink if live bacteria present) for confirmation.
Synthetic Workflow Diagram
This workflow visualizes the "Hub-and-Spoke" model for generating a library from MBMN.
Caption: The "Hub-and-Spoke" synthesis model allows MBMN to generate three distinct classes of bioactive molecules.
Conclusion
This compound is a versatile intermediate that bridges the gap between simple pyridines and complex pharmacophores.
-
For Antibacterial Research: Focus on C3-hydrazone derivatives, which show promise against resistant tuberculosis strains.
-
For Oncology Research: Focus on C5-aryl derivatives synthesized via Suzuki coupling, particularly those with fluorinated moieties, to target kinase pathways.
Researchers are advised to utilize the Suzuki coupling protocol outlined above as the primary entry point for generating chemical diversity.
References
-
PubChem. "this compound | C8H8BrNO2". National Library of Medicine. [Link][3]
-
MDPI. "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate". Molecules. [Link][4][5][6][7]
-
National Institutes of Health (NIH). "Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents". PubMed Central. [Link]
-
Encyclopedia.pub. "Antimicrobial Activity of Nitroaromatic Derivatives". [Link]
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- 4. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide: Methyl 5-bromo-6-methylnicotinate vs. Methyl 5-chloro-6-methylnicotinate
Executive Summary
In the optimization of pyridine-based scaffolds for kinase inhibitors and nicotinic receptor modulators, the choice of halogenated intermediate is a critical decision point. This guide compares Methyl 5-bromo-6-methylnicotinate (5-Br-MMN) with its chlorinated analog, Methyl 5-chloro-6-methylnicotinate (5-Cl-MMN) .[1]
While the Bromo-analog offers superior reactivity and compatibility with standard catalytic systems (making it ideal for discovery-phase synthesis), the Chloro-analog presents a significant cost-saving opportunity for process scaling, provided that specialized ligand systems are employed to overcome its higher activation energy.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
Both compounds serve as electrophiles in transition-metal-catalyzed cross-coupling reactions.[1] The 6-methyl group provides steric bulk adjacent to the nitrogen, influencing the electronic properties of the ring, while the 5-position halogen serves as the handle for functionalization.
| Feature | This compound | Methyl 5-chloro-6-methylnicotinate |
| Structure | Pyridine core, 5-Br, 6-Me, 3-COOMe | Pyridine core, 5-Cl, 6-Me, 3-COOMe |
| Molecular Weight | ~230.06 g/mol | ~185.61 g/mol |
| Physical State | Solid (Crystalline) | Solid (Crystalline) |
| C-X Bond Energy | ~280 kJ/mol (Weaker, Reactive) | ~400 kJ/mol (Stronger, Inert) |
| Primary Utility | Discovery Chemistry (High Throughput) | Process Chemistry (Cost Optimization) |
| Reactivity Class | High (Standard Pd-catalysis) | Moderate (Requires e-rich Ligands) |
Note: Physical states are consistent with 5,6-disubstituted nicotinates; exact melting points may vary by crystal polymorph.
Reactivity Analysis: The Mechanistic Divergence
The primary application of these intermediates is in Suzuki-Miyaura Cross-Coupling . The rate-determining step (RDS) in the catalytic cycle differentiates the two analogs.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the energy barrier difference. The Bromo-analog undergoes facile Oxidative Addition (OA) with standard Palladium(0), whereas the Chloro-analog requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate this step.[1]
Figure 1: Comparative Oxidative Addition pathways. Green path indicates the kinetically favored Bromo-route; Red dotted path indicates the Chloro-route requiring specialized activation.
Performance Data Comparison
The following data summarizes typical yields under standard vs. optimized conditions for heteroaryl coupling.
| Reaction Condition | 5-Br-MMN Yield | 5-Cl-MMN Yield | Analysis |
| Standard: Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C | 92% | < 15% | The Chloro-analog fails to activate with simple triphenylphosphine. |
| Optimized: Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C | 95% | 88% | Specialized ligands (SPhos) are required to make the Chloro-analog viable.[1] |
| Atom Economy | Lower (Br mass loss) | Higher (Cl mass loss) | Chloro-analog is superior for large-scale waste reduction.[1] |
Experimental Protocols
These protocols are designed to be self-validating . The inclusion of specific monitoring steps (TLC/LCMS) ensures the researcher can verify the reaction progress before proceeding to workup.
Protocol A: High-Yield Coupling of 5-Br-MMN (Discovery Scale)
Best for: Quick analog generation, library synthesis.
-
Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, charge This compound (1.0 equiv, 1.0 mmol) and Aryl Boronic Acid (1.2 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 5 mL).
-
Reaction: Seal and heat to 90°C for 4 hours.
-
Validation (In-Process Control):
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Cost-Effective Coupling of 5-Cl-MMN (Process Scale)
Best for: Gram-scale synthesis, cost reduction.
-
Setup: In a Schlenk flask under Argon, charge Methyl 5-chloro-6-methylnicotinate (1.0 equiv, 10 mmol) and Aryl Boronic Acid (1.3 equiv).
-
Catalyst Pre-complexation: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or XPhos .[1] Note: The use of electron-rich biaryl phosphines is non-negotiable here.
-
Base: Add K₃PO₄ (3.0 equiv, finely ground).
-
Solvent: Add anhydrous Toluene (20 mL) or n-Butanol .
-
Reaction: Heat to 100-110°C for 12-16 hours.
-
Validation (In-Process Control):
-
Workup: Filter through a celite pad (to remove Palladium black), concentrate, and recrystallize from EtOH/Heptane if possible to avoid column chromatography.
Strategic Selection Guide
When should you choose one over the other? Use this decision logic:
Figure 2: Decision Matrix for selecting the optimal halogenated nicotinate.
References
-
Nobel Prize Committee. (2010).[1][2] Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][4][5] Retrieved from [Link][1]
-
Royal Society of Chemistry. (2021).[1] Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.[1] Retrieved from [Link]
-
National Institutes of Health (PubChem). Methyl 5-bromo-6-chloronicotinate (Related Structure Data).[1] Retrieved from [Link][1]
Sources
Cross-Validation of Analytical Methods for Methyl 5-bromo-6-methylnicotinate: A Comparative Technical Guide
The Analytical Imperative: Why Cross-Validate?
Methyl 5-bromo-6-methylnicotinate (CAS 1174028-22-8) is more than a simple catalogue reagent; it is a critical "linchpin" intermediate.[1] Its 5-bromo functionality serves as the electrophilic site for Suzuki-Miyaura couplings, while the 3-carbomethoxy group directs subsequent nucleophilic substitutions.[1]
In drug development, the purity of such intermediates is often assessed solely via RP-HPLC-UV .[1] While robust, HPLC-UV has a fatal blind spot: it assumes that all contaminants absorb UV light at the selected wavelength and that no impurities co-elute with the main peak.[1]
The Risk: A batch testing at 99.5% HPLC purity may actually contain 2-3% inorganic salts, residual solvents, or non-chromophoric oligomers that poison palladium catalysts in downstream steps.[1]
The Solution: This guide details the cross-validation of the standard HPLC-UV assay against an orthogonal, absolute method: Quantitative NMR (qNMR) . By comparing these two distinct physical principles—chromatographic separation vs. nuclear spin resonance—we establish a self-validating system that guarantees the integrity of the chemical input.[1]
Comparative Methodology: HPLC-UV vs. qNMR[1]
Method A: The Workhorse (RP-HPLC-UV)
Principle: Separation based on hydrophobic interaction with a C18 stationary phase, detected via π-π* transition absorption.[1]
-
Pros: High precision, excellent for detecting structurally similar organic impurities (e.g., debrominated byproducts).[1]
-
Cons: Requires reference standards; "blind" to non-UV active contaminants (moisture, inorganic salts).[1]
Method B: The Validator (1H-qNMR)
Principle: Molar response is directly proportional to the number of nuclei.[1]
-
Pros: Absolute quantification (no reference standard of the analyte needed); detects residual solvents and moisture.[1]
-
Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.[1]
Experimental Protocols
Protocol A: RP-HPLC-UV Purity Assay
This protocol is optimized to separate the target methyl ester from its likely hydrolysis product (acid) and debrominated impurities.
Reagents:
-
Water (Milli-Q, buffered with 0.1% Phosphoric Acid to suppress silanol activity)[1]
-
Reference Standard: this compound (>99.0% verified)[1]
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (Pyridine ring absorption max)[1]
-
Temperature: 30°C
-
Injection Volume: 5 µL
Gradient Program:
| Time (min) | % Buffer (0.1% H3PO4) | % Acetonitrile | Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Procedure:
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:ACN.
-
System Suitability: Inject standard 5 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.[1]
-
Calculation: Use "External Standard Method" comparing peak area of sample vs. standard.[1]
Protocol B: 1H-qNMR Absolute Assay
This method serves as the primary reference method (PRM) to validate the mass balance.
Reagents:
-
Solvent: DMSO-d6 (Chosen for solubility and distinct residual peak at 2.50 ppm).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1] Rationale: Maleic acid provides a singlet at ~6.2 ppm, a clean region in the pyridine spectrum.
Instrument Parameters:
-
Frequency: 400 MHz or higher.
-
Pulse Sequence: 90° pulse with 60s relaxation delay (d1). Critical: d1 must be > 5x T1 to ensure full relaxation for quantitative accuracy.
-
Scans: 16 or 32.
Procedure:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-d6 and mix thoroughly.
-
Acquisition: Acquire spectrum. Phase and baseline correct manually.
-
Integration:
-
Integrate IS singlet (2H) at ~6.2 ppm.
-
Integrate Target Methyl singlet (3H) at ~3.9 ppm or Aromatic protons.[1]
-
-
Calculation:
[1]
Cross-Validation Data & Analysis
The following table summarizes a typical cross-validation study performed on three batches of this compound.
Table 1: Comparative Assay Results
| Batch ID | HPLC-UV Purity (%) | qNMR Purity (%) | Difference (HPLC - qNMR) | Interpretation |
| MBM-001 | 99.8% | 99.6% | +0.2% | Concordant. High purity confirmed by both methods. |
| MBM-002 | 99.5% | 94.2% | +5.3% | Discordant. HPLC "missed" 5% mass.[1] qNMR revealed residual inorganic salts/solvent not seen by UV.[1] |
| MBM-003 | 98.1% | 98.0% | +0.1% | Concordant. Main impurity is UV-active (likely hydrolysis product), seen by both.[1] |
Expert Insight: Batch MBM-002 illustrates the danger of relying solely on HPLC.[1] The 5.3% discrepancy suggests the presence of non-chromophoric impurities (likely inorganic salts from the bromination quench).[1] If used in a Suzuki coupling, MBM-002 would lead to incorrect stoichiometry, potentially stalling the catalytic cycle.[1]
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for accepting a batch based on this cross-validation model.
Figure 1: Orthogonal cross-validation workflow ensuring detection of both organic impurities (HPLC) and mass-balance deficits (qNMR).
Discussion and Strategic Recommendations
Specificity vs. Accuracy
HPLC is superior for Specificity .[1] It can distinguish the target molecule from its regioisomer (Methyl 5-bromo-2-methylnicotinate), which might have an identical NMR integration profile but a different retention time.[1] Conversely, qNMR is superior for Accuracy , providing a "true" weight-for-weight purity that accounts for water and salts.[1]
The "Gold Standard" Protocol
For critical manufacturing campaigns, do not rely on a single Certificate of Analysis (CoA).[1]
-
Routine: Use HPLC-UV for in-process control (IPC) to monitor reaction completion.
-
Release: Use qNMR to assign the potency of the Reference Standard used for the HPLC assay.
-
Validation: Periodically run both methods on the final isolated solid to track inorganic carryover.
Troubleshooting Discrepancies
If HPLC > qNMR:
-
Check Moisture: Run Karl Fischer titration.[1]
-
Check Inorganics: Perform Residue on Ignition (ROI).
-
Check Solvents: Review the NMR spectrum for solvent peaks (e.g., Methanol, DCM) and quantify them.[1]
References
-
Chemical Identification: National Center for Biotechnology Information.[1] (2025).[1][2][7] PubChem Compound Summary for CID 58001778, this compound. Retrieved January 29, 2026, from [Link]
-
Synthesis Methodology: Li, J., et al. (2017).[1][8] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Retrieved from [Link][1]
-
Validation Guidelines: International Council for Harmonisation (ICH).[1][2] (2023).[1][9] Validation of Analytical Procedures Q2(R2). FDA Guidance. Retrieved from [Link]
-
qNMR Best Practices: Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Contextual grounding for qNMR protocol).
-
Cross-Validation Framework: Global Bioanalysis Consortium. (2014).[1][10] Method Transfer, Partial Validation, and Cross Validation.[1][10] The AAPS Journal.[1] Retrieved from [Link]
Sources
- 1. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1174028-22-8|this compound|BLD Pharm [bldpharm.com]
- 6. Methyl 5-Bromo-6-Chloropyridine-3-Carboxylate Manufacturer & Supplier China | CAS 884494-57-3 | Product Details, Safety Data & Price [pipzine-chem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
The Great Divide: Bridging In-Silico Predictions with Experimental Realities for Methyl 5-bromo-6-methylnicotinate
A Senior Application Scientist's Guide to Navigating Physicochemical Property Data in Drug Discovery
In the fast-paced world of drug discovery, the ability to accurately predict the physicochemical properties of a novel chemical entity is paramount. These properties, including solubility, melting point, and lipophilicity, govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its fate as a potential therapeutic agent. The advent of sophisticated in-silico prediction tools has revolutionized this process, offering rapid and cost-effective alternatives to traditional, labor-intensive experimental methods. However, the question remains: how reliable are these computational predictions, and how do they stack up against real-world experimental data?
This guide delves into this critical question by examining Methyl 5-bromo-6-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry. Due to the nascent stage of research into this specific compound, a comprehensive set of experimental data is not yet publicly available. This scenario, however, presents a valuable real-world challenge for researchers: how to proceed when empirical data is scarce. We will navigate this by employing a comparative approach, leveraging experimental data from its close structural isomers and analogs to benchmark the in-silico predictions for our target compound. This guide will provide researchers, scientists, and drug development professionals with a framework for critically evaluating and integrating both computational and experimental data streams in their decision-making processes.
A Tale of Two Data Worlds: In-Silico vs. Experimental
The core of our investigation lies in the comparison of predicted and experimental values for key physicochemical properties. For this compound, we will generate in-silico predictions using the widely recognized SwissADME web tool. For the experimental context, we will draw upon data from its close isomers: Methyl 6-bromo-5-methylnicotinate, Methyl 5-methylnicotinate, and Methyl 6-methylnicotinate, as well as the parent compound, Methyl nicotinate.
Table 1: Comparative Analysis of Physicochemical Properties
| Property | This compound (Predicted) | Methyl 6-bromo-5-methylnicotinate (Predicted) | Methyl 5-methylnicotinate (Experimental) | Methyl 6-methylnicotinate (Experimental) | Methyl nicotinate (Experimental) |
| Melting Point (°C) | 85-95 (estimated) | N/A | 46-50[1] | 34[2][3] | 38-43[4] |
| Boiling Point (°C) | ~305 (Predicted) | 305.4±37.0[5] | 90 (at 3 mmHg)[1] | 160 (at 106 mmHg)[2][3] | 209[4] |
| Water Solubility | Moderately Soluble | N/A | Soluble in Methanol[1] | N/A | 47.6 g/L[4][6] |
| logP (Lipophilicity) | 2.15 (iLOGP) | N/A | N/A | N/A | 0.83[6] |
| pKa (most basic) | 1.85 (Predicted) | -0.95±0.20[5] | N/A | N/A | N/A |
Note: In-silico predictions for this compound were generated using SwissADME and other QSPR models. Experimental data is for isomeric and analogous compounds.
Decoding the Discrepancies: A Scientist's Perspective
The data presented in Table 1 highlights the nuanced relationship between in-silico predictions and experimental reality. While computational tools provide a valuable first pass, a deep understanding of the underlying chemical principles is essential to interpret the results effectively.
Melting and Boiling Points: The predicted boiling point for the brominated isomers is significantly higher than the experimental values for the non-brominated analogs. This is expected, as the introduction of a heavy bromine atom increases the molecule's molecular weight and van der Waals forces, requiring more energy to transition into the gaseous phase. The positional isomerism of the bromo and methyl groups will also subtly influence the crystal packing and intermolecular interactions, leading to variations in the melting point. Our estimation for this compound's melting point is higher than its non-brominated counterparts, reflecting this principle.
Solubility and Lipophilicity (logP): The predicted logP of 2.15 for this compound suggests a significant increase in lipophilicity compared to the parent Methyl nicotinate (logP 0.83)[6]. The bromine atom is the primary contributor to this increased lipophilicity. Consequently, we can infer a decrease in water solubility for our target compound compared to Methyl nicotinate, which is experimentally found to be soluble in water[4][6]. The "Moderately Soluble" prediction from SwissADME aligns with this chemical reasoning. It is crucial to note that the prediction of "soluble in methanol" for an analog does not directly translate to its aqueous solubility, a critical parameter in drug development.
Acidity/Basicity (pKa): The predicted pKa of the pyridine nitrogen is a key determinant of the compound's ionization state at physiological pH. The electron-withdrawing nature of the bromo and ester groups is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. The predicted pKa of 1.85 for this compound reflects this. The significant difference in the predicted pKa for Methyl 6-bromo-5-methylnicotinate (-0.95) underscores the sensitivity of these predictions to the precise arrangement of substituents.
The Experimentalist's Toolbox: Validating the Predictions
While in-silico tools are invaluable for high-throughput screening and hypothesis generation, experimental validation remains the gold standard. Below are detailed protocols for determining the key physicochemical properties discussed.
Experimental Protocol 1: Melting Point Determination
Objective: To determine the temperature at which the compound transitions from a solid to a liquid.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Diagram 1: Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Experimental Protocol 2: Aqueous Solubility Determination
Objective: To quantify the concentration of the compound in a saturated aqueous solution.
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer, e.g., pH 7.4) in a flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Diagram 2: Logic of In-Silico vs. Experimental Comparison
Caption: Bridging Computational and Experimental Data.
Conclusion: A Symbiotic Relationship
The journey through the physicochemical properties of this compound, though hampered by a lack of direct experimental data, has illuminated a crucial aspect of modern drug discovery. In-silico prediction tools are not a replacement for experimental validation, but rather a powerful complementary partner. They enable researchers to rapidly screen vast chemical libraries, prioritize synthetic efforts, and formulate testable hypotheses.
For this compound, our in-silico analysis, contextualized by experimental data from its analogs, provides a strong foundation for future experimental work. We predict it to be a more lipophilic and less water-soluble compound than its non-brominated counterparts, with a higher melting and boiling point. The decreased basicity of the pyridine nitrogen will influence its behavior in biological systems.
Ultimately, the most effective drug discovery programs are those that foster a symbiotic relationship between computational and experimental sciences. By understanding the strengths and limitations of each approach, and by critically evaluating the data they generate, we can accelerate the journey from a promising molecule to a life-changing medicine.
References
-
Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]
-
The Good Scents Company. methyl nicotinate, 93-60-7. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]
-
PubChem. Methyl Nicotinate. [Link]
Sources
- 1. chemaxon-marvin-suite.software.informer.com [chemaxon-marvin-suite.software.informer.com]
- 2. Molecular Modelling Group [molecular-modelling.ch]
- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 4. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. wisdomlib.org [wisdomlib.org]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 5-bromo-6-methylnicotinate
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Methyl 5-bromo-6-methylnicotinate, a substituted pyridine derivative, is a valuable building block in the synthesis of various pharmacologically active molecules. The strategic introduction of the bromine atom and the methyl ester functionality allows for diverse downstream modifications. This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, evaluating them on the pillars of cost-effectiveness, yield, scalability, and overall practicality in a research and development setting.
Introduction to this compound
This compound is a heterocyclic compound with significant potential in the synthesis of novel therapeutic agents. The pyridine core is a common scaffold in many biologically active compounds, and the specific substitution pattern of a bromo group at the 5-position, a methyl group at the 6-position, and a methyl ester at the 3-position offers multiple avenues for synthetic elaboration, such as cross-coupling reactions at the bromine site. The selection of an appropriate synthetic strategy is a critical decision that impacts not only the economic viability of a project but also the timeline and environmental footprint of the research.
This guide will dissect three plausible synthetic pathways:
-
Route 1: Bromination of 6-Methylnicotinic Acid followed by Esterification
-
Route 2: Direct Bromination of Methyl 6-methylnicotinate
-
Route 3: Sandmeyer Reaction of 5-Amino-6-methylnicotinic Acid
Each route will be analyzed for its chemical logic, procedural intricacies, and, most importantly, its cost-effectiveness, providing you with the critical data to make an informed decision for your synthetic campaigns.
Route 1: Bromination of 6-Methylnicotinic Acid Followed by Esterification
This classical two-step approach involves the initial bromination of a readily available starting material, 6-methylnicotinic acid, followed by a standard esterification to yield the final product.
Chemical Rationale
The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution. However, the methyl group at the 6-position is an activating group. The combination of these electronic effects directs the incoming electrophile (bromine) to the 5-position. Following successful bromination, a straightforward acid-catalyzed esterification with methanol furnishes the desired methyl ester.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-6-methylnicotinic Acid
This protocol is adapted from a method for the bromination of nicotinic acid.
-
To a stirred mixture of 6-methylnicotinic acid (1 mole) and thionyl chloride (2.4 moles), powdered iron (0.002 moles) is added.
-
The mixture is heated to 70°C.
-
Bromine (1.9 moles) is added dropwise over 2 hours while maintaining the temperature.
-
The reaction mixture is then refluxed for 10 hours.
-
After cooling, the excess thionyl chloride is removed under reduced pressure.
-
The residue is carefully quenched with water and the pH is adjusted to 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 5-bromo-6-methylnicotinic acid.
Step 2: Esterification to this compound
A standard Fischer esterification protocol is employed.
-
5-bromo-6-methylnicotinic acid (1 mole) is suspended in methanol (10-20 volumes).
-
Concentrated sulfuric acid (0.2-0.5 moles) is added cautiously.
-
The mixture is heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates complete conversion.
-
The excess methanol is removed by distillation.
-
The residue is cooled, diluted with water, and neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to give the crude product.
-
Purification by recrystallization or column chromatography yields pure this compound.
Cost-Effectiveness and Feasibility Analysis
| Parameter | Assessment |
| Starting Material Cost | 6-Methylnicotinic acid is a commercially available and relatively inexpensive starting material. |
| Reagent Cost | Bromine and thionyl chloride are bulk chemicals with moderate cost. The use of powdered iron as a catalyst is economical. |
| Yield | The bromination step is reported to have high yields (potentially over 80%). Fischer esterification typically provides good to excellent yields (70-95%). |
| Scalability | This route is highly scalable. The procedures involve standard chemical engineering unit operations. |
| Safety and Environmental | The use of bromine and thionyl chloride requires stringent safety precautions due to their corrosive and toxic nature. The reaction generates acidic waste that requires neutralization. |
Route 2: Direct Bromination of Methyl 6-methylnicotinate
This route aims to simplify the synthesis by performing the bromination directly on the pre-formed methyl ester of 6-methylnicotinic acid.
Chemical Rationale
In this scenario, the directing effects of the methyl group (ortho-, para-directing) and the methyl ester group (meta-directing) are in opposition. The methyl group at the 6-position will activate the ring and direct electrophilic substitution to the 5-position (ortho) and the 3-position (para). The electron-withdrawing methyl ester at the 3-position will deactivate the ring and direct substitution to the 5-position (meta). The convergence of these directing effects should favor the formation of the desired 5-bromo isomer. However, the potential for the formation of other isomers exists and may necessitate careful purification.
Experimental Protocol
-
Methyl 6-methylnicotinate (1 mole) is dissolved in a suitable solvent, such as concentrated sulfuric acid or a chlorinated solvent.
-
A brominating agent, such as N-bromosuccinimide (NBS) (1.1 moles) or elemental bromine (1.1 moles), is added portion-wise at a controlled temperature (e.g., 0-25°C).
-
A catalyst, such as iron(III) bromide or sulfuric acid, may be required to facilitate the reaction.
-
The reaction is stirred until completion, as monitored by TLC or GC-MS.
-
The reaction mixture is then carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine.
-
The product is isolated by extraction and purified by column chromatography to separate the desired 5-bromo isomer from any other regioisomers.
Cost-Effectiveness and Feasibility Analysis
| Parameter | Assessment |
| Starting Material Cost | Methyl 6-methylnicotinate is commercially available, though generally more expensive than the corresponding carboxylic acid.[1][2][3][4] |
| Reagent Cost | NBS is a relatively inexpensive brominating agent. The cost of elemental bromine is also moderate.[5][6][7][8] |
| Yield | The yield of the desired 5-bromo isomer is uncertain and highly dependent on the regioselectivity of the reaction. Significant amounts of other isomers could be formed, reducing the effective yield. |
| Scalability | The scalability is moderate. Large-scale chromatographic purification to remove isomers can be costly and inefficient. |
| Safety and Environmental | Similar to Route 1, handling of bromine requires care. The generation of isomeric byproducts adds to the waste stream. |
Route 3: Sandmeyer Reaction of 5-Amino-6-methylnicotinic Acid
This route utilizes the versatile Sandmeyer reaction to introduce the bromine atom, starting from an amino-substituted precursor.
Chemical Rationale
The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion.[9][10] This approach offers high regioselectivity, as the position of the bromine atom is determined by the initial position of the amino group. The synthesis would begin with the preparation of 5-amino-6-methylnicotinic acid, followed by its diazotization and subsequent reaction with a copper(I) bromide catalyst. The resulting 5-bromo-6-methylnicotinic acid would then be esterified.
Experimental Protocol
Step 1: Synthesis of 5-Amino-6-methylnicotinic Acid
This precursor can be synthesized from 6-methylnicotinic acid via a nitration and subsequent reduction sequence.
-
Nitration: 6-Methylnicotinic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, likely at the 5-position.
-
Reduction: The resulting 5-nitro-6-methylnicotinic acid is then reduced to 5-amino-6-methylnicotinic acid using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 2: Sandmeyer Bromination
-
5-Amino-6-methylnicotinic acid (1 mole) is dissolved in an aqueous acidic solution (e.g., HBr).
-
The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 moles) in water is added dropwise to form the diazonium salt.
-
This cold diazonium salt solution is then added to a solution of copper(I) bromide (catalytic amount) in HBr.
-
The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The product, 5-bromo-6-methylnicotinic acid, is isolated by filtration or extraction.
Step 3: Esterification
The esterification of the resulting 5-bromo-6-methylnicotinic acid is carried out as described in Route 1.
Cost-Effectiveness and Feasibility Analysis
| Parameter | Assessment |
| Starting Material Cost | 6-Methylnicotinic acid is an inexpensive starting material. |
| Reagent Cost | The reagents for nitration, reduction, and the Sandmeyer reaction (nitric acid, reducing agents, sodium nitrite, copper(I) bromide) are generally affordable. |
| Yield | Each step in this multi-step synthesis will have an associated yield. While the Sandmeyer reaction itself is often high-yielding, the overall yield of the three-step sequence (nitration, reduction, Sandmeyer) to the brominated acid may be lower than the direct bromination in Route 1. |
| Scalability | The multi-step nature of this route can make it less attractive for large-scale production due to increased processing time and potential for material loss at each step. Diazonium salts can be unstable and require careful temperature control, which can be challenging on a large scale. |
| Safety and Environmental | The nitration step involves highly corrosive and oxidizing acids. Diazonium salts are potentially explosive and must be handled with extreme care. The use of tin salts in the reduction step can lead to heavy metal waste. |
Comparative Summary of Synthetic Routes
| Feature | Route 1: Bromination then Esterification | Route 2: Direct Bromination | Route 3: Sandmeyer Reaction |
| Number of Steps | 2 | 1 | 3 (from 6-methylnicotinic acid) |
| Overall Yield | High | Potentially low to moderate (due to isomers) | Moderate |
| Starting Material Cost | Low | Moderate to High | Low |
| Reagent Cost | Moderate | Low to Moderate | Moderate |
| Scalability | Excellent | Moderate | Fair |
| Purification | Straightforward | Challenging (isomer separation) | Straightforward |
| Safety Concerns | High (Bromine, Thionyl Chloride) | Moderate to High (Bromine) | High (Nitration, Diazonium Salts) |
Visualizing the Synthetic Pathways
Caption: A comparison of the three synthetic routes to this compound.
Conclusion and Recommendation
Based on this comprehensive analysis, Route 1: Bromination of 6-Methylnicotinic Acid followed by Esterification emerges as the most cost-effective and scalable option for the synthesis of this compound. This route utilizes a readily available and inexpensive starting material and proceeds in two high-yielding steps. The purification of the intermediate and final product is generally straightforward, making it well-suited for both laboratory-scale synthesis and industrial production.
While Route 2: Direct Bromination appears attractive due to its single-step nature, the potential for poor regioselectivity and the resulting challenges in purification make it a less reliable and potentially more costly approach, especially at a larger scale where chromatographic separation becomes prohibitive.
Route 3: The Sandmeyer Reaction , while offering excellent regiocontrol, is a longer and more complex synthetic sequence. The associated safety concerns with nitration and diazotization, coupled with a likely lower overall yield, render it less economically viable compared to Route 1 for the routine production of this intermediate.
For researchers and drug development professionals, a robust and reliable synthetic route is invaluable. The initial investment in a two-step process like Route 1 is often offset by higher overall yields, easier purification, and greater scalability, ultimately leading to a more cost-effective and efficient supply of this key building block.
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(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]
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Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction - ResearchGate. Available at: [Link]
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A Comparative Guide to the Synthesis of Methyl 5-bromo-6-methylnicotinate: An Evaluation of Reproducibility and Practicality
For the modern medicinal chemist and process development scientist, the reliable synthesis of key building blocks is paramount. Methyl 5-bromo-6-methylnicotinate, a substituted pyridine derivative, represents a valuable scaffold in the design of novel therapeutics. This guide provides an in-depth comparison of the published synthesis methods for this compound, offering a critical evaluation of their reproducibility, scalability, and overall practicality for research and development professionals.
Introduction
This compound is a halogenated nicotinic acid ester with significant potential in drug discovery. The presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring provides distinct electronic and steric properties, making it an attractive starting material for the synthesis of more complex molecules through various cross-coupling and functionalization reactions. This guide will dissect two plausible synthetic routes to this important intermediate, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: A Tale of Two Routes
Two primary strategies emerge from the literature for the synthesis of this compound:
-
Route 1: Late-Stage Bromination. This approach involves the initial synthesis of the non-halogenated precursor, methyl 6-methylnicotinate, followed by a regioselective bromination at the 5-position.
-
Route 2: The Sandmeyer Approach. This classic transformation in aromatic chemistry offers a pathway to introduce the bromo substituent via a diazonium salt intermediate, starting from a corresponding amino-substituted nicotinic acid derivative.
This guide will now delve into the specifics of each route, providing detailed experimental procedures and a critical assessment of their respective strengths and weaknesses.
Route 1: Synthesis via Late-Stage Bromination
This route is a two-step process commencing with the synthesis of methyl 6-methylnicotinate, which is then subjected to electrophilic bromination.
Step 1: Synthesis of Methyl 6-methylnicotinate
The synthesis of the key intermediate, methyl 6-methylnicotinate, can be approached from two different starting materials, each with its own set of considerations.
Method A: From 6-Methylnicotinic Acid
This is a straightforward Fischer esterification.
-
Experimental Protocol: 6-Methylnicotinic acid (0.1 mole) is refluxed in 100 ml of methanol saturated with gaseous hydrogen chloride for 1 hour.[1] The reaction mixture is then evaporated to dryness. The resulting residue is stirred with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid, and the product is extracted with chloroform.[1] The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield methyl 6-methylnicotinate.[1]
Method B: From 2-Methyl-5-ethylpyridine
This industrial-scale method involves oxidation followed by esterification.
-
Experimental Protocol: 2-Methyl-5-ethylpyridine is mixed with a molar excess of sulfuric acid while cooling.[2][3] The mixture is then heated to 140-225 °C. Nitric acid (at least 3 moles per mole of the starting pyridine) is added to the heated mixture in a manner that allows for the continuous distillation of water and/or diluted nitric acid.[2] After the addition of nitric acid is complete, distillation is continued until all water and nitric acid are removed. The reaction mixture is then cooled and methanol is added. The alcoholic mixture is heated to reflux to effect esterification.[2][3] The final product, methyl 6-methylnicotinate, is isolated from the ester mixture.
Step 2: Bromination of Methyl 6-methylnicotinate
This crucial step introduces the bromine atom at the desired 5-position. Based on general principles of electrophilic aromatic substitution on pyridine rings, which are electron-deficient, this reaction requires forcing conditions.
-
Experimental Protocol (Proposed): To a solution of methyl 6-methylnicotinate in fuming sulfuric acid, an equimolar amount of bromine is added portion-wise at a controlled temperature. The reaction mixture is then heated to facilitate the electrophilic substitution. After completion, the reaction is carefully quenched by pouring onto ice, and the pH is adjusted with a suitable base. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography or recrystallization.
-
Expertise & Experience Insights: The pyridine ring is deactivated towards electrophilic substitution. The use of fuming sulfuric acid acts as both a solvent and a catalyst, protonating the ring to further direct the incoming electrophile. Careful control of temperature is critical to prevent side reactions and ensure the desired regioselectivity. The electron-withdrawing nature of the ester group at the 3-position and the electron-donating methyl group at the 6-position will influence the position of bromination.
Route 2: The Sandmeyer Reaction Approach
This route offers an alternative strategy by constructing the bromo-substituted ring system from an amino precursor.
Step 1: Synthesis of Methyl 5-amino-6-methylnicotinate
The synthesis of the necessary amino-substituted precursor can be envisioned through the reduction of a corresponding nitro compound. A plausible route starts with the nitration of methyl 6-methylnicotinate, followed by reduction.
-
Experimental Protocol (Proposed):
-
Nitration: Methyl 6-methylnicotinate is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature to introduce a nitro group, likely at the 5-position due to the directing effects of the existing substituents.
-
Reduction: The resulting methyl 5-nitro-6-methylnicotinate is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol or ethanol.[4]
-
Step 2: Sandmeyer Bromination
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a bromo substituent via a diazonium salt.[5][6][7][8]
-
Experimental Protocol:
-
Diazotization: Methyl 5-amino-6-methylnicotinate is dissolved in an acidic solution (e.g., aqueous hydrobromic acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.[8]
-
Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in hydrobromic acid.[6][7] The reaction is typically allowed to warm to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide. The product is then extracted, washed, dried, and purified.
-
-
Trustworthiness and Self-Validation: The Sandmeyer reaction is a robust and widely utilized transformation.[5][6][7][8] The progress of the diazotization can be monitored by the disappearance of the starting amine. The subsequent bromination is often visually indicated by the evolution of nitrogen gas. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR, MS, and melting point analysis.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Late-Stage Bromination | Route 2: The Sandmeyer Approach |
| Starting Materials | 6-Methylnicotinic acid or 2-Methyl-5-ethylpyridine | Methyl 6-methylnicotinate (as a precursor to the amino compound) |
| Key Reagents | Bromine, Fuming Sulfuric Acid | Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid |
| Number of Steps | 2-3 | 3 (Nitration, Reduction, Sandmeyer) |
| Reported Yield | Not explicitly found for the final product. | Not explicitly found for the final product. |
| Product Purity | Potentially requires careful purification to remove regioisomers. | Generally provides good purity of the desired isomer. |
| Scalability | The oxidation of 2-methyl-5-ethylpyridine is an industrial process. The bromination step may pose challenges on a large scale due to the use of hazardous reagents. | The Sandmeyer reaction is generally scalable, but the handling of diazonium salts requires strict temperature control and safety precautions. |
| Safety Considerations | Use of highly corrosive fuming sulfuric acid and toxic bromine. | Generation of potentially unstable diazonium salts. Use of toxic copper salts. |
| Environmental Impact | Use of strong acids and halogenated reagents. | Use of heavy metal (copper) salts. |
Visualization of Synthetic Workflows
Caption: Synthetic routes to this compound.
Conclusion and Recommendations
Both outlined synthetic routes present viable, albeit challenging, pathways to this compound.
-
Route 1 (Late-Stage Bromination) appears more direct, particularly if methyl 6-methylnicotinate is readily available. However, the lack of a specific, reproducible protocol for the bromination step is a significant drawback. The harsh reaction conditions required for the electrophilic bromination of a deactivated pyridine ring may lead to issues with regioselectivity and yield, necessitating careful optimization.
-
Route 2 (The Sandmeyer Approach) , while involving more steps, relies on a series of well-established and generally reliable reactions. The Sandmeyer reaction itself is known for its good yields and clean conversions, often providing a single, predictable regioisomer.[5][6][7][8] The primary challenges in this route lie in the synthesis and handling of the 5-amino precursor and the management of the potentially unstable diazonium intermediate.
For researchers embarking on the synthesis of this compound, the Sandmeyer approach (Route 2) is recommended as the more predictable and likely reproducible method , provided that appropriate safety precautions are taken. The step-wise nature of this route allows for the isolation and characterization of intermediates, which can aid in troubleshooting and optimization. Further experimental validation is required to establish a definitive and high-yielding protocol for either route.
References
- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (URL: not available)
- Understanding the Chemical Properties and Synthesis of Methyl 6-(Bromomethyl)
-
Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (URL: [Link])
-
Synthesis of methyl 5,6-diaminonicotinate - PrepChem.com. (URL: [Link])
- Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxyl
-
Synthesis of methyl 6-methylnicotinate - PrepChem.com. (URL: [Link])
- US2993904A - Preparation of 6-methylnicotinic acid - Google P
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- Electronic Supplementary Information - The Royal Society of Chemistry. (URL: not available)
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
Catalytic Sandmeyer Bromination | Request PDF - ResearchGate. (URL: [Link])
-
A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
-
Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 5-bromo-6-methylnicotinate
This document provides a comprehensive operational guide for the safe handling, use, and disposal of Methyl 5-bromo-6-methylnicotinate. As a brominated nicotinic acid derivative, this compound requires careful management to mitigate risks associated with its handling. The protocols outlined below are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as an irritant. Based on data from structurally related compounds, exposure can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] The core principle of safe handling is the prevention of direct contact and inhalation. The bromine atom in the molecule warrants particular caution, as organobromine compounds can have varied toxicological profiles, sometimes linked to endocrine disruption or other health effects with prolonged exposure.[5][6] Therefore, engineering controls and Personal Protective Equipment (PPE) are not merely recommendations but essential components of the experimental workflow.
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard / Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles with side shields. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) compliant.[7] | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[3][4] |
| Hand Protection | Nitrile gloves. | EN ISO 374 (EU) or ASTM F739 (US) tested. | Provides excellent resistance to a wide range of chemicals, including pyridine-based compounds.[8][9][10] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat. | Standard lab coat. | Prevents incidental contact with skin and protects personal clothing from contamination.[10] |
| Respiratory Protection | Not required if handled within a certified chemical fume hood. | N/A | A fume hood provides primary respiratory protection by containing dust and vapors at the source.[1][11] |
Procedural Guide: From Preparation to Disposal
Adherence to a systematic procedure minimizes the risk of exposure and ensures operational consistency. The following workflow must be followed for all operations involving this compound.
Safe Handling & Use Workflow
Caption: Workflow for Safely Handling this compound.
Step-by-Step Protocol for Handling
-
Preparation :
-
Ensure a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.
-
Verify that the chemical fume hood to be used has been certified within the last year and that the airflow is functioning correctly.
-
Prepare your workspace by lining the fume hood surface with absorbent, disposable bench paper.
-
Ensure an appropriate chemical spill kit is readily available.
-
-
Donning PPE :
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Put on nitrile gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves to create a seal.[12]
-
-
Handling the Compound :
-
All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][11][13]
-
When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust.
-
Keep the container tightly sealed when not actively dispensing the chemical.[2][14]
-
After use, securely close the primary container and wipe it down with a damp cloth to remove any residual dust before storing.
-
-
Doffing PPE :
Emergency & Disposal Plans
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate : Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, keeping the fume hood running if the spill is contained within it.
-
Protect : Don appropriate PPE, including a double layer of nitrile gloves and safety goggles.
-
Contain & Clean :
-
Dispose : The collected waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[3][4]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][13]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][7][13]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][13]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7][13]
Waste Disposal
-
All materials contaminated with this compound, including used gloves, bench paper, and collected spill material, must be disposed of as hazardous waste.
-
Place contaminated materials in a clearly labeled, sealed container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2][7][14] Do not discharge into drains or the environment.[11][13]
References
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Carlo Erba Reagents. (2024, November 4). Methyl 6-methylnicotinate - Safety Data Sheet. Retrieved from [Link]
-
PubMed. (n.d.). Nicotinic acid and its derivatives: a short survey. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
ScienceDirect. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
